Product packaging for Bis(2-hydroxyethyl) phthalate(Cat. No.:CAS No. 84-73-1)

Bis(2-hydroxyethyl) phthalate

Cat. No.: B1329288
CAS No.: 84-73-1
M. Wt: 254.24 g/mol
InChI Key: CAKVXHUYTFYBPK-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) phthalate, identified by CAS Registry Number 84-73-1, is an organic compound with a molecular formula of C 12 H 14 O 6 and a molecular weight of 254.24 g/mol . This chemical is characterized as a colourless to pale yellow viscous oil . Its structure, represented by the SMILES notation C1=CC=C(C(=C1)C(=O)OCCO)C(=O)OCCO, features a benzene dicarboxylate core esterified with two 2-hydroxyethyl groups . In research settings, this compound serves as a key intermediate in chemical synthesis. One specific documented application is its use in the preparation of Acryloyloxy Propionate compounds . Please note that this chemical is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses. Safe handling procedures should be followed, as indicated by its GHS warning classification . For product integrity, it is recommended to store this compound sealed in a dry environment at cool temperatures, typically between 2-8°C in a refrigerator .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O6 B1329288 Bis(2-hydroxyethyl) phthalate CAS No. 84-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-hydroxyethyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKVXHUYTFYBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCO)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058907
Record name Bis(2-hydroxyethyl) phthalate
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-73-1
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester
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Record name Bis(2-hydroxyethyl) phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester
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Record name Bis(2-hydroxyethyl) phthalate
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Record name Bis(2-hydroxyethyl) phthalate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-HYDROXYETHYL) PHTHALATE
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Foundational & Exploratory

Bis(2-hydroxyethyl) phthalate synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Bis(2-hydroxyethyl) Phthalate (B1215562)

Introduction

Bis(2-hydroxyethyl) phthalate (BHEP) is a phthalate diester of significant interest in polymer science and chemical research. Structurally, it consists of a central phthalate core derived from phthalic acid, esterified with two 2-hydroxyethyl chains.[1] Its bifunctional nature, possessing two terminal hydroxyl (-OH) groups, allows it to act as a diol monomer in polymerization reactions, making it a valuable intermediate in the synthesis of various polyesters and other copolymers.[2] BHEP is also notably a primary product of the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common chemical recycling method.[2] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of BHEP for researchers, scientists, and professionals in drug development and material sciences.

Synthesis of this compound

The synthesis of BHEP can be achieved through several chemical routes. The most common laboratory and industrial methods include the direct esterification of phthalic anhydride (B1165640) with ethylene (B1197577) glycol and the depolymerization of PET via glycolysis.

Esterification of Phthalic Anhydride

A primary and straightforward method for synthesizing BHEP is the direct esterification of phthalic anhydride with ethylene glycol.[3] This reaction typically involves heating the reactants in the presence of an acid catalyst.

Reaction: Phthalic Anhydride + 2 Ethylene Glycol → this compound + H₂O[3]

The process involves a ring-opening reaction of the phthalic anhydride by one molecule of ethylene glycol, followed by a second esterification to yield the final product.[1] To drive the reaction to completion, the water produced during the esterification is typically removed azeotropically.[1]

Glycolysis of Polyethylene Terephthalate (PET)

Glycolysis is a major chemical recycling process for PET waste, breaking down the long polymer chains into the monomeric unit, bis(2-hydroxyethyl) terephthalate.[2][4] This process involves heating PET with an excess of ethylene glycol in the presence of a depolymerization catalyst.

Reaction: (C₁₀H₈O₄)n [PET] + n C₂H₆O₂ [Ethylene Glycol] → n C₁₂H₁₄O₆ [BHET]

This method is crucial for "bottle-to-bottle" recycling concepts, where the recovered BHEP can be purified and re-polymerized to produce virgin-quality PET.[5]

Purification

Crude BHEP obtained from synthesis often contains unreacted starting materials, catalysts, and by-products such as oligomers.[6] High-purity BHEP is essential for subsequent polymerization applications. Common purification techniques include crystallization, distillation, and column chromatography.

  • Crystallization: This is a highly effective method for purifying BHEP from a crude reaction mixture. The process typically involves dissolving the crude product in a suitable solvent (such as hot water or an ethylene glycol solution) and then cooling the solution to induce crystallization.[6][7][8] The purified BHEP crystals can then be separated by filtration.[8] It has been found that a two-step crystallization can yield high-purity crystals that are easy to filter.[8]

  • Distillation: Techniques like molecular distillation can be employed to purify BHEP, especially after an initial evaporation step to remove low-boiling-point components like excess ethylene glycol.[6]

  • Column Chromatography: For laboratory-scale purification, column chromatography using silica (B1680970) gel is an effective method to separate BHEP from other impurities.[1]

  • Adsorbent Treatment: Crude BHEP solutions, particularly those derived from PET waste, can be treated with adsorbing agents like activated carbon to remove organic dyes and other contaminants.[9] This is often followed by filtration to separate the adsorbent.[9]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₆[10]
Molecular Weight 254.24 g/mol [10]
CAS Number 84-73-1[10][11]
Appearance Colorless, viscous liquid[11]
Density 1.315 g/cm³[1][11]
Boiling Point 417.2 °C at 760 mmHg (Predicted)[1][11]
Flash Point 159.2 °C[1][11]
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol[1][11]
Topological Polar Surface Area 93.1 Ų[1][10]
XLogP3 0.4[1]
Table 2: Spectroscopic Data
TechniqueKey Data Points and InterpretationSource(s)
¹H NMR Spectra available for identification. Protons on the aromatic ring, and the two different methylene (B1212753) groups (-OCH₂- and -CH₂OH) will show characteristic chemical shifts.[10][12]
¹³C NMR Spectra available for structural confirmation, showing distinct signals for the carbonyl carbons, aromatic carbons, and the two types of aliphatic carbons.[10][12]
FTIR Characteristic peaks include a strong C=O stretching band for the ester group, a broad O-H stretching band for the hydroxyl groups, and C-O stretching bands. The spectrum can confirm the presence of key functional groups.[10][13][14]
Mass Spectrometry (MS) The exact mass is 254.07903816 Da. Electrospray ionization (ESI) is a suitable technique. Fragmentation patterns can be used for structural elucidation.[4][10]

Experimental Protocols

Protocol 1: Synthesis via Esterification of Phthalic Anhydride

This protocol is a plausible method based on general principles of organic synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride (1 molar equivalent), ethylene glycol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 molar equivalents).[1]

  • Solvent Addition: Add toluene (B28343) to the flask to facilitate the azeotropic removal of water.[1]

  • Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.[1]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the phthalic anhydride is consumed.[1]

  • Workup: Once complete, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.[1]

Protocol 2: Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quantification of BHEP.[1][15]

  • Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a C18 column and a UV or Mass Spectrometry (MS) detector.[1][11]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, potentially with an acid modifier like formic acid for MS compatibility.[15]

  • Standard Preparation: Prepare a stock solution of BHEP in a suitable solvent (e.g., acetonitrile). Create a series of working standards through serial dilution.[1]

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.[11]

  • Injection and Separation: Inject a specific volume of the sample solution into the HPLC system. The components will be separated on the C18 column based on their polarity.[11]

  • Detection: Detect the separated components using the UV detector (at ~225-230 nm) or MS detector.[1]

  • Quantification: Determine the concentration of BHEP by comparing its peak area to a calibration curve generated from the standards.[11]

Protocol 3: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of phthalate esters.[11]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer, with a fused-silica open tubular column (e.g., HP-5MS).[11][16]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be required for certain applications.[11]

  • Injection: Inject a small volume of the prepared sample into the GC inlet, where it is vaporized.[11]

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. Separation occurs based on boiling point and interaction with the stationary phase. A temperature gradient program is typically used.[11][16]

  • Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized, and the resulting ions are separated by their mass-to-charge ratio and detected.[11]

  • Identification: Identify BHEP by its characteristic retention time and mass spectrum.[11]

Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis_Workflow Synthesis of this compound via Esterification A Reactants (Phthalic Anhydride, Ethylene Glycol, Catalyst) B Solvent Addition (Toluene) A->B 1. C Reflux with Azeotropic Water Removal B->C 2. D Reaction Monitoring (TLC) C->D 3. E Workup (Washing & Extraction) D->E 4. F Purification (Column Chromatography) E->F 5. G Pure BHEP F->G 6.

Caption: A general workflow for the synthesis of this compound.

Purification_Workflow Purification of BHEP from PET Glycolysis Product A Crude Glycolysis Product (BHEP, EG, Oligomers, Dyes) B Treatment with Adsorbing Agent (e.g., Activated Carbon) A->B C Filtration to Remove Adsorbent B->C D Crystallization (Dissolve in Hot Water/EG, then Cool) C->D E Solid-Liquid Separation (Filtration) D->E F Washing Crystals E->F G Drying F->G H High-Purity BHEP Crystals G->H

Caption: A workflow for the purification of this compound.

Analytical_Workflow Analytical Workflow for BHEP Characterization cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Sample containing BHEP B Dissolution / Extraction in appropriate solvent A->B C HPLC Separation B->C D GC-MS Separation B->D E FTIR Analysis B->E F NMR Analysis B->F G Quantification & Purity Assessment C->G D->G H Structural Elucidation & Confirmation E->H F->H

Caption: A general analytical workflow for the characterization of BHEP.

References

Physicochemical properties of Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Bis(2-hydroxyethyl) phthalate (B1215562)

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of Bis(2-hydroxyethyl) phthalate is crucial for its application and safety assessment. This guide provides a comprehensive overview of its core characteristics, methodologies for its analysis, and a visualization of a typical analytical workflow.

Core Physicochemical Properties

This compound is a diester of phthalic acid and ethylene (B1197577) glycol.[1] It is recognized for its use as a plasticizer, enhancing the flexibility and durability of plastics.[2][3] The compound is a colorless, viscous liquid with limited solubility in water but is soluble in many organic solvents.[3][4] Concerns have been raised about its potential endocrine-disrupting properties.[3][4]

The deuterated analog, this compound-d8, serves as an invaluable internal standard in analytical chemistry for the precise quantification of the parent compound in various complex matrices.[2][5] This is due to its chemical similarity, allowing it to mimic the behavior of the non-labeled compound during sample preparation and analysis, thus correcting for variations and improving accuracy.[6][7]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its deuterated analog.

Table 1: General Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₂H₁₄O₆[4][7][8]
Molecular Weight254.24 g/mol [4][7][8]
AppearanceColorless, viscous liquid[3][4]
IUPAC Namebis(2-hydroxyethyl) benzene-1,2-dicarboxylate[4][8]
CAS Number84-73-1[4][8]
Density1.315 g/cm³[1]
Boiling Point417.2 °C at 760 mmHg[1]
Flash Point159.2 °C[1]
Vapor Pressure1.05E-07 mmHg at 25°C[1]
SolubilitySparingly soluble in Chloroform, slightly soluble in Methanol[1]

Table 2: Computed Molecular Properties

PropertyValueSource(s)
XLogP30.4[1][4]
Hydrogen Bond Donor Count2[1][4][7]
Hydrogen Bond Acceptor Count6[1][4]
Rotatable Bond Count8[1][4]
Topological Polar Surface Area93.1 Ų[1]

Table 3: Properties of Deuterated Analog (this compound-d8)

PropertyValueSource(s)
Molecular FormulaC₁₂H₆D₈O₆[1][7]
Molecular Weight262.29 g/mol (approx.)[1][4]

Experimental Protocols

Accurate determination and quantification of this compound in various matrices are predominantly achieved through chromatographic techniques coupled with mass spectrometry.

Protocol 1: GC-MS Analysis of Phthalates

This method is widely employed for the analysis of semi-volatile compounds like phthalates in diverse matrices, including polymers and consumer products.[9]

Sample Preparation (from a polymer matrix): [9]

  • Cryogenically mill the polymer sample to a fine powder to increase the surface area for extraction.

  • Place a known weight of the powdered sample (e.g., 100 mg) into a glass vial.

  • Dissolve the sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

  • Precipitate the polymer by adding a non-solvent, like hexane (B92381) or acetonitrile.

  • Centrifuge or filter the mixture to separate the precipitated polymer.

  • Add a known amount of an internal standard, such as this compound-d8, to the supernatant.

  • Dilute the extract as necessary and transfer it to a GC vial for analysis.

Instrumentation: [9]

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless mode.

  • Oven Temperature Program: A temperature gradient is utilized to separate the phthalates, for instance, starting at 60°C, holding for 1 minute, and then ramping to 320°C.

  • Mass Spectrometer: Used for detection and quantification.

Protocol 2: LC-MS/MS Analysis of Phthalates

This protocol is particularly sensitive for detecting phthalate metabolites in biological fluids.[6]

Sample Preparation (Liquid-Liquid Extraction from liquid samples): [7]

  • To 1 mL of a liquid sample (e.g., plasma, urine), add a known amount of this compound-d8 internal standard solution.

  • Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Instrumentation: [6]

  • LC System: A UHPLC system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Mass Spectrometer: A tandem mass spectrometer for detection.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the quantitative analysis of this compound in a given sample, a common procedure in environmental monitoring and product safety testing.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Sample Collection (e.g., water, soil, plastic) Spiking Internal Standard Spiking (this compound-d8) Sample->Spiking Extraction Analyte Extraction (e.g., LLE, SPE) Spiking->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography MassSpec Mass Spectrometry (Detection & Quantification) Chromatography->MassSpec Integration Peak Integration MassSpec->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Final Report Quantification->Result

References

An In-depth Technical Guide to Bis(2-hydroxyethyl) phthalate (CAS 84-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological activities of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), CAS number 84-73-1. The information is intended to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

Bis(2-hydroxyethyl) phthalate is a diester of phthalic acid and ethylene (B1197577) glycol. It is a colorless, viscous liquid with limited solubility in water but soluble in organic solvents.[1] It is primarily used as a plasticizer to enhance the flexibility and durability of polymers.[2]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name bis(2-hydroxyethyl) benzene-1,2-dicarboxylate[3]
CAS Number 84-73-1[3]
Molecular Formula C₁₂H₁₄O₆[3]
Molecular Weight 254.24 g/mol [3]
Appearance Colorless, viscous liquid[1]
Boiling Point 134 °C at 0.4 Torr
Density 1.315 ± 0.06 g/cm³ (Predicted)
Solubility Acetonitrile (B52724), Chloroform (Sparingly), Methanol (Slightly)[1]
InChI Key CAKVXHUYTFYBPK-UHFFFAOYSA-N[3]
SMILES C1=CC=C(C(=C1)C(=O)OCCO)C(=O)OCCO[3]

Synthesis

A general method for the synthesis of this compound involves the esterification of phthalic anhydride (B1165640) with an excess of ethylene glycol. The reaction is typically acid-catalyzed and driven to completion by the removal of water.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride (1 equivalent), ethylene glycol (2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the phthalic anhydride is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis_Workflow Reactants Phthalic Anhydride + Ethylene Glycol + Acid Catalyst Reaction Reflux with Water Removal (Dean-Stark) Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Bis(2-hydroxyethyl) phthalate Purification->Product

A simplified workflow for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for the analysis and quantification of this compound.

Experimental Protocol: HPLC Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. Phosphoric acid or formic acid can be added to improve peak shape.[4]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable organic solvent.

  • Injection: Inject a specific volume of the sample solution onto the column.

  • Detection: Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 240 nm).

  • Quantification: Determine the concentration of this compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Experimental Protocol: GC-MS Analysis

This protocol describes a general procedure for the analysis of this compound by GC-MS.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, equipped with a capillary column (e.g., HP-5MS).[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[6]

  • Injection: Inject a small volume of the prepared sample into the GC inlet in splitless mode.[5]

  • Temperature Program: Utilize a temperature gradient to separate the components of the sample. A typical program might start at a low temperature and ramp up to a higher temperature.[5]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic ions of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Dissolution Dissolution in Solvent Extraction Extraction (LLE or SPE) HPLC HPLC Dissolution->HPLC GCMS GC-MS Extraction->GCMS Quantification Quantification HPLC->Quantification Identification Identification GCMS->Identification

General analytical workflow for this compound.

Spectral Data

Table 2: Summary of Spectral Data

TechniqueKey FeaturesSource(s)
¹H NMR Signals corresponding to the aromatic protons of the phthalate ring and the aliphatic protons of the two hydroxyethyl (B10761427) groups.[3]
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the hydroxyethyl chains.[3]
IR Spectroscopy Characteristic absorption bands for the hydroxyl (-OH) group, carbonyl (C=O) of the ester, and C-O stretching vibrations.[3][7]
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyethyl groups.[8]

Biological Activity and Signaling Pathways

While specific toxicological and biological activity data for this compound is limited, information from related phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), suggests potential endocrine-disrupting properties.[1] Phthalates have been shown to interact with various biological pathways.

Studies on DEHP have indicated its involvement in the modulation of several key signaling pathways, including:

  • Wnt/β-catenin Pathway: Some endocrine-disrupting chemicals have been shown to activate the Wnt/β-catenin pathway, which is crucial for embryonic development and cell fate determination.[9]

  • p53 Signaling Pathway: DEHP has been linked to the induction of DNA damage and alterations in the expression of stress-related genes like p53.[10][11]

  • Apoptosis Pathway: Phthalates can influence apoptosis, with studies showing both pro-apoptotic and anti-apoptotic effects depending on the specific compound and cell type.[10][12]

It is plausible that this compound may exhibit similar biological activities due to its structural similarity to other phthalates. However, further research is needed to elucidate its specific mechanisms of action.

Signaling_Pathways cluster_cellular_effects Potential Cellular Effects cluster_signaling Associated Signaling Pathways BHEP This compound (Inferred from related phthalates) Endocrine_Disruption Endocrine Disruption BHEP->Endocrine_Disruption DNA_Damage DNA Damage BHEP->DNA_Damage Apoptosis_Modulation Apoptosis Modulation BHEP->Apoptosis_Modulation Wnt Wnt/β-catenin Pathway Endocrine_Disruption->Wnt p53 p53 Pathway DNA_Damage->p53 Apoptosis Apoptosis Pathway Apoptosis_Modulation->Apoptosis

Inferred biological activities and associated signaling pathways.

Safety Information

Table 3: Hazard Information

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Pictogram:

alt text

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should consult the relevant Safety Data Sheet (SDS) for comprehensive safety information and handling procedures. The biological activities described are largely inferred from related compounds and require further experimental validation for this compound.

References

Bis(2-hydroxyethyl) phthalate IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(2-hydroxyethyl) phthalate (B1215562)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-hydroxyethyl) phthalate (BHEP), a significant phthalate ester. The document details its nomenclature, physicochemical properties, and established experimental protocols for its synthesis and analysis, targeting professionals in research and development.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for the compound is bis(2-hydroxyethyl) benzene-1,2-dicarboxylate [1][2][3]. It is a diester of phthalic acid and ethylene (B1197577) glycol. Due to its industrial relevance, it is known by several synonyms.

Identifier TypeValue
IUPAC Name bis(2-hydroxyethyl) benzene-1,2-dicarboxylate[1][2][3]
CAS Number 84-73-1[1]
EC Number 201-556-9[1][3]
Molecular Formula C12H14O6[1]
Synonyms 1,2-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester[1][3]; Bis(beta-hydroxyethyl) phthalate[1][3]; Ethylene glycol phthalate[1]; Phthalic acid, bis(2-hydroxyethyl) ester[4]

Physicochemical Properties

This compound is a colorless, viscous liquid soluble in organic solvents with limited water solubility[5]. Its key physicochemical properties are summarized below, which are crucial for developing analytical methods and understanding its environmental fate.

PropertyValueReference
Molar Mass 254.24 g/mol [1][6]
Density 1.315 g/cm³
Boiling Point 417.2 °C at 760 mmHg
Flash Point 159.2 °C
Vapor Pressure 1.05E-07 mmHg at 25°C
Solubility Chloroform (Sparingly), Methanol (Slightly)
LogP (XLogP3) 0.4[1]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 6[6]
Rotatable Bonds 8
Topological Polar Surface Area 93.1 Ų[1]

Analytical Methodologies

The accurate quantification of BHEP is critical for environmental monitoring, food safety, and consumer product testing[6][7][8]. The most common robust techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity[7][9]. The use of a deuterated internal standard, such as this compound-d8, is pivotal for achieving accurate and precise results by correcting for matrix effects and variations during sample preparation[7][8].

ParameterGC-MSLC-MS/MS
Principle Separation of volatile compounds followed by electron impact (EI) ionization and mass analysis[7].Separation of compounds in the liquid phase followed by soft ionization (e.g., ESI) and tandem mass analysis[7].
Typical Linearity (R²) > 0.99[7]> 0.99[7]
Limit of Quantification (LOQ) 5 - 50 ng/mL[7]0.02 - 1 ng/mL[7]
Accuracy (% Recovery) 91.3% - 99.9%[7]85% - 115%[7]
Precision (%RSD) 5.1% - 13.1%[7]< 15%[7]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound.

Synthesis via Esterification

A common route for synthesizing BHEP involves the acid-catalyzed esterification of phthalic anhydride (B1165640) with ethylene glycol[5]. A similar methodology is used for its deuterated analog[10].

Principle: Phthalic anhydride undergoes a ring-opening reaction with ethylene glycol, followed by a second esterification to yield the final product. An acid catalyst facilitates the reaction, and water is removed to drive the equilibrium towards the product[10].

Materials:

  • Phthalic Anhydride (1 molar equivalent)

  • Ethylene Glycol (2.2 molar equivalents)

  • p-Toluenesulfonic acid (catalyst, 0.05 molar equivalents)

  • Toluene (for azeotropic removal of water)

Methodology:

  • Reaction Setup: A round-bottom flask is charged with phthalic anhydride, ethylene glycol, and the p-toluenesulfonic acid catalyst[10].

  • Solvent Addition: Toluene is added, and the flask is equipped with a Dean-Stark apparatus and a reflux condenser[10].

  • Esterification: The mixture is heated to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling, the organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine[10].

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel[10].

G Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification reactants Phthalic Anhydride + Ethylene Glycol + p-Toluenesulfonic Acid solvent Add Toluene reactants->solvent in Round-Bottom Flask reflux Heat to Reflux with Dean-Stark Apparatus solvent->reflux monitoring Monitor by TLC reflux->monitoring until completion wash Wash Organic Layer (NaHCO3, H2O, Brine) monitoring->wash dry Dry (Na2SO4) & Evaporate wash->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Plausible workflow for the synthesis of this compound.

Protocol: GC-MS Analysis in a Polymer Matrix

This method is suitable for analyzing BHEP in materials like plastics[9].

Sample Preparation:

  • Cryogenically mill the polymer sample to a fine powder[9].

  • Weigh a known amount (e.g., 100 mg) into a glass vial and dissolve it in a suitable solvent like tetrahydrofuran (B95107) (THF)[9].

  • Spike the sample with a known concentration of an internal standard (e.g., BHEP-d8)[8][9].

  • Precipitate the polymer by adding a non-solvent such as hexane (B92381) or acetonitrile[9].

  • Centrifuge the mixture to separate the polymer[9].

  • Transfer the supernatant containing the analyte to a GC vial for analysis[9].

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and using Helium as the carrier gas[9].

  • Injection Mode: Splitless[9].

  • Oven Program: Employ a temperature gradient suitable for separating phthalates, for instance, starting at 60°C and ramping to 320°C[9].

  • Mass Spectrometer: Operated in a suitable mode for detection and quantification.

Protocol: LC-MS/MS Analysis in Biological Fluids

This protocol is designed for the sensitive detection of BHEP in matrices like urine or plasma[6][7].

Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 1 mL of the liquid sample (e.g., plasma, urine) into a tube[6].

  • Add a known amount of BHEP-d8 internal standard solution[6].

  • For conjugated metabolites, enzymatic deconjugation using β-glucuronidase may be required[7].

  • Add 5 mL of an extraction solvent (e.g., ethyl acetate) and vortex for 2 minutes[6].

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers[6].

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream[6].

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for injection[6].

Instrumentation:

  • LC System: A UHPLC system is recommended for optimal separation[7].

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm)[7].

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is common[7].

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in a sensitive detection mode.

References

An In-depth Technical Guide to the Solubility and LogP of Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Bis(2-hydroxyethyl) phthalate (B1215562), with a specific focus on its solubility and octanol-water partition coefficient (LogP). Understanding these parameters is critical for applications in polymer chemistry, environmental fate assessment, and toxicology. This document summarizes available data, presents detailed experimental protocols for their determination, and includes workflow diagrams to facilitate experimental design.

Core Physical and Chemical Properties

Bis(2-hydroxyethyl) phthalate is a diester of phthalic acid and ethylene (B1197577) glycol. It is recognized for its use as a plasticizer and as an intermediate in the synthesis of polyesters. Its structure, featuring a hydrophobic benzene (B151609) ring and two hydrophilic hydroxyethyl (B10761427) chains, results in amphiphilic characteristics that govern its solubility and partitioning behavior.

Data Presentation

Table 1: Solubility and LogP of this compound

PropertyValue/DescriptionSolventsSource(s)
Water Solubility Limited / Sparingly SolubleWater[1][2][3]
Organic Solvent Solubility SolubleChloroform (sparingly), Methanol (slightly)[2][4]
LogP (Octanol-Water Partition Coefficient) -0.015 to 0.4n-Octanol/Water[2][5]

Note: For a structurally related compound, Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a water solubility of 0.593 g/L has been reported[6]. This information is provided for comparative purposes only.

Table 2: Hansen Solubility Parameters for this compound

Hansen solubility parameters offer a more nuanced understanding of a substance's solubility by breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Hansen ParameterValue Range (MPa^0.5)Source(s)
Dispersion (δD)18.5 - 19.2[1]
Polar (δP)8.5 - 9.8[1]
Hydrogen Bonding (δH)12.0 - 14.5[1]

Experimental Protocols

For researchers requiring precise quantitative data, the following detailed experimental protocols are provided, based on internationally recognized guidelines.

Determination of Water Solubility (OECD 105)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method. Given the expected "sparingly soluble" nature of this compound, the Flask Method is generally more appropriate.

Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or shaker

  • Glass flasks with stoppers

  • Centrifuge (optional)

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a flask containing purified water.

  • Equilibration: Agitate the flask in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the solution to stand to let undissolved material settle. If necessary, centrifuge the solution to separate the aqueous phase from any solid.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous solution.

  • Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC-UV.

Determination of LogP (OECD 107 & 117)

The octanol-water partition coefficient (LogP) can be determined using several methods. The Shake Flask Method (OECD 107) is a classical approach, while the HPLC Method (OECD 117) is a more rapid, indirect method.

1. Shake Flask Method (OECD 107)

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV)

Procedure:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Test Solution Preparation: Prepare a stock solution of this compound in either n-octanol or water.

  • Partitioning: Add the stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and water.

  • Equilibration: Shake the funnel gently for a set period to allow for partitioning between the two phases.

  • Phase Separation: Allow the phases to separate. Centrifugation can be used to ensure complete separation.

  • Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. HPLC Method (OECD 117)

Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its LogP. A calibration curve is generated using reference compounds with known LogP values.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reverse-phase column (e.g., C18)

  • Reference compounds with known LogP values

Procedure:

  • Calibration: Inject a series of reference compounds with known LogP values onto the HPLC system and record their retention times.

  • Calibration Curve: Plot the logarithm of the retention factor (k) versus the known LogP values of the reference compounds to generate a calibration curve.

  • Sample Analysis: Inject a solution of this compound onto the same HPLC system under identical conditions and determine its retention time.

  • LogP Determination: Calculate the retention factor for this compound and use the calibration curve to determine its LogP.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_0 Solubility Determination (Flask Method - OECD 105) A Add excess this compound to water B Equilibrate at constant temperature (24-48h) A->B C Separate phases (settling/centrifugation) B->C D Withdraw aliquot of aqueous phase C->D E Analyze concentration (e.g., HPLC-UV) D->E F Calculate solubility E->F

Workflow for Solubility Determination.

G cluster_1 LogP Determination (Shake Flask Method - OECD 107) G Prepare n-octanol/water phases H Add this compound G->H I Equilibrate by shaking H->I J Separate phases (centrifugation) I->J K Analyze concentration in each phase J->K L Calculate LogP K->L

Workflow for LogP Determination (Shake Flask).

G cluster_2 LogP Determination (HPLC Method - OECD 117) M Inject reference standards with known LogP N Generate calibration curve (log k vs. LogP) M->N Q Calculate LogP from calibration curve O Inject this compound P Determine retention time O->P P->Q

Workflow for LogP Determination (HPLC).

References

Spectroscopic Profile of Bis(2-hydroxyethyl) phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-hydroxyethyl) phthalate (B1215562), a significant compound in various industrial and research applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. Below are the summarized ¹H and ¹³C NMR data for Bis(2-hydroxyethyl) phthalate.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75 - 7.71m2HAromatic CH
7.56 - 7.52m2HAromatic CH
4.41t4HO-CH₂
3.91t4HHO-CH₂
2.5 (broad s)s2HOH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
168.0C=O (Ester)
132.5Aromatic C (quaternary)
131.0Aromatic CH
129.0Aromatic CH
66.0O-CH₂
61.0HO-CH₂
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The solution should be homogeneous.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: Typically 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 0-15 ppm

¹³C NMR Parameters:

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

  • Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 (broad)StrongO-H stretch (hydroxyl)
3050-2850Medium-StrongC-H stretch (aromatic and aliphatic)
1720Strong, SharpC=O stretch (ester)
1600, 1580, 1450Medium-WeakC=C stretch (aromatic ring)
1280StrongC-O stretch (ester)
1120StrongC-O stretch (alcohol)
740StrongC-H bend (ortho-disubstituted aromatic)
Experimental Protocol: IR Spectroscopy

Sample Preparation: As this compound is a viscous liquid or solid, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, for transmission IR, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Possible Fragment Ion
254Low[M]⁺ (Molecular Ion)
209Moderate[M - OCH₂CH₂OH]⁺
163High[C₈H₃O₃]⁺
149Very High[C₈H₅O₃]⁺ (Phthalic anhydride (B1165640) cation)
104Moderate[C₇H₄O]⁺
76Moderate[C₆H₄]⁺
Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of phthalates.

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent such as dichloromethane (B109758) or hexane. For quantitative analysis, a deuterated internal standard like this compound-d8 may be added.[2][3]

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[2]

GC Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 60°C and ramping up to 300°C.

  • Carrier Gas: Helium or Hydrogen.[4]

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Mode: Full scan to obtain the fragmentation pattern. Selected Ion Monitoring (SIM) can be used for targeted quantification.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution For NMR & MS Neat Neat Sample (IR) Sample->Neat For IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS IR FTIR Spectroscopy (ATR or Transmission) Neat->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Chromatogram, Mass Spectrum) MS->ProcessMS InterpretNMR Interpret NMR Spectra (Chemical Shifts, Coupling) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Groups) ProcessIR->InterpretIR InterpretMS Interpret Mass Spectrum (Molecular Ion, Fragmentation) ProcessMS->InterpretMS Structure Structural Elucidation and Compound Confirmation InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Degradation of Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hydroxyethyl) phthalate (B1215562), a significant compound in polymer chemistry, undergoes thermal degradation through a multi-stage process. This guide provides a comprehensive analysis of its thermal decomposition, including quantitative data, detailed experimental protocols, and a mechanistic overview. Understanding the thermal stability and degradation pathways of this compound is crucial for its application in various fields, including polymer synthesis and as a component in drug formulations where thermal processing may be involved. This document summarizes key findings from thermal analysis studies, offering a foundational resource for professionals working with this chemical.

Introduction

Bis(2-hydroxyethyl) phthalate is a diester of phthalic acid and ethylene (B1197577) glycol. Its thermal stability is a critical parameter in its various applications. When subjected to elevated temperatures, the molecule undergoes a series of degradation reactions, leading to the formation of various smaller molecules. The study of these degradation processes is essential for determining the material's operational limits and for understanding its potential environmental and health impacts upon decomposition.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in elucidating the thermal degradation profile of this compound. These methods provide quantitative data on mass loss as a function of temperature and the energy changes associated with decomposition.

Quantitative Thermal Degradation Data

The thermal degradation of this compound proceeds in distinct stages. The primary decomposition phase is initiated by the cleavage of the ester bonds.

Temperature Range (°C)Mass Loss (%)Degradation Step
200-30010-30Initial ester bond cleavage and loss of a 2-hydroxyethyl group.[1]
>300>30Further decomposition of the phthalate backbone.

Note: The data presented is based on available literature. The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Thermal Degradation Pathway

The thermal decomposition of this compound is believed to be initiated by the cleavage of the ester linkage, which is the most thermally labile part of the molecule. A plausible degradation pathway involves the initial loss of a 2-hydroxyethyl group to form a monoester intermediate, which then undergoes further decomposition.

Thermal_Degradation_Pathway BHEP This compound Intermediate Mono(2-hydroxyethyl) phthalate + Ethylene Glycol BHEP->Intermediate Heat (200-300°C) Ester bond cleavage Products Phthalic Anhydride + Other Volatiles Intermediate->Products Higher Heat Further decomposition TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample place Place in TGA crucible weigh->place load Load crucible into TGA purge Purge with N2/Ar load->purge heat Heat from 30°C to 600°C at 10°C/min record Record mass and temperature heat->record plot Plot % mass loss vs. temperature dtg Calculate DTG curve plot->dtg cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument cluster_run cluster_run cluster_instrument->cluster_run cluster_analysis cluster_analysis cluster_run->cluster_analysis PyGCMS_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis sample Place 0.1-0.5 mg sample in pyrolysis cup pyrolyze Heat sample to set temperature inject Transfer products to GC separate Separate on capillary column inject->separate detect Detect and identify with MS separate->detect cluster_prep cluster_prep cluster_pyrolysis cluster_pyrolysis cluster_prep->cluster_pyrolysis cluster_gcms cluster_gcms cluster_pyrolysis->cluster_gcms

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(2-hydroxyethyl) Phthalate (B1215562) as a Monomer in Polymer Chemistry

Introduction

Bis(2-hydroxyethyl) phthalate (BHEP) is an organic compound belonging to the phthalate ester family.[1] Its chemical structure consists of a central phthalate core derived from phthalic acid, which is esterified with two 2-hydroxyethyl chains.[2] The IUPAC name for this compound is bis(2-hydroxyethyl) benzene-1,2-dicarboxylate.[3] Unlike common phthalates like bis(2-ethylhexyl) phthalate (DEHP) that are primarily used as additives, BHEP's key feature is the presence of two terminal hydroxyl (-OH) groups.[1] These functional groups allow BHEP to act as a diol, enabling it to be chemically incorporated into polymer chains through reactions like esterification. This reactivity makes BHEP a valuable monomer and intermediate in polymer science for synthesizing various polyesters and modifying polymer properties.[1][4] Its structure imparts a combination of aromatic rigidity and aliphatic flexibility to the polymers it forms.[1]

Physicochemical Properties

BHEP is a colorless, viscous liquid that is soluble in many organic solvents but has limited solubility in water.[4][5] Its amphiphilic molecular structure, containing both hydrophilic hydroxyl groups and a hydrophobic aromatic core, governs its solubility characteristics.[4] The key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name bis(2-hydroxyethyl) benzene-1,2-dicarboxylate [3][5]
Synonyms 1,2-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester [3][6]
CAS Number 84-73-1 [3][5]
Molecular Formula C₁₂H₁₄O₆ [3][5]
Molecular Weight 254.24 g/mol [3][5]
Appearance Colorless, viscous liquid [4][5]
XLogP3 0.4 [3][5]
Hydrogen Bond Donor Count 2 [5]
Hydrogen Bond Acceptor Count 6 [5]
Rotatable Bond Count 8 [5]

| Hansen Solubility Parameters | δD: 18.5-19.2 MPa⁰·⁵, δP: 8.5-9.8 MPa⁰·⁵, δH: 12.0-14.5 MPa⁰·⁵ |[4] |

Synthesis of this compound (BHEP)

BHEP can be synthesized through several chemical routes. The most prevalent methods are esterification and transesterification.[4]

  • Esterification : This is the most common method and involves the direct reaction of phthalic anhydride (B1165640) with an excess of 2-hydroxyethyl alcohol (ethylene glycol) in the presence of an acid catalyst.[4]

  • Transesterification : This method involves the reaction of another phthalate ester (like dimethyl phthalate) with 2-hydroxyethyl alcohol.[4]

BHEP_Synthesis Reactants Reactants: Phthalic Anhydride + Ethylene (B1197577) Glycol (excess) ReactionVessel Reaction Vessel (Heated under reflux) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->ReactionVessel WaterRemoval Continuous Water Removal (Drives reaction to completion) ReactionVessel->WaterRemoval Generates H₂O CrudeProduct Crude BHEP Product ReactionVessel->CrudeProduct WaterRemoval->ReactionVessel Shifts Equilibrium Purification Purification (Column Chromatography or Distillation) CrudeProduct->Purification FinalProduct High-Purity BHEP Purification->FinalProduct

Caption: Workflow for the synthesis of BHEP via esterification.

Experimental Protocol: Synthesis of BHEP via Esterification

This protocol is based on the general principles of esterification for synthesizing phthalate esters.[4][7]

  • Reactant Charging : In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, charge phthalic anhydride and a molar excess (e.g., 2.5 to 3 equivalents) of ethylene glycol.

  • Catalyst Addition : Add a catalytic amount (e.g., 0.5-1.0 mol% relative to phthalic anhydride) of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

  • Reaction : Heat the mixture under reflux. The reaction temperature is typically maintained to ensure a steady reflux while water, the byproduct of the esterification, is continuously removed via the Dean-Stark trap to drive the reaction to completion.

  • Monitoring : Monitor the reaction progress by measuring the amount of water collected or by using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Purification : The crude product can be purified to remove unreacted ethylene glycol and catalyst residues. This is typically achieved through vacuum distillation or column chromatography to yield high-purity this compound.[7]

BHEP as a Monomer in Polymer Chemistry

The bifunctional nature of BHEP, with its two primary hydroxyl groups, makes it an excellent diol monomer for step-growth polymerization. It is particularly used in the synthesis of polyesters through polycondensation reactions.

Polycondensation Reactions

BHEP can be reacted with various dicarboxylic acids (or their anhydrides or esters) to form polyesters. The properties of the resulting polymer can be tailored by the choice of the co-monomer.

  • Unsaturated Polyesters : When BHEP is polycondensed with an unsaturated dicarboxylic acid or anhydride, such as maleic anhydride or fumaric acid, an unsaturated polyester (B1180765) is formed.[8][9] These polymers contain double bonds in their backbone, which can be later cross-linked with a vinyl monomer (like styrene) to form a rigid thermoset material.[8]

  • Saturated and Copolyesters : Reaction with saturated dicarboxylic acids (e.g., succinic acid, adipic acid, sebacic acid) yields saturated polyesters.[10][11] BHEP is often used as a co-monomer to produce random copolyesters.[10][11] This approach is valuable for creating biodegradable polymers with tailored thermal and mechanical properties for applications like sustainable packaging.[10][11][12]

Polycondensation BHEP This compound (BHEP) (Diol Monomer) Polymerization Polycondensation Reaction (Heat, Catalyst, Vacuum) BHEP->Polymerization Diacid Dicarboxylic Acid / Anhydride (e.g., Maleic Anhydride, Adipic Acid) Diacid->Polymerization Polyester Polyester Chain [-O-R-O-CO-R'-CO-] Polymerization->Polyester Forms Ester Linkages Byproduct Byproduct (Water) Polymerization->Byproduct Eliminates

Caption: Polycondensation of BHEP to form a polyester.

Experimental Protocol: Synthesis of a BHEP-based Unsaturated Polyester

This protocol describes a two-step melt polycondensation process, a common method for synthesizing unsaturated polyesters.[10][13]

  • Esterification (First Stage) :

    • Charge this compound (BHEP), another diol if required (e.g., propylene (B89431) glycol), and a saturated dicarboxylic acid/anhydride (e.g., phthalic anhydride, if not using BHEP as the sole source) into a reactor equipped with a mechanical stirrer, nitrogen inlet, and a packed column connected to a condenser.

    • Heat the mixture under a nitrogen blanket to approximately 150-160°C to melt the reactants.

    • Gradually increase the temperature to 190-210°C and hold until the acid value of the mixture drops to a target level, indicating the completion of the initial esterification. Water is continuously removed during this stage.

  • Polycondensation (Second Stage) :

    • Cool the mixture to below 180°C and add the unsaturated component, maleic anhydride.

    • Reheat the mixture to 190-210°C and hold until the desired acid value and viscosity are reached.

    • Optionally, apply a vacuum during the final hours to facilitate the removal of water and other small molecules, thereby increasing the polymer's molecular weight.

  • Cooling and Dilution :

    • Cool the resulting polyester resin and, while still hot and fluid, dilute it with a reactive monomer like styrene, which also contains an inhibitor to prevent premature polymerization.

Properties and Applications of BHEP-Based Polymers

Incorporating BHEP into a polymer backbone significantly influences the material's final properties. The aromatic phthalate group provides rigidity and thermal stability, while the ethylene glycol linkages offer some flexibility.

Table 2: Properties of Copolymers Synthesized from BHET and Aliphatic Dicarboxylic Acids*

Aliphatic Diacid Co-monomer Tensile Strength (MPa) Elongation at Break (%) Haze (%) Source
Succinic Acid (SA) < 27 ~700 < 10 [10][11][12]
Adipic Acid (AA) < 27 ~700 < 10 [10][11][12]
Sebacic Acid (Seb) < 27 ~700 < 10 [10][11][12]
Dodecanedioic Acid (DDDA) < 27 ~700 < 10 [10][11][12]

Note: Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) is structurally similar to BHEP and serves as a good proxy for demonstrating the properties of such copolyesters. These films exhibited excellent elastic properties and optical transparency.

Copolymers based on BHEP have also shown a high affinity for Ca²⁺ ions, leading to changes in thermal properties (an increase of up to 15°C in glass transition temperature and 30°C in melting range) and a two- to three-fold increase in the mechanical characteristics of polymer films.[4]

Primary Applications:

  • Polymer Production : Serves as a key intermediate in the manufacturing of polyesters and copolyesters.[4]

  • Biodegradable Polymers : Used to synthesize biodegradable aromatic-aliphatic copolymers with excellent transparency and mechanical properties, making them suitable for sustainable flexible packaging.[10][11][12]

  • Unsaturated Polyester Resins : A crucial component in resins used for producing fiberglass-reinforced plastics, composites, and gel coats.[8][9]

  • Coatings : Employed in the formulation of paints and coatings to improve their performance characteristics.[4]

  • Plasticizers : While it can act as a plasticizer, its primary role is often as a reactive monomer that becomes part of the polymer backbone, offering permanent flexibility.[4]

Analytical Characterization

The characterization of BHEP and its derived polymers is essential for quality control and research. Several analytical techniques are employed for this purpose.

  • Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and quantification of BHEP.[7][14] A deuterated internal standard (BHEP-d8) is often used to ensure accuracy.[7][14]

  • Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure of the monomer and the resulting polymers.

Analytical_Workflow Sample Sample (BHEP Monomer or Polymer) SamplePrep Sample Preparation (Dissolution, Extraction) Sample->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis InternalStd Internal Standard Spiking (e.g., BHEP-d8) InternalStd->SamplePrep HPLC HPLC-UV/MS Analysis->HPLC GCMS GC-MS Analysis->GCMS DataProcessing Data Processing (Quantification, Identification) HPLC->DataProcessing GCMS->DataProcessing Result Final Report DataProcessing->Result

Caption: General analytical workflow for BHEP characterization.

Experimental Protocol: Quantification of BHEP using HPLC

This protocol outlines a general method for analyzing BHEP.[6][7]

  • Standard Preparation : Prepare a stock solution of BHEP in a suitable solvent like acetonitrile (B52724). Create a series of working standards for calibration by serial dilution.

  • Sample Preparation : Dissolve a known amount of the sample in the same solvent. If the sample is in a complex matrix, an appropriate extraction (e.g., liquid-liquid or solid-phase extraction) may be necessary.[15]

  • Instrumentation : Use a High-Performance Liquid Chromatograph equipped with a UV or Mass Spectrometry (MS) detector. A reverse-phase C18 column is typically used.[7]

  • Chromatographic Conditions :

    • Mobile Phase : A gradient of acetonitrile and water is commonly employed.[7] For MS detection, a volatile buffer like formic acid may be added.[6]

    • Flow Rate : A typical flow rate is 1.0 mL/min.

    • Detection : For UV detection, the wavelength is set to approximately 225-230 nm.

  • Analysis : Inject a specific volume of the prepared sample and standards into the HPLC system.

  • Quantification : Identify the BHEP peak by its retention time and determine its concentration by comparing the peak area to the calibration curve generated from the standards.

Toxicology and Safety

Like other phthalates, BHEP has been subject to scrutiny regarding its potential health impacts. Research indicates that BHEP may possess endocrine-disrupting properties.[4][5] In vitro studies have suggested that it can interact with hormone receptors, which could potentially affect reproductive health and development.[4] Its metabolites may also have toxicological effects on liver function.[4] Therefore, proper handling and safety precautions are essential when working with BHEP in a laboratory or industrial setting. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended.

References

An In-depth Technical Guide to the Hydrolysis and Degradation Products of Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), a phthalate ester, is susceptible to degradation through hydrolysis, a process significantly influenced by pH and enzymatic activity. This technical guide provides a comprehensive overview of the hydrolysis and degradation pathways of BHEP, its resulting products, and the methodologies for their analysis. Quantitative data on the stability of BHEP under various pH conditions are summarized, and detailed experimental protocols for studying its hydrolysis kinetics are provided. Furthermore, this guide illustrates the degradation pathways through signaling diagrams, offering a valuable resource for researchers in environmental science, toxicology, and drug development who are investigating the fate and effects of phthalates.

Introduction

Bis(2-hydroxyethyl) phthalate (BHEP) is a diester of phthalic acid and ethylene (B1197577) glycol. Like other phthalate esters, BHEP is subject to hydrolysis of its ester bonds, leading to the formation of monoester and diacid metabolites, along with the corresponding alcohol. This degradation can occur abiotically, catalyzed by acids or bases, or biotically, mediated by enzymes such as esterases and lipases. Understanding the hydrolysis and degradation of BHEP is crucial for assessing its environmental fate, metabolic pathways in biological systems, and potential toxicological implications. Phthalate diesters are known to be rapidly metabolized in the body, primarily through hydrolysis to their monoester metabolites, which are often the target analytes in human biomonitoring studies.[1]

Chemical Hydrolysis of this compound

The stability of BHEP in aqueous solutions is highly dependent on pH. It is most stable in the neutral pH range (approximately 6.0-8.0) and is prone to degradation under strongly acidic or basic conditions.[2] The primary degradation reaction is the hydrolysis of the ester bonds.

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 6.0), the ester linkages of BHEP are susceptible to acid-catalyzed hydrolysis. In strongly acidic solutions (e.g., pH 1.0-2.0), the compound demonstrates moderate stability.[2] The hydrolysis proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond, releasing ethylene glycol and forming the monoester intermediate, mono(2-hydroxyethyl) phthalate (MHEP). MHEP can then undergo further hydrolysis to yield phthalic acid and another molecule of ethylene glycol.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is significantly faster than acid-catalyzed hydrolysis.[2] In basic solutions (pH > 8.0), the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. The degradation of BHEP in basic conditions yields the phthalate salt and two molecules of ethylene glycol, likely proceeding through the MHEP intermediate.

Quantitative Data on BHEP Hydrolysis

The following table summarizes the estimated stability of this compound at different pH ranges.

pH RangeConditionStabilityHydrolysis RateEstimated Half-lifePrimary Products
1.0 - 2.0Strongly AcidicModerate StabilityModerate10 - 50 hoursPhthalic acid + Ethylene glycol
3.0 - 5.0AcidicEnhanced StabilitySlow50 - 200 hoursMono(2-hydroxyethyl) phthalate + Ethylene glycol
6.0 - 8.0NeutralMost StableVery Slow200 - 1000 hoursMinimal hydrolysis products
9.0 - 11.0BasicDecreased StabilityFastNot specifiedPhthalate salt + Ethylene glycol

(Data summarized from a study on this compound)[2]

Enzymatic Degradation of this compound

Enzymatic hydrolysis plays a crucial role in the metabolism and environmental degradation of BHEP. Carboxylesterases and lipases are the primary enzymes responsible for this process. These enzymes catalyze the hydrolysis of the ester bonds in BHEP, leading to the formation of MHEP and subsequently phthalic acid.

Studies on various phthalate esters have shown that microbial lipases and esterases can efficiently degrade these compounds. For instance, lipases from Rhizopus delemar, Rhizopus arrhizus, and Pseudomonas species, as well as esterases from pig liver, have demonstrated the ability to hydrolyze phthalate esters. While specific kinetic data for BHEP are limited, the general mechanism involves the formation of a monoester and a free alcohol, followed by the hydrolysis of the second ester bond to yield phthalic acid and another alcohol molecule.

Degradation Pathways

The degradation of this compound proceeds in a stepwise manner, primarily through the hydrolysis of its two ester linkages.

BHEP_Degradation BHEP This compound (BHEP) MHEP Mono(2-hydroxyethyl) phthalate (MHEP) BHEP->MHEP Hydrolysis (H₂O) Acid/Base or Enzyme EG1 Ethylene Glycol BHEP->EG1 Releases PA Phthalic Acid MHEP->PA Hydrolysis (H₂O) Acid/Base or Enzyme EG2 Ethylene Glycol MHEP->EG2 Releases

Caption: Hydrolysis pathway of this compound.

Experimental Protocols

This section outlines a general experimental protocol for studying the hydrolysis kinetics of this compound.

Objective

To determine the hydrolysis rate of this compound under different pH conditions (acidic, neutral, and basic).

Materials
  • This compound (BHEP) standard

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Buffer solutions of various pH (e.g., pH 4, 7, and 10)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • Deionized water

  • HPLC system with a UV or MS detector

  • C18 reversed-phase HPLC column

  • Autosampler vials

Experimental Workflow

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare BHEP Stock Solution (in Methanol/Acetonitrile) spike Spike BHEP into Buffers stock->spike buffers Prepare Buffer Solutions (pH 4, 7, 10) buffers->spike standards Prepare Calibration Standards hplc Analyze Samples by HPLC standards->hplc incubate Incubate at Controlled Temperature spike->incubate sample Collect Aliquots at Time Intervals incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench quench->hplc quantify Quantify BHEP and Degradation Products hplc->quantify kinetics Calculate Rate Constants and Half-lives quantify->kinetics

Caption: Experimental workflow for BHEP hydrolysis kinetics study.

Procedure
  • Preparation of Stock Solution: Prepare a stock solution of BHEP in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Reaction Solutions: For each pH to be tested, add a small volume of the BHEP stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the reaction.

  • Incubation: Incubate the reaction solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold methanol or acetonitrile to the aliquot to stop the hydrolysis.

  • HPLC Analysis: Analyze the quenched samples using a C18 reversed-phase column. A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid). Monitor the elution of BHEP and its degradation products (MHEP and phthalic acid) using a UV detector (e.g., at 230 nm) or a mass spectrometer.

  • Quantification: Prepare a calibration curve for BHEP, MHEP, and phthalic acid using standard solutions of known concentrations. Use the calibration curve to determine the concentration of each compound in the samples at each time point.

  • Data Analysis: Plot the concentration of BHEP versus time for each pH condition. Determine the rate constant (k) for the hydrolysis reaction from the slope of the line (for a first-order reaction, plot ln[BHEP] vs. time). Calculate the half-life (t½) using the equation t½ = 0.693/k.

Conclusion

The hydrolysis of this compound is a critical degradation pathway that determines its environmental persistence and metabolic fate. This process is highly pH-dependent, with accelerated degradation in both acidic and, more significantly, basic conditions. The primary degradation products are mono(2-hydroxyethyl) phthalate, phthalic acid, and ethylene glycol. Enzymatic activity, particularly from carboxylesterases and lipases, also plays a vital role in the biological degradation of BHEP. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals to further investigate the hydrolysis kinetics and degradation mechanisms of BHEP and other related phthalate esters. This understanding is essential for accurate risk assessment and the development of strategies to mitigate the potential environmental and health impacts of these widely used compounds.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEHP) is a phthalate ester that, due to its use in the synthesis of polyesters and other polymers, has the potential for environmental release. Understanding its environmental fate and transport is crucial for assessing its ecological risk and for the development of environmentally benign alternatives. This technical guide provides a comprehensive overview of the current knowledge on the physicochemical properties, degradation, mobility, and bioaccumulation potential of BHEHP, intended for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties of Bis(2-hydroxyethyl) phthalate

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. Key properties of BHEHP are summarized in the table below. The LogP value of 0.4 suggests a relatively low potential for bioaccumulation in fatty tissues.[1]

PropertyValueReference
Molecular Formula C₁₂H₁₄O₆[1]
Molar Mass 254.24 g/mol [2]
LogP (Octanol-Water Partition Coefficient) 0.4[1]
Hansen Solubility Parameters
   Dispersion (δD)18.5-19.2 MPa⁰·⁵[2]
   Polar (δP)8.5-9.8 MPa⁰·⁵[2]
   Hydrogen Bonding (δH)12.0-14.5 MPa⁰·⁵[2]

Environmental Fate and Transport

The environmental fate of BHEHP is determined by a combination of transport and transformation processes, including abiotic and biotic degradation.

Abiotic Degradation

Hydrolysis: The primary abiotic degradation pathway for BHEHP is hydrolysis of its ester bonds. This process is highly dependent on pH. BHEHP is most stable in neutral conditions (pH 6.0-8.0), with an estimated half-life of 200-1000 hours.[3] Under strongly acidic (pH 1.0-2.0) or basic (pH 9.0-11.0) conditions, hydrolysis is significantly faster, with estimated half-lives of 10-50 hours and a rapid rate of degradation, respectively.[3] The primary hydrolysis products are phthalic acid and ethylene (B1197577) glycol.[2] A monoester intermediate, mono(2-hydroxyethyl) phthalate (MHEP), may also be formed.[3]

Photodegradation: While specific data for BHEHP is limited, phthalate esters, in general, are susceptible to photodegradation in the atmosphere, primarily through reactions with hydroxyl radicals.[4] The presence of photosensitizers in water, such as dissolved organic matter, can also accelerate photodegradation.[5]

Biotic Degradation

Biodegradation is a key process in the environmental removal of phthalates. While specific data for BHEHP is scarce, studies on the structurally similar compound Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) provide valuable insights.

A study on a newly isolated bacterial strain, Enterobacter sp. HY1, demonstrated its ability to degrade BHET. The optimal conditions for biodegradation were found to be a temperature of 30°C and a pH of 8.0.[6] At an initial concentration of 1,000 mg/L, the half-life of BHET degradation was 70.20 hours.[6] The degradation pathway involves the initial conversion of BHET to mono(2-hydroxyethyl) terephthalate (MHET), followed by further degradation to terephthalic acid.[6]

The general proposed pathway for the biodegradation of many phthalate esters involves the initial enzymatic hydrolysis to the corresponding monoester and alcohol. The monoester is then further degraded to phthalic acid.[4]

Mobility and Transport

The mobility of BHEHP in the environment is influenced by its partitioning between different environmental compartments.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a commonly used metric for this purpose.

An experimentally determined BCF for BHEHP is not currently available. However, its low LogP value of 0.4 suggests a low potential for bioaccumulation.[1] For comparison, the estimated BCF for the related compound bis(2-butoxyethyl) phthalate is 27, which indicates a low potential for bioconcentration in aquatic organisms.[4] QSAR models are available to predict the BCF of chemicals based on their physicochemical properties, such as LogP.[8][9][10]

Potential Toxicological Effects on Signaling Pathways

While specific studies on the effects of BHEHP on signaling pathways are limited, research on other phthalates, such as bis(2-ethylhexyl) phthalate (DEHP), indicates potential interactions with cellular signaling. Studies have suggested that phthalates may exert toxic effects by activating the p53 signaling pathway and apoptosis-related signaling cascades.[11] The p53 pathway is a critical cellular stress response network that can induce cell cycle arrest or apoptosis.[12] The apoptotic process itself is a complex signaling cascade involving proteins from the BCL-2 family.[3] Further research is needed to specifically elucidate the impact of BHEHP on these and other signaling pathways.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate and transport of chemicals. Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely used.

Biodegradation: The OECD 301 guideline for "Ready Biodegradability" provides several methods to assess the potential for rapid and ultimate biodegradation in an aerobic aqueous medium. These tests typically run for 28 days and monitor parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen uptake.[13][14]

Soil Adsorption/Desorption: The OECD 106 guideline, "Adsorption - Desorption Using a Batch Equilibrium Method," is a standard method for determining the soil adsorption coefficient (Koc).[2] This method involves equilibrating a solution of the test substance with a soil sample and measuring the concentration of the substance in the solution and/or on the soil at equilibrium.

Bioconcentration: The OECD 305 guideline, "Bioaccumulation in Fish: Aqueous and Dietary Exposure," provides a framework for determining the bioconcentration factor (BCF) in fish.[4][15] The test involves exposing fish to a constant aqueous concentration of the test substance for an uptake phase, followed by a depuration phase in clean water.

Mandatory Visualizations

Biodegradation_Pathway BHEHP This compound MHEP Mono(2-hydroxyethyl) phthalate BHEHP->MHEP Hydrolysis PA Phthalic Acid BHEHP->PA Hydrolysis EG Ethylene Glycol BHEHP->EG Hydrolysis MHEP->PA Hydrolysis MHEP->EG Hydrolysis

Caption: Proposed biodegradation pathway of this compound.

Experimental_Workflow_Koc cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Sample Soil Sample (Characterized) Equilibration Equilibrate Soil and Solution (Batch Method) Soil_Sample->Equilibration BHEHP_Solution BHEHP Solution (Known Concentration) BHEHP_Solution->Equilibration Separation Separate Soil and Solution (Centrifugation/Filtration) Equilibration->Separation Analyze_Solution Analyze BHEHP Concentration in Solution Separation->Analyze_Solution Calculate_Koc Calculate Kd and Koc Analyze_Solution->Calculate_Koc

Caption: Experimental workflow for determining the soil adsorption coefficient (Koc).

Signaling_Pathway Phthalates Phthalates (e.g., BHEHP) Cellular_Stress Cellular Stress Phthalates->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Apoptosis Apoptosis p53->Apoptosis Bcl2_family Bcl-2 Family Proteins Apoptosis->Bcl2_family

Caption: Potential involvement of phthalates in the p53-mediated apoptosis pathway.

References

An In-depth Technical Guide on the Toxicology of Bis(2-hydroxyethyl) phthalate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available toxicological data specifically for Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) is limited.[1] This guide summarizes the available information on BHEP and provides a more detailed toxicological profile of structurally related phthalates, namely Bis(2-methoxyethyl) phthalate (DMEP) and Bis(2-ethylhexyl) phthalate (DEHP), to serve as a reference for researchers, scientists, and drug development professionals. The information on related compounds should be interpreted with caution as a direct extrapolation to BHEP is not always possible.

Introduction to Bis(2-hydroxyethyl) phthalate

This compound is a phthalate ester that has been identified as a potential endocrine-disrupting compound.[2][3] Phthalates are a class of chemicals commonly used as plasticizers to increase the flexibility of plastics.[4] Due to their widespread use, there is growing interest in their potential effects on human health.

Toxicological Data

Data on the acute toxicity of BHEP is not available. For related phthalates, the acute toxicity is generally low.[5]

Studies on related phthalates have shown effects on various organs, particularly the liver and reproductive organs.

Table 1: Repeated Dose Toxicity Data for Related Phthalates

CompoundSpeciesRouteDurationNOAELLOAELEffects Observed at LOAEL
DMEPRatGavage16 daysNot Established100 mg/kg bw/dayDecreases in hemoglobin and hematocrit values.
DMEPRatGavage-100 mg/kg bw/day (for reproductive organ toxicity)1000 mg/kg bw/dayDecrease in testes weight.
DMEPMouseIntraperitoneal6 weeksNot Established250 mg/kg bw/dayDecrease in relative testes weight.
DEHPRatOral-14 mg/kg/day-Liver weight gain with histopathological changes.[6]

In vitro genotoxicity data for DMEP were not available. However, DMEP was positive in a dominant lethal assay in mice, suggesting it could be a mutagen for germ cells. For DEHP, the overall weight of evidence suggests it is not genotoxic.[7]

There is no available data on the carcinogenicity of BHEP or DMEP. DEHP is classified by the EPA as a Group B2, probable human carcinogen, based on studies showing an increased incidence of liver tumors in rats and mice.[5] The mechanism is suggested to be non-genotoxic and may involve PPARα activation.[7][8]

Phthalates are well-known for their potential to cause reproductive and developmental toxicity.[9][10]

Table 2: Reproductive and Developmental Toxicity Data for Related Phthalates

CompoundSpeciesRouteStudy TypeNOAELLOAELEffects Observed at LOAEL
DMEPRatOralReproductive Organ Toxicity100 mg/kg bw/day1000 mg/kg bw/dayDecrease in testes weight.
DMEPRatIntraperitonealPrenatal DevelopmentalNot Established1.03 mmol/kg (approx. 291 mg/kg bw)Embryotoxic, fetotoxic, and teratogenic effects.
DEHPRat-Developmental and Reproductive4.8 mg/kg bw/day-Strong toxicities against reproductive organs of male offspring.[6][10]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available.[1] The following are examples of protocols used for related phthalates.

  • Test Species: Male rats (5/dose).

  • Administration Route: Gavage.

  • Dosage Levels: 100 or 1000 mg/kg bw/day.

  • Duration: 12 treatments over 16 days.

  • Control Group: Received distilled water.

  • Observed Endpoints: Absolute and relative testes weight, histopathology of seminiferous tubules.

  • Test Species: Pregnant Wistar rats.

  • Administration Route: Intraperitoneal injection.

  • Dosage Levels: 0.374, 0.747, and 1.245 mL/kg.

  • Treatment Schedule: Single dose on a specific gestation day.

  • Control Group: Untreated.

  • Observed Endpoints: Number of resorptions, fetal deaths, mean fetal weight, gross and skeletal abnormalities.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are not well-documented. However, phthalates, in general, are known to act as endocrine disruptors, primarily by exhibiting anti-androgenic activity.[11][12] For DEHP, several mechanisms of action have been proposed, including the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which is linked to its hepatocarcinogenicity in rodents.[7][8] Transcriptomic analyses of cells treated with DEHP have shown modulation of cell-regulating signaling pathways such as Notch, Wnt, and TGF-β.[7][8]

The following diagram illustrates a general workflow for assessing the endocrine-disrupting potential of a compound using in vitro methods.

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Compound Test Compound (e.g., BHEP) Treatment Cell Treatment with varying concentrations of the test compound Compound->Treatment Cells Hormone-responsive cell line (e.g., ER- or AR-responsive) Cells->Treatment ReporterAssay Reporter Gene Assay (e.g., Luciferase) Treatment->ReporterAssay GeneExpression Gene Expression Analysis (e.g., qPCR) Treatment->GeneExpression HormoneLevels Hormone Production Assay (e.g., ELISA) Treatment->HormoneLevels DataAnalysis Data Analysis and Dose-Response Modeling ReporterAssay->DataAnalysis GeneExpression->DataAnalysis HormoneLevels->DataAnalysis Conclusion Conclusion on Endocrine Disrupting Potential DataAnalysis->Conclusion

General workflow for in vitro endocrine disruption testing.

The diagram below illustrates a simplified, putative signaling pathway for the anti-androgenic effects of some phthalates, leading to reproductive toxicity.

signaling_pathway cluster_testis Testis (Leydig Cell) Phthalate Phthalate Metabolite StAR StAR Protein Phthalate->StAR Inhibition CholesterolTransport Cholesterol Transport to Mitochondria StAR->CholesterolTransport Facilitates Steroidogenesis Steroidogenesis CholesterolTransport->Steroidogenesis Testosterone Testosterone Production Steroidogenesis->Testosterone ReproductiveToxicity Male Reproductive Toxicity Testosterone->ReproductiveToxicity Reduced levels lead to

Putative pathway of phthalate-induced reproductive toxicity.

Conclusion

While there is a significant body of research on the toxicology of phthalates as a class, specific data for this compound remains scarce. The information available for structurally similar phthalates like DMEP and DEHP suggests that BHEP may also possess endocrine-disrupting properties, with potential for reproductive and developmental toxicity. Further research is needed to fully characterize the toxicological profile of this compound and to understand its specific mechanisms of action. Researchers and professionals in drug development should exercise caution and may consider using the data on related compounds as a preliminary guide for risk assessment and experimental design.

References

Biodegradation Pathways of Bis(2-hydroxyethyl) Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), a key intermediate in the chemical recycling and biodegradation of polyethylene (B3416737) terephthalate (B1205515) (PET), is of significant interest in the fields of environmental science and biotechnology. Understanding its biodegradation pathways is crucial for developing effective bioremediation strategies and for the biocatalytic synthesis of valuable chemicals. This technical guide provides an in-depth overview of the microbial degradation of BHEP, detailing the enzymatic processes, metabolic intermediates, and relevant microorganisms. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

Bis(2-hydroxyethyl) phthalate is a diester of phthalic acid and ethylene (B1197577) glycol. It is primarily known as a monomeric intermediate in the synthesis and hydrolysis of PET plastic. The microbial breakdown of BHEP is a critical step in the complete mineralization of PET waste. This process is initiated by the enzymatic hydrolysis of the ester bonds, a reaction catalyzed by a variety of microorganisms, including both bacteria and fungi. The subsequent degradation of the resulting aromatic core, phthalic acid or terephthalic acid, involves several key metabolic pathways that converge on central cellular metabolism.

Biodegradation Pathways

The biodegradation of BHEP predominantly occurs through a two-step hydrolysis of its ester linkages, followed by the degradation of the phthalate or terephthalate backbone.

Hydrolysis of this compound

The initial and rate-limiting step in BHEP biodegradation is the enzymatic hydrolysis of the two ester bonds. This process is catalyzed by carboxylesterases or esterases.

The hydrolysis proceeds as follows:

  • First Hydrolysis: One ester bond of BHEP is cleaved to produce mono(2-hydroxyethyl) phthalate (MHEP) and one molecule of ethylene glycol.

  • Second Hydrolysis: The remaining ester bond in MHEP is hydrolyzed to yield phthalic acid (or terephthalic acid in the case of PET-derived BHEP) and a second molecule of ethylene glycol.[1][2]

A variety of bacterial and fungal species have been identified to carry out these hydrolytic steps. For instance, Enterobacter sp. HY1 possesses an esterase, EstB, that can hydrolyze BHEP to MHEP.[2] Similarly, a carboxylesterase from the psychrotrophic bacterium Exiguobacterium antarcticum has also been shown to degrade BHEP.[3]

BHEP_Hydrolysis BHEP This compound (BHEP) MHEP Mono(2-hydroxyethyl) phthalate (MHEP) BHEP->MHEP Esterase / Carboxylesterase EG1 Ethylene Glycol BHEP->EG1 TPA Terephthalic Acid (TPA) MHEP->TPA Esterase / Carboxylesterase EG2 Ethylene Glycol MHEP->EG2

Fig. 1: Enzymatic hydrolysis of BHEP.
Degradation of Terephthalic Acid (TPA)

Once formed, terephthalic acid is further metabolized by microorganisms. A common pathway for the aerobic degradation of TPA involves its conversion to protocatechuic acid. This conversion is initiated by a dioxygenase enzyme.[4]

The degradation of TPA to protocatechuic acid proceeds as follows:

  • Dioxygenation: Terephthalate-1,2-dioxygenase catalyzes the addition of two hydroxyl groups to the aromatic ring of TPA, forming a cis-dihydrodiol intermediate.

  • Dehydrogenation: A dehydrogenase then oxidizes the cis-dihydrodiol to form 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate.

  • Decarboxylation and Aromatization: Subsequent enzymatic steps lead to the formation of protocatechuic acid.

Ring Cleavage of Protocatechuic Acid

Protocatechuic acid is a key intermediate in the degradation of many aromatic compounds. Its aromatic ring is cleaved by dioxygenases through several different pathways, most commonly the ortho (or β-ketoadipate) pathway or the meta pathway.[5][6]

  • Ortho-cleavage pathway: Protocatechuate 3,4-dioxygenase cleaves the aromatic ring between the two hydroxyl groups to form β-carboxy-cis,cis-muconate. This is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.[2]

  • Meta-cleavage pathway: Protocatechuate 4,5-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups, leading to the formation of 2-hydroxy-4-carboxymuconate semialdehyde, which is also eventually funneled into central metabolic pathways.[6]

TPA_Degradation cluster_upper Upper Pathway cluster_lower Lower Pathway (Ring Cleavage) TPA Terephthalic Acid (TPA) PCA Protocatechuic Acid (PCA) TPA->PCA Terephthalate-1,2-dioxygenase & other enzymes Ortho Ortho-Cleavage Pathway (β-ketoadipate pathway) PCA->Ortho Protocatechuate 3,4-dioxygenase Meta Meta-Cleavage Pathway PCA->Meta Protocatechuate 4,5-dioxygenase TCA TCA Cycle Intermediates (e.g., Succinyl-CoA, Acetyl-CoA) Ortho->TCA Meta->TCA

Fig. 2: Aerobic degradation pathway of TPA.

Quantitative Data on BHEP Biodegradation

The efficiency of BHEP biodegradation is influenced by various factors, including the microbial species, enzyme characteristics, and environmental conditions.

Microorganism/EnzymeParameterValueReference
Enterobacter sp. HY1Optimal Temperature for Degradation30°C[2]
Optimal pH for Degradation8.0[2]
Half-life of BHEP (1000 mg/L)70.20 h[2]
Esterase (EstB) from Enterobacter sp. HY1Optimal Temperature40°C[2]
Optimal pH8.0[2]
Carboxylesterase (TM1022) from Thermotoga maritimaOptimal Temperature85°C[5]
Optimal pH8.0[5]
Km for BHEP0.82 ± 0.01 mM[5]
kcat for BHEP2.20 ± 0.02 s-1[5]
kcat/Km for BHEP2.67 ± 0.02 mM-1s-1[5]
Km for MHEP2.43 ± 0.07 mM[5]
kcat for MHEP0.04 ± 0.001 s-1[5]
kcat/Km for MHEP0.02 ± 0.001 mM-1s-1[5]

Experimental Protocols

Biodegradation Assay of BHEP by Bacterial Culture

This protocol describes a typical batch experiment to assess the biodegradation of BHEP by a bacterial isolate.

1. Preparation of Mineral Salt Medium (MSM): A commonly used MSM for phthalate-degrading bacteria has the following composition per liter of deionized water:

  • K2HPO4: 1.0 g

  • NaCl: 1.0 g

  • NH4Cl: 0.5 g

  • MgSO4·7H2O: 0.4 g The pH of the medium is adjusted to 7.0-7.2 before autoclaving.[7]

2. Inoculum Preparation:

  • A single colony of the test bacterium is inoculated into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubated overnight at its optimal growth temperature with shaking.

  • The cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes), washed twice with sterile MSM, and resuspended in MSM to a desired optical density (e.g., OD600 of 1.0).[8]

3. Biodegradation Experiment:

  • A stock solution of BHEP is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and added to sterile MSM in Erlenmeyer flasks to the desired final concentration (e.g., 100-1000 mg/L).

  • The flasks are inoculated with the prepared bacterial suspension (e.g., 1-5% v/v).

  • Control flasks should be prepared: one with BHEP but no inoculum (abiotic control) and one with inoculum but no BHEP (biotic control).

  • The flasks are incubated at the optimal temperature and shaking speed for the bacterium for a specified period (e.g., 7-14 days).

  • Samples are withdrawn aseptically at regular intervals for analysis.[9][10]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Mineral Salt Medium (MSM) Setup Set up Biodegradation Flasks (BHEP + MSM + Inoculum) Media->Setup Inoculum Prepare Bacterial Inoculum Inoculum->Setup Incubation Incubate under Optimal Conditions Setup->Incubation Sampling Aseptic Sampling at Time Intervals Incubation->Sampling Extraction Extract BHEP and Metabolites Sampling->Extraction HPLC Quantify using HPLC-UV/MS Extraction->HPLC Data Analyze Data and Determine Degradation Rate HPLC->Data

Fig. 3: General workflow for a BHEP biodegradation experiment.
Quantification of BHEP and its Metabolites by HPLC

1. Sample Preparation:

  • Aliquots of the culture medium are centrifuged to remove bacterial cells.

  • The supernatant is typically extracted with a solvent such as ethyl acetate (B1210297) or subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the medium.[11]

  • The extracted sample is then evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[12]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, e.g., 0.1% formic acid) is typically employed.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

  • Detection: UV detection at a wavelength around 240 nm is suitable for phthalates. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be used.[13]

  • Quantification: The concentrations of BHEP, MHEP, and TPA are determined by comparing their peak areas to those of known standards.

Conclusion

The biodegradation of this compound is a key process in the environmental fate of PET plastics and a promising avenue for bioremediation and biocatalysis. The primary pathway involves the initial hydrolysis of the ester bonds by esterases and carboxylesterases to form terephthalic acid, which is then funneled into central metabolic pathways through ring-cleavage mechanisms. This technical guide has provided a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols. The continued exploration of microbial diversity and enzymatic capabilities will undoubtedly lead to the development of more efficient and robust biocatalytic systems for the degradation of BHEP and other plastic-derived pollutants.

References

The Pivotal Role of Bis(2-hydroxyethyl) Terephthalate in the Circular Economy of PET

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Glycolytic Recycling of Polyethylene (B3416737) Terephthalate (B1205515)

Bis(2-hydroxyethyl) terephthalate (BHET) stands as a cornerstone monomer in the chemical recycling of polyethylene terephthalate (PET), offering a pathway to a closed-loop system for this ubiquitous polymer. The primary route to obtaining BHET from waste PET is through glycolysis, a depolymerization process that breaks down the polymer chain into its constituent monomers.[1][2] This technical guide delves into the fundamental role of BHET in PET recycling, with a focus on the glycolysis process, experimental methodologies, and the critical parameters influencing its yield and purity.

The glycolysis of PET is essentially the transesterification of the ester linkages within the polymer chain with an excess of ethylene (B1197577) glycol (EG).[3] This reaction yields BHET, along with a smaller fraction of dimers and other oligomers.[4] The produced BHET can then be purified and repolymerized to synthesize virgin-grade PET, thus completing the recycling loop.[5]

Catalytic Glycolysis of PET: A Quantitative Overview

The efficiency of PET glycolysis is heavily reliant on the use of catalysts to achieve high conversion rates and yields of BHET in reasonable timeframes. A wide array of catalysts, both homogeneous and heterogeneous, have been investigated for this purpose.

Table 1: Performance of Various Catalysts in PET Glycolysis

CatalystCatalyst Loading (wt%)Temperature (°C)Time (min)PET Conversion (%)BHET Yield (%)Reference
Pd-Cu/γ-Al2O351608099.286.1[6][7]
Zinc Acetate (B1210297)0.21966010080[5][8]
Zinc Acetate1196180-85.6[9]
Methyl urea/Zn(OAc)2-17030-82[6]
Graphene oxide–manganese oxide----96[6]
ZnFe2O4819030098.271.1[10]
Alkali metal (Na or K) acetate with anisole-15312010086[11]

The choice of catalyst significantly impacts the reaction kinetics and the final product distribution. While homogeneous catalysts like zinc acetate show high activity, they can be difficult to separate from the product mixture.[1] Heterogeneous catalysts, such as metal oxides and supported metals, offer the advantage of easier recovery and reusability.[6][10]

Experimental Protocols

A generalized yet detailed protocol for the glycolysis of PET and the subsequent purification of BHET is outlined below, based on common laboratory practices reported in the literature.

1. PET Glycolysis

  • Materials and Equipment:

    • Waste PET flakes (pre-washed and dried)

    • Ethylene glycol (EG)

    • Catalyst (e.g., zinc acetate, Pd-Cu/γ-Al2O3)

    • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.[6][12]

    • Heating mantle or oil bath.

  • Procedure:

    • Charge the three-necked flask with a predetermined weight of PET flakes and ethylene glycol. The typical weight ratio of EG to PET ranges from 3:1 to 5:1.[5][9]

    • Add the catalyst to the mixture. The catalyst loading is typically a small weight percentage of the PET (e.g., 0.2-5 wt%).[5][6]

    • Begin stirring the mixture and heat it to the desired reaction temperature, typically between 160°C and 220°C.[6][12]

    • Maintain the reaction at this temperature under reflux for a specified duration, ranging from 30 minutes to several hours, depending on the catalyst and desired conversion.[5][6]

    • Monitor the reaction progress by observing the dissolution of PET flakes.

    • After the reaction is complete, cool the mixture. If a heterogeneous catalyst is used, it can be separated by filtration at this stage.[6]

2. Purification of Bis(2-hydroxyethyl) terephthalate (BHET)

  • Materials and Equipment:

    • Crude glycolysis product mixture

    • Deionized water

    • Beakers, filter funnel, vacuum filtration apparatus

    • Activated carbon (optional)[13]

    • Ion-exchange resin (optional)[13]

  • Procedure:

    • Pour the cooled reaction mixture into an excess of cold deionized water with vigorous stirring. This causes the BHET to precipitate out as a white solid.[14]

    • Allow the mixture to stand, often overnight at a low temperature (e.g., 4°C), to maximize crystallization.[14]

    • Separate the precipitated BHET from the ethylene glycol and water mixture by vacuum filtration.[14]

    • Wash the collected BHET crystals with deionized water to remove residual ethylene glycol and other soluble impurities.

    • For higher purity, the crude BHET can be dissolved in hot water or a suitable solvent, treated with activated carbon to remove colored impurities, and then passed through an ion-exchange resin to remove ionic species.[13][15]

    • The purified BHET is then recrystallized from the solution.

    • Finally, dry the purified BHET crystals in a vacuum oven at a moderate temperature (e.g., 65°C).[14]

3. Characterization of BHET

The identity and purity of the synthesized BHET are typically confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the yield and purity of BHET.[7][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of BHET.[7][17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.[18]

  • Differential Scanning Calorimetry (DSC): To determine the melting point of the BHET, which is an indicator of its purity.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of BHET.[17]

Visualizing the Process: Diagrams and Workflows

To better illustrate the core concepts, the following diagrams have been generated using the DOT language.

PET_Glycolysis_Reaction PET PET Polymer Chain (...-O-CO-C6H4-CO-O-CH2-CH2-O-...)n BHET Bis(2-hydroxyethyl) terephthalate (HO-CH2-CH2-O-CO-C6H4-CO-O-CH2-CH2-OH) PET->BHET + Excess Ethylene Glycol EG Ethylene Glycol (HO-CH2-CH2-OH) EG->BHET Catalyst Catalyst (e.g., Zinc Acetate) Catalyst->BHET Accelerates reaction

Chemical reaction of PET glycolysis to BHET.

Experimental_Workflow cluster_glycolysis PET Glycolysis cluster_purification BHET Purification start Mix PET, Ethylene Glycol, and Catalyst heat Heat and Stir (160-220°C) start->heat react Depolymerization Reaction heat->react cool Cool Reaction Mixture react->cool precipitate Precipitate in Water cool->precipitate Crude Product filter Vacuum Filtration precipitate->filter wash Wash with Deionized Water filter->wash dry Dry Purified BHET wash->dry end end dry->end Pure BHET

Experimental workflow for BHET production.

Logical_Relationship WastePET Waste PET Bottles and Fibers Glycolysis Glycolysis Process WastePET->Glycolysis CrudeBHET Crude BHET Mixture (BHET, Oligomers, EG) Glycolysis->CrudeBHET Purification Purification (Crystallization, Filtration) CrudeBHET->Purification PureBHET High-Purity BHET Purification->PureBHET Repolymerization Repolymerization PureBHET->Repolymerization OtherApplications Other Chemical Feedstocks (Resins, Polyols) PureBHET->OtherApplications VirginPET Virgin-Grade PET Repolymerization->VirginPET Applications New Products (Bottles, Fibers, etc.) VirginPET->Applications

Circular economy of PET via BHET intermediate.

Applications of Recycled BHET

The primary application of high-purity BHET derived from recycled PET is as a monomer for the synthesis of new, virgin-quality PET.[5] This creates a true "bottle-to-bottle" recycling loop.[19] Beyond this, BHET serves as a versatile chemical intermediate for a range of other valuable materials. It can be used in the production of:

  • Unsaturated polyester (B1180765) resins: These are used in composites, coatings, and adhesives.[4]

  • Polyurethanes: BHET can act as a chain extender or be used to synthesize polyols for polyurethane foams and elastomers.[4][20]

  • Biodegradable Copolyesters: By reacting BHET with aliphatic dicarboxylic acids, novel biodegradable polymers suitable for flexible packaging can be created.[21]

  • Other advanced materials: Research is ongoing into the use of BHET in the synthesis of materials for applications such as tissue scaffolds and as a functional crosslinker in composites.[20]

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Bis(2-hydroxyethyl) Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) is a phthalate ester that can be present in a variety of materials, leading to its potential occurrence in environmental and biological samples. Due to concerns over the potential endocrine-disrupting properties of phthalates, highly sensitive and selective analytical methods are essential for monitoring human exposure and ensuring product safety.[1] This document provides detailed application notes and protocols for the detection and quantification of BHEP using modern analytical techniques. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are renowned for their high sensitivity and selectivity, making them ideal for analyzing trace levels of contaminants in complex matrices.[1][2]

For accurate quantification, the use of a deuterated internal standard, Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8), is highly recommended.[1][3] This internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in sample preparation and instrument response.[2][4]

Analytical Methods Overview

The two most prevalent and robust techniques for the analysis of BHEP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Both methods offer high sensitivity and selectivity, but their applicability can depend on the sample matrix and the specific requirements of the analysis.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like phthalates.[5][6] It is particularly well-suited for the analysis of BHEP in less complex matrices such as polymers and some consumer products.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is advantageous for analyzing phthalates in complex matrices like food, biological fluids (plasma, urine), and environmental samples due to its high selectivity and sensitivity.[1][5]

Quantitative Data Summary

The performance of analytical methods for BHEP is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity (R²), and recovery. The following tables summarize typical performance data for phthalate analysis using GC-MS and LC-MS/MS.

Table 1: GC-MS Method Validation Parameters for Phthalate Analysis [7]

ParameterTypical ValueDescription
Linearity (R²)> 0.995The coefficient of determination for the calibration curve.
Limit of Detection (LOD)0.01 - 1 µg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.05 - 5 µg/LThe lowest concentration of the analyte that can be quantitatively determined with precision and accuracy.
Recovery80 - 120%The percentage of the true amount of analyte that is detected by the analytical method.
Precision (RSD)< 15%The relative standard deviation, indicating the precision of repeated measurements.

Table 2: Comparison of Analytical Method Performance for Phthalate Analysis [2][5]

ParameterGC-MSLC-MS/MSNotes
Limit of Detection (LOD)3.46 - 10.10 µg/mL (for various phthalates)1.4 - 19.2 µg/kg (in aqueous food simulants); 31.9 - 390.8 µg/kg (in olive oil)LODs are matrix-dependent. LC-MS/MS generally offers lower detection limits for complex matrices.[5]
Limit of Quantification (LOQ)5 - 14 ng/mL (for various phthalates in water)0.05 - 2.63 mg/kg (for various plasticizers in olive oil)LOQs are influenced by the analytical technique and sample matrix.[5]
Linearity (R²)> 0.99> 0.99Both techniques exhibit excellent linearity.[2]
Accuracy (% Recovery)91.3% - 99.9%85% - 115%Both techniques provide high accuracy.[2]
Precision (% RSD)5.1% - 13.1%< 15%Both techniques offer good precision.[2]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of BHEP using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (e.g., Polymer, Water) Spiking Spike with BHEP-d8 Internal Standard Sample->Spiking Extraction Extraction (e.g., LLE, SPE) Spiking->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM mode) GC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Result Report BHEP Concentration Quantification->Result

Caption: General experimental workflow for BHEP analysis using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (e.g., Plasma, Food) Spiking Spike with BHEP-d8 Internal Standard Sample->Spiking Extraction Extraction (e.g., LLE, SPE, QuEChERS) Spiking->Extraction Cleanup Sample Cleanup (d-SPE) Extraction->Cleanup LC_Injection LC Injection Cleanup->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem MS Detection (MRM mode) LC_Separation->MSMS_Detection Quantification Quantification using Internal Standard MSMS_Detection->Quantification Result Report BHEP Concentration Quantification->Result

Caption: General experimental workflow for BHEP analysis using LC-MS/MS.

Experimental Protocols

Protocol 1: GC-MS Analysis of BHEP in Polymer Samples

This protocol describes a method for the quantitative analysis of BHEP in polymer matrices using GC-MS with BHEP-d8 as an internal standard.[6]

Materials and Reagents:

  • This compound (BHEP) standard

  • This compound-d8 (BHEP-d8) internal standard solution (e.g., 10 µg/mL in acetone)[7]

  • Dichloromethane (B109758) (DCM), HPLC grade[7]

  • Hexane (B92381), HPLC grade[7]

  • Sodium sulfate (B86663), anhydrous[7]

  • Glass vials with PTFE-lined caps[7]

  • Sonicator bath[7]

  • Rotary evaporator or nitrogen evaporator[7]

  • GC-MS system

Sample Preparation:

  • Cut the plastic sample into small pieces (approximately 2x2 mm).[7]

  • Accurately weigh about 1 gram of the cut sample into a 20 mL glass vial.[7]

  • Spike the sample with a known amount of the BHEP-d8 internal standard solution (e.g., 100 µL of 10 µg/mL solution).[7]

  • Add 10 mL of dichloromethane to the vial.[7]

  • Cap the vial tightly and sonicate for 30 minutes in an ultrasonic bath.[6]

  • Allow the polymer to settle. If necessary, centrifuge the sample to obtain a clear supernatant.[6]

  • Carefully transfer the supernatant to a clean glass tube.[6]

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[7]

  • Add 10 mL of hexane to precipitate any remaining polymer.[7]

  • Filter the solution through anhydrous sodium sulfate to remove any residual water.[3]

  • Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of hexane).[7] The sample is now ready for GC-MS analysis.[7]

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injection: Splitless mode.[5]

  • Oven Temperature Program: A temperature gradient is used to separate the phthalates, for example, starting at 60°C, holding for 1 minute, then ramping to 320°C.[5]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3] Monitor characteristic ions for both BHEP and BHEP-d8.[7]

Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of BHEP and a constant concentration of BHEP-d8.[7] Plot the ratio of the peak area of BHEP to the peak area of BHEP-d8 against the concentration of BHEP.[7] Determine the concentration of BHEP in the sample extract from the calibration curve.[7]

Protocol 2: LC-MS/MS Analysis of BHEP in Liquid Samples (e.g., Plasma, Urine)

This protocol is designed for the sensitive detection of BHEP in biological fluids using LC-MS/MS.[1][8]

Materials and Reagents:

  • BHEP and BHEP-d8 standards

  • Human plasma or urine samples[8]

  • BHEP-d8 internal standard solution (e.g., 1 µg/mL in methanol)[8]

  • Methyl tert-butyl ether (MTBE), HPLC grade[8]

  • Methanol (B129727), HPLC grade[8]

  • Acetonitrile, HPLC grade[5]

  • Deionized water[8]

  • Formic acid or ammonium (B1175870) acetate[5]

  • Glass centrifuge tubes with PTFE-lined caps[8]

  • Nitrogen evaporator[8]

  • LC-MS/MS system

Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Pipette 500 µL of plasma or 1 mL of urine into a glass centrifuge tube.[8]

  • Spike the sample with a known amount of the BHEP-d8 internal standard solution (e.g., 50 µL of 1 µg/mL solution).[8]

  • Vortex briefly to mix.[8]

  • Add 2 mL of MTBE to the tube.[8]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[8]

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[8]

  • Carefully transfer the upper organic layer to a clean glass tube.[8]

  • Repeat the extraction (steps 4-7) with another 2 mL of MTBE and combine the organic extracts.[8]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.[8]

LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

  • Column: A reverse-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).[5]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate (B1210297) to improve ionization.[5]

  • Flow Rate: 0.5 mL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[8]

Quantification: Quantification is performed using the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of BHEP in the sample by comparison to a calibration curve prepared in a similar matrix.

Conclusion

The analytical methods described provide robust and reliable approaches for the detection and quantification of this compound in a variety of matrices. The choice between GC-MS and LC-MS/MS will depend on the specific sample type, required sensitivity, and available instrumentation. The use of a deuterated internal standard is critical for achieving accurate and precise results, particularly in complex sample matrices. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for BHEP monitoring.

References

Application Notes and Protocols for the HPLC Analysis of Bis(2-hydroxyethyl) phthalate (BHEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) using High-Performance Liquid Chromatography (HPLC). BHEP is a primary metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), and its monitoring in various matrices is crucial for assessing human exposure and potential health risks.[1] The methodologies described herein are applicable to diverse sample types, including environmental, biological, and consumer products.

Analytical Principle

The determination of BHEP is typically achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity.[2][3] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[2][4] The addition of small amounts of acid, such as phosphoric or formic acid, can improve peak shape and resolution.[2] For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS/MS).[1][4] The use of a deuterated internal standard, such as Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8), is recommended for accurate quantification by compensating for matrix effects and variations during sample preparation.[1][4][5][6][7]

Experimental Workflow

The general workflow for the HPLC analysis of BHEP involves sample preparation, chromatographic separation, and data analysis. The following diagram illustrates the key steps.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking (e.g., BHEP-d8) Sample->Spiking Add known amount Extraction Extraction (LLE, SPE, etc.) Spiking->Extraction Isolate analyte Concentration Concentration & Reconstitution Extraction->Concentration Prepare for injection Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Mobile Phase Elution Detection Detection (UV or MS) Separation->Detection Analyte Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Calculate concentration Report Reporting Quantification->Report Final results

Caption: General experimental workflow for the HPLC analysis of BHEP.

Quantitative Data Summary

The performance of HPLC methods for phthalate analysis can vary depending on the matrix, instrumentation, and specific method parameters. The following tables provide a summary of typical performance data for the analysis of phthalates, which can serve as a benchmark for the analysis of BHEP.

Table 1: Method Performance Characteristics for Phthalate Analysis

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Notes
Recovery 85 - 110%80 - 99%[1]Matrix-dependent.
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.1 - 2 ng/mLLC-MS/MS generally offers lower detection limits.[1][4]
Linearity (R²) > 0.99> 0.99Indicates a good correlation between concentration and response.[1]
Intra-day Precision (%RSD) < 15%< 10%Measures precision within the same day.[1]
Inter-day Precision (%RSD) < 15%< 15%Measures precision across different days.[1]

Table 2: HPLC Method Parameters for Phthalate Analysis

ParameterMethod 1Method 2Method 3
Column Newcrom R1C18 (e.g., ACE-5)ADME C18
Dimensions 3.2 x 100 mm, 5 µm4.6 x 250 mm, 5.0 µm[8]4.6 x 150 mm, 5 µm[9]
Mobile Phase Acetonitrile / Water with 0.1% H₂SO₄Acetonitrile / 5 mM KH₂PO₄ (gradient)[8]Methanol / Water (gradient)[9]
Flow Rate 0.5 mL/min[10]1.5 mL/min[8]1.0 mL/min[9]
Detection UV at 280 nm[10]UV at 230 nm[8]DAD at 228 nm[9]
Column Temp. Not SpecifiedNot Specified35 °C[9]

Experimental Protocols

Below are detailed protocols for the analysis of BHEP in different matrices. It is crucial to minimize background contamination from plastics in the laboratory environment by using thoroughly cleaned glassware and minimizing the use of plastic materials.[1]

Protocol 1: Analysis of BHEP in Aqueous Samples (e.g., Drinking Water)

This protocol utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by HPLC-UV or LC-MS/MS analysis.

1. Materials and Reagents

  • This compound (BHEP) analytical standard

  • This compound-d8 (BHEP-d8) internal standard

  • HPLC-grade acetonitrile, methanol, and ethyl acetate (B1210297)

  • Deionized water

  • Sulfuric acid

  • C18 SPE cartridges

2. Sample Preparation

  • Collect a 1 L water sample in a clean glass container.

  • If not analyzed immediately, preserve the sample by acidifying to pH < 2 with sulfuric acid and storing at 4°C.[7]

  • Filter the sample through a 1 µm glass fiber filter to remove suspended particles.[7]

  • Spike the sample with a known amount of BHEP-d8 internal standard solution (e.g., 100 µL of a 1.0 µg/mL solution) and mix thoroughly.[7]

  • Condition a C18 SPE cartridge by passing 10 mL of ethyl acetate, followed by 10 mL of methanol, and then 10 mL of deionized water. Do not allow the cartridge to dry.[7]

  • Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[7]

  • Wash the cartridge with 10 mL of deionized water to remove interferences.[7]

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[7]

  • Elute the trapped analytes with two 5 mL aliquots of ethyl acetate into a concentrator tube.[7]

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.[7]

3. HPLC Analysis

  • HPLC System: A system equipped with a UV or Mass Spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (for MS compatibility) or phosphoric acid.[2][4]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Detector Wavelength: 228 nm for UV detection.[9]

4. Data Analysis

  • Create a calibration curve using a series of BHEP standards of known concentrations.

  • Quantify the BHEP concentration in the sample by comparing its peak area to that of the internal standard and relating it to the calibration curve.

Protocol 2: Analysis of BHEP in Biological Matrices (e.g., Plasma)

This protocol describes a liquid-liquid extraction (LLE) procedure for the extraction of BHEP from plasma.

1. Materials and Reagents

  • BHEP and BHEP-d8 standards

  • HPLC-grade methyl tert-butyl ether (MTBE) and acetonitrile

  • Human plasma

2. Sample Preparation

  • Pipette 200 µL of plasma into a clean glass centrifuge tube.

  • Spike the sample with a known amount of BHEP-d8 internal standard.

  • Add 2 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.[1]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]

  • Carefully transfer the upper organic layer to a clean glass tube.[1]

  • Repeat the extraction with another 2 mL of MTBE and combine the organic extracts.[1]

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Vortex to dissolve and transfer to an autosampler vial.

3. HPLC-MS/MS Analysis

  • LC-MS/MS is the preferred method for biological matrices due to its high selectivity and sensitivity.[1][4]

  • Utilize a reversed-phase C18 column and a mobile phase gradient of water and acetonitrile with formic acid.

  • Optimize MS/MS parameters (e.g., precursor and product ions, collision energy) for BHEP and BHEP-d8.

Protocol 3: Analysis of BHEP in Polymer Matrices

This protocol is suitable for determining BHEP in plastics and other polymer-based consumer products.

1. Materials and Reagents

2. Sample Preparation

  • Cryogenically mill the polymer sample to a fine powder to increase the surface area for extraction.[4]

  • Accurately weigh about 100 mg of the powdered sample into a glass vial.[4]

  • Dissolve the sample in a suitable solvent, such as THF.[4]

  • Precipitate the polymer by adding a non-solvent like hexane or acetonitrile.[4]

  • Centrifuge or filter the mixture to separate the precipitated polymer.

  • Add a known amount of BHEP-d8 internal standard to the supernatant.[4]

  • Dilute the extract as necessary and transfer it to an HPLC vial.

3. HPLC Analysis

  • Follow the HPLC conditions outlined in Protocol 1. The choice of UV or MS detection will depend on the required sensitivity and the complexity of the sample matrix.

Conclusion

The HPLC methods described provide a robust framework for the reliable quantification of this compound in a variety of sample types. Proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential for ensuring high-quality data. The use of an internal standard is highly recommended to improve the accuracy and precision of the analysis. Researchers should select and optimize the sample preparation and HPLC conditions based on the specific sample matrix and analytical requirements.

References

Application Note: Quantitative Analysis of Bis(2-hydroxyethyl) phthalate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the quantitative analysis of Bis(2-hydroxyethyl) phthalate (B1215562) (DHEP) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). DHEP is a phthalate ester used as a plasticizer and is also a metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer with potential endocrine-disrupting effects.[1][2] Accurate and sensitive quantification of DHEP is crucial for assessing human exposure, ensuring consumer product safety, and in toxicology studies. The protocols provided herein cover sample preparation from liquid and solid matrices, detailed instrumental parameters for GC-MS analysis, and expected performance characteristics. The use of an isotope-labeled internal standard, such as Bis(2-hydroxyethyl) phthalate-d8, is recommended to ensure high accuracy and precision by correcting for analyte loss during sample preparation and potential matrix effects.[3][4]

Introduction

This compound (DHEP) is a chemical compound used in the manufacturing of various polymers to enhance flexibility and durability.[2] It can be found in a wide range of consumer products, leading to potential human exposure.[2] Furthermore, DHEP is a metabolite of DEHP, making its detection in biological samples a key indicator of exposure to the parent compound.[1] Given the concerns over the endocrine-disrupting properties of phthalates, regulatory bodies and researchers require robust and reliable analytical methods for their quantification in diverse and complex matrices.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of phthalates due to its high sensitivity, selectivity, and resolving power.[3][5] This application note provides detailed protocols for the extraction of DHEP from both solid and liquid samples and subsequent analysis by GC-MS.

Experimental Protocols

Protocol 1: Extraction of DHEP from Solid Samples (e.g., Polymers, Plastics)

This protocol outlines a solvent extraction method for the determination of DHEP in solid materials.

Materials and Reagents:

  • Dichloromethane (B109758) (DCM), HPLC grade[2]

  • n-Hexane, HPLC grade[3]

  • Acetone, HPLC grade[3]

  • Anhydrous Sodium Sulfate[2]

  • This compound (DHEP) standard

  • This compound-d8 (DHEP-d8) internal standard (IS) solution (100 µg/mL in acetone)[3]

  • Glass vials with PTFE-lined caps[2]

  • Ultrasonic bath[3]

  • Centrifuge

  • Nitrogen evaporator[3]

Procedure:

  • Sample Preparation: Cut the solid sample into small pieces (approx. 2x2 mm).[2]

  • Weighing: Accurately weigh approximately 0.5 g of the prepared sample into a 20 mL glass vial.[3]

  • Internal Standard Spiking: Spike the sample with a known amount of the DHEP-d8 internal standard solution. For example, add 50 µL of a 100 µg/mL stock solution to achieve a concentration of 5 µg/mL in the final 1 mL extract.[3]

  • Extraction: Add 10 mL of dichloromethane to the vial.[3]

  • Sonication: Cap the vial tightly and place it in an ultrasonic bath for 30 minutes to facilitate the extraction of DHEP from the sample matrix.[3]

  • Separation: After sonication, allow the solid material to settle. If necessary, centrifuge the sample to obtain a clear supernatant.[3]

  • Collection: Carefully transfer the supernatant (dichloromethane extract) to a clean glass tube.[3]

  • Repeat Extraction: Add another 10 mL of dichloromethane to the remaining solid sample, and repeat the sonication and separation steps to ensure complete extraction. Combine the two extracts.[2]

  • Drying: Pass the combined extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[2]

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[3][6] This step is crucial for achieving the desired sensitivity.[6]

  • Analysis: The concentrated extract is now ready for GC-MS analysis. Transfer the extract to a 1.5 mL glass autosampler vial.[7]

Protocol 2: Liquid-Liquid Extraction (LLE) of DHEP from Aqueous Samples

This protocol is suitable for the extraction of DHEP from liquid samples such as water or beverages.

Materials and Reagents:

  • n-Hexane, HPLC grade[3]

  • Acetone, HPLC grade[3]

  • This compound (DHEP) standard

  • This compound-d8 (DHEP-d8) internal standard (IS) solution (100 µg/mL in acetone)[3]

  • Separatory funnel (50 mL)[3]

  • Nitrogen evaporator[3]

Procedure:

  • Sample Measurement: Accurately measure 5 mL of the liquid sample into a 50 mL separatory funnel.[3]

  • Internal Standard Spiking: Spike the sample with a known amount of the DHEP-d8 internal standard solution.[3]

  • Extraction Solvent Addition: Add 20 mL of n-hexane to the separatory funnel.[3]

  • Extraction: Shake the funnel vigorously for 2 minutes.[3]

  • Phase Separation: Allow the layers to separate. The n-hexane layer, containing the DHEP, will be the upper layer.[3]

  • Collection: Carefully collect the upper n-hexane layer.[3]

  • Repeat Extraction: Perform a second extraction with an additional 20 mL of n-hexane to maximize recovery. Combine the n-hexane extracts.[3]

  • Concentration: Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.[3]

  • Analysis: The extract is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph equipped with a mass selective detector is required. An example system would be an Agilent 8890 GC coupled with a 5977B MSD or an equivalent system.[3]

GC-MS Parameters:

The following table outlines typical GC-MS parameters for the analysis of phthalates. These should be optimized for the specific instrument and application.

ParameterValue
GC Column Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm or similar[8]
Injector Temperature 280 °C[9]
Injection Mode Splitless[7]
Injection Volume 1 µL[7]
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0 mL/min[9][10]
Oven Temperature Program Initial temperature of 100°C for 1 min, ramp at 10°C/min to 230°C, then ramp at 10°C/min to 270°C and hold for 2 min, finally ramp at 25°C/min to 300°C and hold for 8 min.[10]
MS Transfer Line Temp. 280 °C[9]
Ion Source Temperature 230 °C (EI)[10]
Ionization Energy 70 eV[10]
Acquisition Mode Selected Ion Monitoring (SIM)[11]
SIM Ions for DHEP To be determined empirically. A common fragment ion for many phthalates is m/z 149. Other potential ions should be identified from the mass spectrum of a DHEP standard.[5]
SIM Ions for DHEP-d8 To be determined empirically based on the mass spectrum of the deuterated standard.

Data Presentation

Quantitative data should be summarized in clear and structured tables. The following tables provide an example of how to present method validation data. The values presented are typical for phthalate analysis and should be determined specifically for DHEP during method validation.[1][2]

Table 1: Method Performance Characteristics

ParameterTypical ValueDescription
Linearity (R²)> 0.995The coefficient of determination for the calibration curve.[2]
Limit of Detection (LOD)0.01 - 1 µg/LThe lowest concentration of the analyte that can be reliably detected.[2]
Limit of Quantitation (LOQ)0.05 - 5 µg/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Recovery85 - 110%The percentage of the analyte recovered from the sample matrix during the extraction process.[1]
Intra-day Precision (%RSD)< 15%The relative standard deviation of replicate measurements within the same day.[1]
Inter-day Precision (%RSD)< 15%The relative standard deviation of replicate measurements on different days.[1]

Table 2: Calibration Curve Data

Concentration (µg/mL)DHEP AreaDHEP-d8 AreaResponse Ratio (DHEP/DHEP-d8)
0.1
0.5
1.0
5.0
10.0
20.0
50.0

Visualizations

The following diagrams illustrate the experimental workflows described in this application note.

experimental_workflow_solid cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup and Concentration cluster_analysis Analysis start Solid Sample weigh Weigh 0.5g of Sample start->weigh spike Spike with DHEP-d8 IS weigh->spike add_dcm Add 10mL Dichloromethane spike->add_dcm sonicate Sonicate for 30 min add_dcm->sonicate separate Centrifuge/Settle sonicate->separate collect Collect Supernatant separate->collect repeat_ext Repeat Extraction collect->repeat_ext combine Combine Extracts repeat_ext->combine dry Dry with Na2SO4 combine->dry concentrate Concentrate to 1mL dry->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: Workflow for DHEP extraction from solid samples.

experimental_workflow_liquid cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_concentration Concentration cluster_analysis Analysis start Liquid Sample (5mL) spike Spike with DHEP-d8 IS start->spike add_hexane Add 20mL n-Hexane spike->add_hexane shake Shake for 2 min add_hexane->shake separate Separate Layers shake->separate collect Collect n-Hexane Layer separate->collect repeat_ext Repeat Extraction collect->repeat_ext combine Combine Extracts repeat_ext->combine concentrate Concentrate to 1mL combine->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: Workflow for DHEP extraction from liquid samples.

References

Application Notes and Protocols: Extraction of Bis(2-hydroxyethyl) Phthalate from Plastic and Polymer Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) is a phthalate ester utilized as a plasticizer in the manufacturing of various plastic and polymer products to enhance their flexibility and durability.[1][2] Phthalates are not chemically bound to the polymer matrix and can leach into the surrounding environment, leading to potential human exposure.[3] Due to concerns over the potential endocrine-disrupting effects of phthalates, regulatory bodies have implemented controls on their use, particularly in products like children's toys and food packaging.[1][4] Consequently, sensitive and reliable analytical methods are essential for monitoring BHEP levels to ensure product safety and compliance.[1][5]

This document provides detailed protocols for the extraction of BHEP from plastic and polymer samples, followed by analysis using common chromatographic techniques. The use of an isotope-labeled internal standard, such as Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8), is recommended to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation.[1][5][6]

Data Presentation

Quantitative data and material properties are crucial for method development and validation. The following tables summarize key physicochemical properties of BHEP and typical performance parameters for phthalate analysis methods.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₄O₆ [5]
Molar Mass 254.24 g/mol [5]
LogP 0.4 [5]
Hydrogen Bond Donors 2 [5]

| Hydrogen Bond Acceptors | 6 |[5] |

Table 2: Typical Method Validation Parameters for Phthalate Analysis (GC-MS & LC-MS/MS)

Parameter Typical Value Description
Linearity (R²) > 0.995 The coefficient of determination for the calibration curve.[1]
Limit of Detection (LOD) 0.01 - 10.10 µg/L The lowest concentration of the analyte that can be reliably detected.[1][6]
Limit of Quantification (LOQ) 0.05 - 5 µg/L The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1]
Recovery 85 - 115% The percentage of the known amount of analyte recovered from a spiked sample.[1]

| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements.[1] |

Note: These values are typical for phthalate analysis and may vary depending on the specific matrix, instrumentation, and laboratory conditions.[1]

Experimental Workflow and Logic

The overall process for BHEP extraction and analysis involves several key stages, from sample acquisition to final data interpretation. The logical flow ensures that the analyte is efficiently isolated from the polymer matrix and accurately quantified.

G Experimental Workflow for BHEP Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Sample Polymer Sample Acquisition Grinding Cryogenic Milling to Fine Powder Sample->Grinding Weighing Weighing of Sample Grinding->Weighing Spiking Spiking with Internal Standard (BHEP-d8) Weighing->Spiking Dissolution Dissolution in Solvent (e.g., THF) Spiking->Dissolution Precipitation Polymer Precipitation with Non-Solvent (e.g., Hexane) Dissolution->Precipitation Separation Centrifugation / Filtration Precipitation->Separation Collection Collection of Supernatant Separation->Collection Evaporation Evaporation to Dryness Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection GC-MS or LC-MS/MS Injection Reconstitution->Injection Quantification Data Analysis & Quantification Injection->Quantification

Caption: Workflow for BHEP extraction from polymer samples.

Experimental Protocols

The choice of extraction method depends on the polymer type, laboratory equipment, and desired throughput. Below are detailed protocols for solvent-based and ultrasonic extraction.

Protocol 1: Solvent Extraction via Dissolution-Precipitation

This method is thorough and suitable for a wide range of polymers that are soluble in a specific solvent. It effectively separates the polymer from the plasticizers.

Materials:

  • Polymer sample

  • Tetrahydrofuran (THF), HPLC grade

  • Hexane (B92381) or Acetonitrile (B52724), HPLC grade

  • This compound-d8 (BHEP-d8) internal standard solution

  • Liquid nitrogen

  • Centrifugal mill or grinder

  • Glass vials with PTFE-lined caps

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm, PTFE)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Cool a small portion of the plastic/polymer sample in liquid nitrogen until brittle.[4] Immediately grind the sample into a fine powder using a centrifugal mill to increase the surface area for extraction.[4][6]

  • Weighing and Spiking: Accurately weigh approximately 100 mg of the powdered sample into a glass vial.[6] Add a known amount of BHEP-d8 internal standard solution directly to the powder.[6]

  • Dissolution: Add a suitable volume of THF to the vial to completely dissolve the polymer sample. Vortex or sonicate briefly to aid dissolution.[6]

  • Precipitation: Add a non-solvent, such as hexane or acetonitrile (typically 2x the volume of THF), dropwise while stirring to precipitate the polymer.[6]

  • Separation: Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated polymer.[5][6]

  • Extraction: Carefully decant the supernatant, which contains the extracted BHEP and internal standard, into a clean glass tube.[6] Alternatively, filter the mixture through a PTFE syringe filter.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

  • Reconstitution: Reconstitute the residue in a known, small volume (e.g., 100-500 µL) of a solvent compatible with the analytical instrument (e.g., initial mobile phase for LC-MS/MS).[5] The sample is now ready for analysis.

Protocol 2: Ultrasonic-Assisted Solvent Extraction (USE)

This method is faster than the dissolution-precipitation technique and uses less solvent. It is effective for extracting phthalates from polymer matrices at regulated concentration limits.[4]

Materials:

  • Polymer sample (ground to a fine powder as in Protocol 1)

  • Extraction solvent (e.g., Toluene, Hexane, or Ethyl Acetate)[4][5]

  • This compound-d8 (BHEP-d8) internal standard solution

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm, PTFE)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Prepare a fine powder from the polymer sample as described in Protocol 1, step 1.

  • Weighing and Spiking: Accurately weigh approximately 0.1 g of the powdered sample into a glass vial.[4] Spike the sample with a known amount of BHEP-d8 internal standard.

  • Extraction: Add a measured volume of the chosen extraction solvent (e.g., 5 mL of ethyl acetate).[5]

  • Sonication: Place the vial in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes) at a controlled temperature.

  • Separation: Centrifuge the vial at 4000 rpm for 10 minutes to separate the insoluble polymer particles from the solvent extract.[5]

  • Collection: Transfer the supernatant (the solvent layer) to a clean tube.

  • Concentration and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis, as described in Protocol 1, steps 7-8.[5]

Analytical Instrumentation

Following extraction, samples are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G Analysis Phase Logic cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis ExtractedSample Reconstituted Extract GC_Inj Splitless Injection ExtractedSample->GC_Inj High Volatility Analytes LC_Inj Autosampler Injection ExtractedSample->LC_Inj High Sensitivity Complex Matrices GC_Sep Capillary Column Separation (e.g., HP-5MS) GC_Inj->GC_Sep MS_Det Mass Spectrometry Detection GC_Sep->MS_Det Data Concentration Calculation (vs. Internal Standard) MS_Det->Data Quantification LC_Sep Reversed-Phase C18 Column (Gradient Elution) LC_Inj->LC_Sep MSMS_Det Tandem MS Detection (MRM) LC_Sep->MSMS_Det MSMS_Det->Data Quantification

Caption: Choice of analytical instrumentation post-extraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like phthalates.[1]

  • Instrumentation: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium.[6]

  • Injection Mode: Splitless.[6]

  • Oven Program: A temperature gradient is employed for separation, for example, starting at 60°C and ramping up to 320°C.[6]

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it particularly advantageous for analyzing trace levels of BHEP in complex sample matrices where matrix effects can be significant.[5]

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate.

  • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[5]

References

Application Notes and Protocols: Bis(2-hydroxyethyl) Phthalate (BHEP) as a Plasticizer in PVC and Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) as a plasticizer in Polyvinyl Chloride (PVC) and other polymers. This document includes detailed experimental protocols for evaluation, comparative data on performance, and information on its potential biological effects relevant to drug development.

Introduction to Bis(2-hydroxyethyl) Phthalate (BHEP) as a Plasticizer

This compound (BHEP) is a phthalate ester utilized as a plasticizer to enhance the flexibility, durability, and workability of polymers, most notably PVC.[1] Unlike more common phthalates such as Di(2-ethylhexyl) phthalate (DEHP), BHEP possesses two hydroxyl groups, which can allow it to be chemically incorporated into polymer chains, potentially reducing migration.[1] However, like other phthalates, concerns regarding its potential for migration and its classification as an endocrine-disrupting chemical warrant careful evaluation for specific applications.[2][3][4]

BHEP is a colorless, viscous liquid soluble in many organic solvents.[1] Its primary function as a plasticizer is to reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the material's flexibility.[5][6][7]

Data Presentation: Comparative Performance of BHEP

While direct, comprehensive comparative studies detailing the performance of BHEP against other common plasticizers are limited in publicly available literature, the following tables summarize typical performance data for PVC plasticized with various phthalates, including a closely related compound, dibutyrate of bis(2-hydroxyethyl) terephthalamide (B1206420) (DB-BHETA), to provide a comparative context.

Table 1: Mechanical Properties of Plasticized PVC

Plasticizer (at 40 phr)Tensile Strength (MPa)Elongation at Break (%)Shore Hardness (A)
Unplasticized PVC50 - 60< 5> 100 (Shore D)
DEHP15 - 25250 - 40070 - 90
DOP17 - 27250 - 40075 - 95
DB-BHETA*18 - 22300 - 35080 - 85

*Note: Data for DB-BHETA is used as a proxy for BHEP due to the limited availability of direct comparative data for BHEP.[8][9]

Table 2: Thermal Properties of Plasticized PVC

Plasticizer (at 40 phr)Glass Transition Temperature (Tg) (°C)
Unplasticized PVC80 - 85[10]
DEHP-40 to -20
DOP-45 to -25[6]
DB-BHETA*-35 to -15[9]

*Note: Data for DB-BHETA is used as a proxy for BHEP.[9]

Table 3: Migration of Plasticizers from PVC

PlasticizerMigration Rate (µg/cm²/h) in Food Simulant (e.g., 95% Ethanol)
DEHP0.1 - 1.0[2][11][12]
DOP0.1 - 0.8
BHEP (estimated)Likely lower than DEHP due to potential for chemical bonding

Experimental Protocols

Preparation of Plasticized PVC Sheets

This protocol describes the laboratory-scale preparation of plasticized PVC sheets for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (BHEP)

  • Thermal stabilizer (e.g., a Ca/Zn stearate (B1226849) system)

  • Processing aid (e.g., acrylic copolymer)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation

Procedure:

  • Compounding:

    • Pre-mix PVC resin, thermal stabilizer, processing aid, and lubricant in a high-speed mixer.

    • Gradually add the BHEP plasticizer to the powder blend while mixing until a homogeneous dry blend is obtained. A typical formulation is 100 parts PVC, 40 parts BHEP, 2-3 parts stabilizer, 1-2 parts processing aid, and 0.5 parts lubricant.

  • Milling:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Feed the dry blend into the nip of the rolls and allow it to melt and form a continuous sheet.

    • Continuously cut and fold the sheet on the mill for 10-15 minutes to ensure homogeneity.

  • Molding:

    • Cut the milled sheet into appropriate sizes for the mold.

    • Preheat the hydraulic press to 170-180°C.

    • Place the PVC sheet into the mold and place the mold in the press.

    • Apply a low pressure for a few minutes to allow the material to flow and fill the mold.

    • Increase the pressure to approximately 10 MPa and maintain for 5-10 minutes.

    • Cool the mold under pressure using the press's cooling system to below the glass transition temperature of the plasticized PVC.

    • Remove the molded sheet from the mold.

Workflow for preparing plasticized PVC sheets.
Evaluation of Mechanical Properties

This protocol follows the guidelines of ASTM D882 for determining the tensile properties of thin plastic sheeting.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin film specimens

  • Micrometer for thickness measurement

  • Cutter for preparing dumbbell-shaped specimens

Procedure:

  • Specimen Preparation:

    • Cut dumbbell-shaped specimens from the prepared PVC sheets according to ASTM D882 dimensions.

    • Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.

  • Testing:

    • Set the initial grip separation on the UTM (e.g., 50 mm).

    • Set the crosshead speed (rate of grip separation). A common speed is 50 mm/min.

    • Clamp the specimen securely in the grips, ensuring it is aligned vertically.

    • Start the test and record the load and elongation until the specimen breaks.

  • Data Analysis:

    • Calculate the Tensile Strength (MPa) by dividing the maximum load by the original cross-sectional area.

    • Calculate the Elongation at Break (%) as the change in length at rupture divided by the initial gauge length, multiplied by 100.

Determination of Plasticizer Migration

This protocol outlines a method for determining the migration of BHEP from PVC into a food simulant (e.g., 95% ethanol).

Materials:

  • Plasticized PVC sheet specimens of known surface area

  • 95% Ethanol (B145695) (or other relevant simulant)

  • Glass containers with inert lids

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Extraction:

    • Cut a precisely sized piece of the plasticized PVC sheet (e.g., 5 cm x 5 cm).

    • Immerse the specimen in a known volume of 95% ethanol in a sealed glass container.

    • Store the container at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).

  • Analysis:

    • After the specified time, remove the PVC specimen from the ethanol.

    • Analyze the ethanol solution for the concentration of BHEP using a calibrated HPLC or GC-MS method.

  • Calculation:

    • Calculate the migration rate in µg/cm²/h using the following formula: Migration Rate = (Concentration of BHEP in ethanol (µg/mL) × Volume of ethanol (mL)) / (Surface area of PVC specimen (cm²) × Time (h))

Workflow for Plasticizer Migration Testing

G A Immerse PVC Sample in Simulant B Incubate at Controlled Temperature A->B C Analyze Simulant (HPLC or GC-MS) B->C D Calculate Migration Rate C->D

General workflow for plasticizer migration analysis.

Potential Biological Effects and Signaling Pathways

Phthalates, as a class of chemicals, are recognized as endocrine disruptors. T[2][3][4]hey can interfere with the body's hormonal systems, primarily by acting as antagonists to androgen receptors and affecting steroidogenesis. W[4][13]hile specific data on the endocrine-disrupting activity of BHEP is less abundant than for DEHP, its structural similarity suggests a potential for similar biological interactions. For drug development professionals, understanding these potential off-target effects is crucial when considering polymers for drug delivery systems or medical devices.

The general mechanism of endocrine disruption by phthalates involves their interaction with nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and peroxisome proliferator-activated receptors (PPARs). T[13][14]his can lead to altered gene expression and subsequent downstream effects on hormone synthesis and signaling.

Simplified Signaling Pathway for Phthalate Endocrine Disruption

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Phthalate Phthalate (e.g., BHEP) AR Androgen Receptor (AR) Phthalate->AR Antagonism ER Estrogen Receptor (ER) Phthalate->ER Weak Agonism/ Antagonism PPAR PPAR Phthalate->PPAR Agonism HormoneResponse Hormone Response Element (HRE) in DNA AR->HormoneResponse Inhibition of Androgen Binding ER->HormoneResponse PPAR->HormoneResponse GeneExpression Altered Gene Expression HormoneResponse->GeneExpression Downstream Downstream Biological Effects GeneExpression->Downstream

Phthalate interaction with nuclear receptors.

Conclusion

This compound can serve as an effective plasticizer for PVC, offering the potential for reduced migration due to its hydroxyl groups. However, a thorough evaluation of its performance, including mechanical properties, thermal stability, and migration characteristics, is essential for any specific application. Furthermore, its potential as an endocrine-disrupting chemical necessitates careful consideration, particularly in applications related to drug development and medical devices. The protocols provided in this document offer a framework for the systematic evaluation of BHEP as a plasticizer.

References

Application Notes and Protocols: Synthesis of Polyesters using Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the application of bis(2-hydroxyethyl) phthalate (B1215562) (BHET) in the synthesis of various polyesters. Detailed experimental protocols, quantitative data, and process visualizations are included to guide researchers in their polymer synthesis endeavors.

Introduction

Bis(2-hydroxyethyl) phthalate (BHET) is a versatile monomer extensively used in the synthesis of a wide range of polyesters. It can be produced through the esterification of terephthalic acid with ethylene (B1197577) glycol or via the transesterification of dimethyl terephthalate (B1205515) with ethylene glycol.[1][2] A significant and sustainable source of BHET is the chemical recycling of poly(ethylene terephthalate) (PET) waste through glycolysis.[3][4] This process breaks down PET into its constituent monomer, BHET, which can then be purified and used as a feedstock for the production of new polymers, contributing to a circular economy.[3][5]

BHET serves as a key building block for the resynthesis of PET and for the creation of novel copolyesters with tailored properties.[5][6] By reacting BHET with various dicarboxylic acids, polyesters with a range of characteristics, from rigid and high-strength to flexible and biodegradable, can be achieved.[6][7] These materials find applications in diverse fields, including packaging, textiles, resins, coatings, and biomedical devices.[3][8]

The primary method for polymerizing BHET is melt polycondensation, a two-step process involving an initial esterification or transesterification followed by a polycondensation step under high temperature and vacuum to achieve high molecular weight polymers.[9][10][11] Catalysts are crucial for achieving practical reaction rates and high molecular weights.[9][12]

Key Applications of BHET in Polyester (B1180765) Synthesis

  • Resynthesis of Poly(ethylene terephthalate) (PET): Purified BHET, often derived from recycled PET, can be subjected to polycondensation to produce virgin-quality PET, closing the loop on PET recycling.[5]

  • Synthesis of Unsaturated Polyester Resins (UPRs): BHET is a common diol component in the formulation of UPRs, which are widely used in composites, coatings, and adhesives.[3][5]

  • Production of Biodegradable Copolyesters: By copolymerizing BHET with aliphatic dicarboxylic acids such as succinic acid, adipic acid, or sebacic acid, biodegradable polyesters can be synthesized for applications in sustainable packaging and biomedical fields.[6]

  • Development of Polyurethane Prepolymers: The hydroxyl end-groups of BHET and its oligomers can be reacted with diisocyanates to form polyester polyols, which are key intermediates in the production of polyurethanes for foams, elastomers, and coatings.[8]

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene terephthalate) (PET) from BHET via Melt Polycondensation

This protocol describes the laboratory-scale synthesis of PET from BHET.

Materials:

  • This compound (BHET)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst (e.g., zinc acetate, titanium-based catalysts)

  • High-vacuum, high-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charging the Reactor: Charge the reaction vessel with BHET and the catalyst (e.g., 0.03-0.05 mol% Sb₂O₃ relative to BHET).

  • Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow during the initial heating phase.

  • Pre-polymerization (Ester Interchange):

    • Heat the reactor to a temperature of 250-260°C under a nitrogen atmosphere with continuous stirring.[9]

    • During this stage, BHET molecules undergo transesterification, releasing ethylene glycol as a byproduct, which is distilled off and collected.[9]

    • Continue this step for 1-2 hours, or until the theoretical amount of ethylene glycol has been collected. The viscosity of the reaction mixture will increase as oligomers are formed.[11]

  • Polycondensation:

    • Gradually increase the temperature to 270-280°C.[10]

    • Simultaneously, slowly reduce the pressure inside the reactor to below 1 mmHg (133 Pa).[9]

    • The high temperature and vacuum facilitate the removal of ethylene glycol, driving the equilibrium towards the formation of high molecular weight PET.[10]

    • The viscosity of the melt will increase significantly during this stage. The reaction is typically monitored by the torque of the mechanical stirrer.

    • Continue the polycondensation for 2-4 hours, or until the desired melt viscosity (and thus molecular weight) is achieved.

  • Extrusion and Quenching:

    • Once the desired molecular weight is reached, stop the reaction by introducing nitrogen to break the vacuum.

    • Extrude the molten polymer from the reactor into a strand and quench it in a water bath.

    • Pelletize the solidified polymer strand for further analysis and processing.

Protocol 2: Synthesis of a Biodegradable Aliphatic-Aromatic Copolyester from BHET and Adipic Acid

This protocol outlines the synthesis of a copolyester with potential biodegradability.

Materials:

  • This compound (BHET)

  • Adipic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Reaction apparatus as described in Protocol 1.

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of BHET and adipic acid. Add the catalyst (e.g., 200-300 ppm Ti(OBu)₄).

  • Inerting the System: Purge the reactor with nitrogen as described previously.

  • Esterification:

    • Heat the mixture to 180-220°C under a nitrogen atmosphere with stirring.

    • Water will be formed as a byproduct of the esterification reaction and should be distilled off.

    • Continue this stage for 2-3 hours, or until the evolution of water ceases.

  • Polycondensation:

    • Increase the temperature to 240-260°C.

    • Gradually apply a high vacuum (below 1 mmHg).

    • Ethylene glycol and any remaining water will be removed, increasing the molecular weight of the copolyester.

    • Continue the reaction for 3-5 hours, monitoring the viscosity of the melt.

  • Product Recovery:

    • Cool the reactor under a nitrogen atmosphere.

    • The resulting copolyester can be removed from the reactor once it has solidified.

Data Presentation

The following tables summarize typical reaction conditions and resulting properties for polyesters synthesized from BHET.

Table 1: Reaction Parameters for Polyester Synthesis via Melt Polycondensation

Polyester TypeCo-monomerCatalyst (Concentration)Pre-polymerization Temp. (°C) & Time (h)Polycondensation Temp. (°C) & Time (h) & Pressure (mmHg)Reference
PET-Sb₂O₃ (0.04 mol%)250-260 (1-2)270-280 (2-4) / <1[9][10]
PBT-co-PETPBT oligomers--SSP at 210 (variable)[13]
Aliphatic-Aromatic CopolyesterAdipic AcidTi(OBu)₄ (~250 ppm)180-220 (2-3)240-260 (3-5) / <1[6]
Aliphatic-Aromatic CopolyesterSebacic AcidTi(OBu)₄ (~250 ppm)180-220 (2-3)240-260 (3-5) / <1[8]

Table 2: Properties of Polyesters Synthesized from BHET

Polyester TypeMn ( g/mol )Mw ( g/mol )Tg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Recycled PET from BHET~12,000-~75~250Comparable to virgin PETComparable to virgin PET[5]
PBT-co-PET (from SSP)--45-65200-220--[13]
BHET-Adipic Acid Copolyester15,000-30,00030,000-60,000-15 to 580-12010-25300-700[6]
BHET-Sebacic Acid Copolyester20,000-40,00040,000-80,000-30 to -1060-1005-15500-900[8]

Note: The properties of copolyesters can vary significantly depending on the molar ratio of the co-monomers.

Mandatory Visualizations

Reaction Pathway for PET Synthesis from BHET

PET_Synthesis cluster_prepolymerization Pre-polymerization (Transesterification) cluster_polycondensation Polycondensation BHET1 BHET Oligomer PET Oligomer BHET1->Oligomer BHET2 BHET BHET2->Oligomer EG1 Ethylene Glycol Oligomer->EG1 - C₂H₆O₂ Oligomer_in PET Oligomer PET Poly(ethylene terephthalate) EG2 Ethylene Glycol PET->EG2 - n C₂H₆O₂ EG Ethylene Glycol (byproduct) Oligomer_in->PET

Caption: Reaction pathway for the two-step melt polycondensation of BHET to PET.

Experimental Workflow for Polyester Synthesis

Workflow start Start charge_reactor Charge Reactor with BHET (+ Co-monomer) & Catalyst start->charge_reactor purge_n2 Purge with Nitrogen charge_reactor->purge_n2 esterification Esterification / Pre-polymerization (e.g., 250-260°C) purge_n2->esterification distill_byproduct1 Distill off Water / Ethylene Glycol esterification->distill_byproduct1 polycondensation Polycondensation (e.g., 270-280°C, <1 mmHg) esterification->polycondensation distill_byproduct2 Distill off Ethylene Glycol polycondensation->distill_byproduct2 extrude_quench Extrude and Quench Polymer polycondensation->extrude_quench pelletize Pelletize extrude_quench->pelletize end End Product: Polyester Pellets pelletize->end

Caption: General experimental workflow for the synthesis of polyesters from BHET.

Logical Relationship of BHET in a Circular Economy

Circular_Economy PET_Waste PET Waste Glycolysis Chemical Recycling (Glycolysis) PET_Waste->Glycolysis BHET This compound (BHET) Glycolysis->BHET Polymerization Polymerization BHET->Polymerization New_Polyesters New Polyesters (PET, Copolyesters, etc.) Polymerization->New_Polyesters Consumer_Products Consumer Products (Bottles, Textiles, etc.) New_Polyesters->Consumer_Products Consumer_Products->PET_Waste End-of-Life

Caption: The role of BHET in a closed-loop recycling system for PET.

References

Application Notes and Protocols: Bis(2-hydroxyethyl) Phthalate as an Intermediate in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) phthalate (B1215562) (BHETP) is a versatile diol intermediate that is gaining significant attention in the synthesis of polyurethanes (PUs). Notably, BHETP can be efficiently derived from the glycolysis of post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET) waste, offering a sustainable and circular approach to polymer production. The incorporation of BHETP into polyurethane formulations can impart desirable properties, including enhanced mechanical strength and thermal stability, making it a valuable building block for a wide range of applications, from coatings and adhesives to biomedical materials.

These application notes provide detailed protocols for the synthesis of polyurethanes using BHETP as a key intermediate. The methodologies cover the synthesis of BHETP from PET glycolysis and its subsequent use as a chain extender in polyurethane production.

Data Presentation

The use of bis(2-hydroxyethyl) phthalate as a chain extender has been shown to significantly influence the mechanical and thermal properties of the resulting polyurethanes. The following tables summarize key quantitative data from various studies.

Table 1: Mechanical Properties of Waterborne Polyurethane (WPU) with BHETP as a Chain Extender

Chain Extender (3.77 wt%)Tensile Strength (MPa)
1,4-Butanediol (BDO)5.3[1]
Bis(2-hydroxyethyl) terephthalate (BHET)9.4[1]

Table 2: Thermal and Mechanical Properties of Polyurethanes with Varying BHETP Content

PropertyPU without BHETPPU with BHETPReference
Cross-link Density LowerIncreased with BHETPA content[1]
Viscosity LowerIncreased with BHETPA content[1]
Tensile Strength LowerIncreased with BHETPA content[1]
Shape Recovery 24% at >10°CComplete recovery at ~0°C[1]
Low-Temperature Flexibility LowerExcellent[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (BHETP) from PET Waste via Glycolysis

This protocol outlines the depolymerization of PET to yield BHETP.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Crystallization dish

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add PET flakes and ethylene glycol in a 1:5 weight ratio.

  • Catalyst Addition: Add zinc acetate as a catalyst, corresponding to 1% (w/w) of the PET weight.

  • Glycolysis Reaction: Heat the mixture to 180°C under continuous stirring and reflux for 8 hours to facilitate the depolymerization of PET into BHETP.

  • Purification: After the reaction is complete, allow the mixture to cool. The crude BHETP can be purified by repeated crystallization from a suitable solvent like xylene to obtain pure BHETP crystals.

Protocol 2: Synthesis of Polyurethane using BHETP as a Chain Extender (Prepolymer Method)

This protocol describes a two-step prepolymer method for synthesizing polyurethanes using BHETP.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • This compound (BHETP)

  • 1,4-Butanediol (BDO) - optional, can be used in combination with BHETP

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

Equipment:

  • Clean, dry three-neck flask with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Dropping funnel

  • Vacuum oven

Procedure:

Step 1: NCO-Terminated Prepolymer Synthesis

  • Polyol Preparation: In the three-neck flask, add a calculated amount of PTMEG. Heat the flask to 60°C under a nitrogen atmosphere to melt the PTMEG and remove any residual moisture.

  • Diisocyanate Addition: Slowly add a stoichiometric excess of MDI to the flask with vigorous stirring. A typical NCO/OH ratio is approximately 2:1.

  • Reaction and Monitoring: Add 2-3 drops of DBTDL catalyst to the reaction mixture. Increase the temperature to 80-85°C and maintain for 2-3 hours. The progress of the reaction can be monitored by determining the NCO content via titration with di-n-butylamine.

  • Prepolymer Solution: Once the desired NCO content is reached, dissolve the prepolymer in anhydrous DMF to achieve a 30% (w/v) solution.

Step 2: Chain Extension with BHETP

  • Chain Extender Solution: In a separate flask, prepare a solution of the chain extender (BHETP, or a mixture of BHETP and BDO) in DMF.

  • Chain Extension Reaction: Slowly add the chain extender solution to the prepolymer solution under vigorous stirring.

  • Curing: Continue stirring for an additional 1-2 hours at 60-70°C.

  • Film Casting: Cast the resulting polyurethane solution onto a glass plate and cure in a vacuum oven at 80°C for 12 hours to obtain a solid polyurethane film.

Visualizations

Polyurethane Synthesis Workflow

The following diagram illustrates the overall workflow from PET waste to the final polyurethane product.

Polyurethane_Synthesis_Workflow cluster_0 Step 1: BHETP Synthesis cluster_1 Step 2: Polyurethane Synthesis (Prepolymer Method) PET PET Waste Glycolysis Glycolysis (180°C, 8h) PET->Glycolysis EG Ethylene Glycol EG->Glycolysis Catalyst1 Zinc Acetate Catalyst1->Glycolysis Crude_BHETP Crude BHETP Glycolysis->Crude_BHETP Purification Crystallization Crude_BHETP->Purification BHETP Pure BHETP Purification->BHETP BHETP_input BHETP BHETP->BHETP_input Polyol Polyol (e.g., PTMEG) Prepolymer_Synth Prepolymer Synthesis (80-85°C, 2-3h) Polyol->Prepolymer_Synth MDI Diisocyanate (MDI) MDI->Prepolymer_Synth Catalyst2 DBTDL Catalyst2->Prepolymer_Synth Prepolymer NCO-Terminated Prepolymer Prepolymer_Synth->Prepolymer Chain_Extension Chain Extension (60-70°C, 1-2h) Prepolymer->Chain_Extension BHETP_input->Chain_Extension PU_Solution Polyurethane Solution Chain_Extension->PU_Solution Curing Curing (80°C, 12h) PU_Solution->Curing Polyurethane Polyurethane Product Curing->Polyurethane

Caption: Workflow for Polyurethane Synthesis from PET Waste via BHETP Intermediate.

Logical Relationship of Components in Polyurethane Synthesis

The following diagram illustrates the relationship between the key reactants in the formation of the polyurethane polymer.

PU_Formation Polyol Polyol (Soft Segment) Polyurethane Polyurethane (Segmented Copolymer) Polyol->Polyurethane forms Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Polyurethane reacts with BHETP BHETP (Chain Extender / Hard Segment) BHETP->Polyurethane cross-links / extends

Caption: Reactant Roles in Polyurethane Formation.

References

Application Note: Quantification of Bis(2-hydroxyethyl) Phthalate in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to the widespread use of DEHP in various consumer products, BHEP is frequently detected in environmental water sources.[1] Concerns over the potential endocrine-disrupting effects of phthalates necessitate accurate and sensitive methods for their quantification in environmental matrices to assess human exposure and environmental impact.[1][2]

This application note provides a detailed protocol for the quantification of BHEP in environmental water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8), is incorporated to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[1]

Analytical Principle

The methodology involves the extraction and pre-concentration of BHEP from water samples using a C18 solid-phase extraction cartridge. Following extraction, the analyte is eluted, concentrated, and then analyzed by GC-MS. Quantification is achieved using an internal standard method, with BHEP-d8 serving as the internal standard to compensate for analyte loss during sample processing and instrumental analysis.[1]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of BHEP and other phthalates in water samples using chromatographic methods coupled with mass spectrometry. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

AnalyteAnalytical MethodSample MatrixLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compound (BHEP)GC-MS / LC-MS/MSWater0.01 - 0.20.03 - 0.682 - 118Not Specified[3]
Various PhthalatesGC-MSWater3.46 - 10.10 (ng/mL)5 - 14 (ng/mL)91.3 - 99.95.1 - 13.1[4]
Various PhthalatesLC-MS/MSWaterNot Specified0.02 - 1 (ng/mL)85 - 115< 15[4]
Phthalate EstersGC-MS/MSBottled Drinking Water0.3 - 2.6 (ng/mL)Not SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Extreme care must be taken throughout the entire procedure to avoid contamination from plastic materials, as phthalates are ubiquitous. All glassware should be rigorously cleaned, and high-purity solvents should be used.[1]

Sample Collection and Preservation
  • Sample Collection: Collect 1 L of the water sample in a pre-cleaned amber glass bottle.[1]

  • Sample Preservation: If not analyzed immediately, acidify the sample to a pH < 2 with sulfuric acid and store at 4°C.[1]

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and pre-concentration of BHEP from various water matrices.[1]

Materials:

  • This compound-d8 (BHEP-d8) internal standard solution (1.0 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

  • Glass fiber filters (1 µm)

  • Concentrator tubes

  • Nitrogen evaporator

Procedure:

  • Filtration: Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.[1]

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 1.0 µg/mL BHEP-d8 internal standard solution to the 1 L water sample and mix thoroughly.[1]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of ethyl acetate, followed by 10 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[1]

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[1]

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove interfering substances.[1]

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[1]

  • Elution: Elute the trapped analytes from the cartridge with two 5 mL aliquots of ethyl acetate into a concentrator tube.[1]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. The sample is now ready for GC-MS analysis.[1]

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).[1]

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector Temperature: 280°C.[1]

  • Injection Volume: 1 µL in splitless mode.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 20°C/min to 220°C, hold for 2 min.[1]

    • Ramp 2: 10°C/min to 300°C, hold for 5 min.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantification Ions: To be determined experimentally, but for BHEP, characteristic ions would be monitored. For many phthalates, a common fragment ion is m/z 149.[6]

Visualizations

Experimental Workflow

BHEP Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (1 L Water in Glass Bottle) Preservation 2. Preservation (pH < 2, 4°C) SampleCollection->Preservation Filtration 3. Filtration (1 µm Glass Fiber Filter) Preservation->Filtration Spiking 4. Internal Standard Spiking (BHEP-d8) Filtration->Spiking SPE 5. Solid-Phase Extraction (C18 Cartridge) Spiking->SPE Elution 6. Elution (Ethyl Acetate) SPE->Elution Concentration 7. Concentration (to 1 mL) Elution->Concentration GCMS 8. GC-MS Analysis Concentration->GCMS Quantification 9. Quantification (Internal Standard Method) GCMS->Quantification Reporting 10. Reporting (µg/L) Quantification->Reporting

Caption: Workflow for the quantification of BHEP in water samples.

Logical Relationship of Key Method Components

Method Components cluster_accuracy Accuracy & Precision cluster_separation Separation & Detection cluster_extraction Extraction & Concentration InternalStandard Internal Standard (BHEP-d8) MS Mass Spectrometry (MS) InternalStandard->MS Corrects for instrumental variation SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Corrects for preparation losses GC Gas Chromatography (GC) GC->MS SPE->GC Provides clean, concentrated sample

Caption: Key components ensuring accurate BHEP quantification.

References

Application Note and Protocol for the Quantification of Bis(2-hydroxyethyl) phthalate (BHEP) in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) is a metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). Monitoring BHEP levels in biological matrices such as plasma and urine is essential for assessing human exposure to DEHP and understanding its potential health effects.[1][2] Accurate quantification of BHEP requires a robust analytical method capable of overcoming matrix effects and ensuring high precision and accuracy. This document provides detailed protocols for the analysis of BHEP in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

The use of a deuterated internal standard, Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8), is considered the gold standard for mass spectrometry-based quantification.[1][3][4] By introducing a known amount of BHEP-d8 at the beginning of the sample preparation, it is possible to compensate for analyte loss during extraction and to correct for matrix-induced signal suppression or enhancement, thereby ensuring the reliability of the results.[1][4][5]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described herein. It is crucial to note that these values are illustrative, and each laboratory should perform its own method validation to establish specific performance parameters.[2]

Table 1: Method Performance Characteristics for BHEP Analysis

Parameter Liquid-Liquid Extraction (LLE) for Plasma Solid-Phase Extraction (SPE) for Plasma Solid-Phase Extraction (SPE) for Urine
Recovery 85 - 110%[1] 80 - 99%[1] 85 - 105%
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[1] 0.1 - 2 ng/mL[1] 0.1 - 2 ng/mL
Linearity (R²) > 0.99[1] > 0.99[1] > 0.99
Intra-day Precision (%RSD) < 15%[1] < 10%[1] < 10%

| Inter-day Precision (%RSD) | < 15%[1] | < 15%[1] | < 15% |

Table 2: Example LC-MS/MS Parameters for BHEP Analysis

Parameter Setting
LC System HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)/Methanol (B129727)
Gradient Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.[6]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[6]

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[6] |

Table 3: Example MRM Transitions for BHEP and BHEP-d8

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
BHEP 253.1 149.0 15
BHEP (Confirmation) 253.1 121.0 20

| BHEP-d8 | 261.1 | 157.0 | 15 |

Experimental Protocols

1. General Considerations and Reagent Preparation

  • To avoid contamination, use glass or polypropylene (B1209903) containers for sample collection and processing.[2]

  • All solvents should be of HPLC or LC-MS grade.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of BHEP-d8 in methanol or acetonitrile.[2]

  • Internal Standard Working Solution: Dilute the stock solution to a suitable concentration (e.g., 100 ng/mL) with the initial mobile phase. The final concentration in the sample should be within the linear range of the calibration curve.[2]

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of BHEP and a constant concentration of the BHEP-d8 internal standard into a blank matrix (e.g., charcoal-stripped plasma or synthetic urine).[2]

2. Protocol for BHEP Analysis in Human Plasma

Two common extraction methods for plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.1. Liquid-Liquid Extraction (LLE) Protocol [1]

  • Pipette 500 µL of plasma into a glass centrifuge tube.

  • Spike the sample with 50 µL of the BHEP-d8 internal standard working solution.

  • Vortex briefly to mix.

  • Add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 4-7) with another 2 mL of MTBE and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

2.2. Solid-Phase Extraction (SPE) Protocol [1]

  • Pipette 500 µL of plasma into a glass tube.

  • Spike the sample with 50 µL of the BHEP-d8 internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of deionized water to the plasma sample and vortex.

  • Condition the SPE cartridge (e.g., C18, 100 mg): Pass 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the sample: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 2 mL of deionized water to remove interfering substances.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the analyte: Elute BHEP and BHEP-d8 with 2 mL of acetonitrile into a clean glass tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

3. Protocol for BHEP Analysis in Human Urine

This protocol includes an enzymatic hydrolysis step to measure total BHEP (free and conjugated).[6]

3.1. Sample Preparation and Enzymatic Hydrolysis

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[6]

  • Transfer 1.0 mL of each urine sample into a clean glass tube.[6]

  • Spike each sample with 50 µL of the BHEP-d8 internal standard working solution.[6]

  • Add 200 µL of ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5).

  • Add 10 µL of β-glucuronidase enzyme (from Helix pomatia or E. coli).[6]

  • Vortex gently and incubate in a shaking water bath at 37°C for at least 90 minutes to ensure complete hydrolysis.[6]

3.2. Solid-Phase Extraction (SPE) Protocol [6]

  • Condition the SPE cartridge (e.g., C18, 500 mg): Pass 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the sample: After incubation, acidify the urine samples with 50 µL of acetic acid and load them onto the conditioned SPE cartridges.

  • Wash the cartridge: Wash with 5 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge: Dry under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elute the analyte: Elute BHEP and BHEP-d8 with 5 mL of ethyl acetate or acetonitrile into a clean glass tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G sample Biological Sample (Plasma or Urine) spike Spike with BHEP-d8 Internal Standard sample->spike hydrolysis Enzymatic Hydrolysis (Urine Samples Only) spike->hydrolysis Urine extraction Extraction (LLE or SPE) spike->extraction Plasma hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Calibration Curve) data->quant

References

Solid-Phase Extraction of Bis(2-hydroxyethyl) Phthalate: An Application Note and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) is a primary metabolite of the widely used plasticizer, di(2-ethylhexyl) phthalate (DEHP). As concerns regarding the potential endocrine-disrupting effects of phthalates grow, robust and sensitive analytical methods are crucial for accurately monitoring human exposure and environmental contamination. Solid-phase extraction (SPE) has emerged as a cornerstone of sample preparation for BHEP analysis, offering effective concentration and purification from complex matrices such as biological fluids, water, and environmental solids. This application note provides detailed protocols for the SPE of BHEP from various matrices, a summary of quantitative performance data, and visual workflows to guide researchers, scientists, and drug development professionals in their analytical endeavors. The use of a deuterated internal standard, such as Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8), is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation.[1][2]

Data Presentation: Quantitative Performance of BHEP Solid-Phase Extraction

The following table summarizes the quantitative data for the solid-phase extraction of BHEP and other phthalates from various studies. This data highlights the performance of different SPE methods in terms of recovery, limit of detection (LOD), and limit of quantification (LOQ).

SPE SorbentSample MatrixAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
C18PlasmaLC-MS/MS80 - 99%-0.1 - 2 ng/mL[1]
C18WaterGC-MS / LC-MS/MS82 - 118%0.01 - 1 µg/L0.05 - 5 µg/L[3]
Sep-pack C18Bottled WaterHPLC-PDA>90%-<1 µg/L (approx.)[4]
FlorisilSoil/SedimentGC-MS---[5]
C18Food SimulantsHPLC-DAD71.27 - 106.97%6.0–23.8 ng/mL-[4]
C18Human UrineLC-MS/MS-Low ng/mL range-[2][6]

Experimental Protocols

Extreme care must be taken to avoid contamination from plastic materials throughout the entire procedure, as phthalates are ubiquitous. All glassware should be rigorously cleaned, and high-purity solvents should be used.

Protocol 1: SPE of BHEP from Human Plasma[1]

This protocol is suitable for the extraction and pre-concentration of BHEP from plasma samples for subsequent analysis by LC-MS/MS or GC-MS.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma into a glass tube.

    • Spike the sample with an appropriate volume of BHEP-d8 internal standard solution.

    • Vortex briefly to mix.

    • Add 1 mL of deionized water to the plasma sample and vortex.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the C18 SPE cartridge.

    • Pass 2 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the diluted plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Pass 2 mL of deionized water through the cartridge to remove interfering substances.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute BHEP and BHEP-d8 from the cartridge with 2 mL of acetonitrile into a clean glass tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS).

    • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Protocol 2: SPE of BHEP from Water Samples

This protocol is suitable for the extraction and pre-concentration of BHEP from various water matrices.

Materials:

  • SPE cartridges: C18, 500 mg, 6 mL

  • Methanol, HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Deionized water

  • SPE vacuum manifold or positive pressure manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.

    • To 1 L of filtered water, add a precise volume of BHEP-d8 internal standard solution and mix thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 10 mL of ethyl acetate, followed by 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution:

    • Elute the trapped analytes from the cartridge with two 5 mL aliquots of ethyl acetate into a concentrator tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. The sample is now ready for GC-MS or LC-MS/MS analysis.

Protocol 3: SPE of BHEP from Soil and Sediment[5]

This protocol describes a cleanup step for soil and sediment extracts using a Florisil SPE column prior to GC-MS analysis. It assumes a prior solvent extraction (e.g., Accelerated Solvent Extraction - ASE) has been performed.

Materials:

  • SPE cartridges: Florisil

  • Hexane/Acetone mixture

  • Nitrogen evaporator

Procedure:

  • Extract Concentration:

    • Concentrate the initial solvent extract to approximately 1 mL under a gentle stream of nitrogen.

  • SPE Cleanup:

    • Perform a cleanup step using a Florisil solid-phase extraction (SPE) column to remove polar interferences.

  • Elution:

    • Elute the phthalates with a suitable solvent mixture, such as hexane/acetone.

  • Final Preparation:

    • Evaporate the cleaned extract to near dryness and reconstitute in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis.

Visualizations

SPE_Workflow_for_BHEP_in_Plasma Sample_Pretreatment Sample Pre-treatment (Plasma Spiking and Dilution) Sample_Loading Sample Loading Sample_Pretreatment->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol and Water) SPE_Conditioning->Sample_Loading Washing Washing (Deionized Water) Sample_Loading->Washing Elution Elution (Acetonitrile) Washing->Elution Concentration Concentration and Reconstitution Elution->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis General_SPE_Method_Development Define_Analyte_Matrix Define Analyte (BHEP) and Sample Matrix Select_Sorbent Select SPE Sorbent (e.g., C18, Florisil) Define_Analyte_Matrix->Select_Sorbent Optimize_Conditioning Optimize Conditioning and Equilibration Solvents Select_Sorbent->Optimize_Conditioning Optimize_Sample_Loading Optimize Sample Loading Conditions (Volume, Flow Rate) Optimize_Conditioning->Optimize_Sample_Loading Optimize_Washing Optimize Washing Steps (Remove Interferences) Optimize_Sample_Loading->Optimize_Washing Optimize_Elution Optimize Elution Solvent (Volume, Solvent Strength) Optimize_Washing->Optimize_Elution Method_Validation Method Validation (Recovery, LOD, LOQ, Precision) Optimize_Elution->Method_Validation

References

Application Notes: Liquid-Liquid Extraction of Bis(2-hydroxyethyl) Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) is a primary metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP).[1] Monitoring BHEP levels in biological and environmental matrices is essential for assessing human exposure to its parent compound and for understanding potential health effects, as phthalates are recognized as potential endocrine disruptors.[2][3]

Liquid-liquid extraction (LLE) is a robust and widely implemented sample preparation technique for isolating BHEP and other phthalates from complex matrices prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard, such as Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8), is critical for accurate quantification.[6] This internal standard mimics the chemical behavior of the analyte during the extraction process, effectively compensating for analyte loss and matrix-induced signal variations, thereby ensuring high accuracy and precision.[6][7]

These application notes provide detailed protocols for the LLE of BHEP from various liquid samples, a summary of expected quantitative performance, and a workflow diagram for procedural guidance.

Data Presentation: LLE Method Performance

The following table summarizes typical performance data for the analysis of phthalates, including BHEP, using LLE-based methods coupled with mass spectrometry. The values are representative and should be validated in-house for specific matrices and instrumentation.

ParameterMatrixTypical ValueReference
Recovery Plasma85 - 110%[4]
Water82 - 118%[8]
Liquor89 - 112%[9]
Food Simulants79 - 120%[10]
Limit of Quantification (LOQ) Plasma0.5 - 5 ng/mL[4]
Water0.03 - 0.6 µg/L[8]
Consumer Products0.05 - 5 µg/L[11]
Linearity (R²) General> 0.99[4][10]

Experimental Workflow

The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound.

LLE_Workflow Sample 1. Sample Collection (e.g., 500 µL Plasma) Spike 2. Add Internal Standard (BHEP-d8) Sample->Spike AddSolvent 3. Add Extraction Solvent (e.g., 2 mL MTBE) Mix 4. Vortex Vigorously (2 minutes) AddSolvent->Mix Separate 5. Centrifuge for Phase Separation (e.g., 4000 rpm, 10 min) Mix->Separate Collect 6. Collect Organic Layer Evaporate 7. Evaporate to Dryness (Nitrogen Stream, 40°C) Collect->Evaporate Reconstitute 8. Reconstitute Residue (e.g., 100 µL Mobile Phase) Evaporate->Reconstitute Analyze 9. Transfer to Vial for Analysis (LC-MS/MS or GC-MS) Reconstitute->Analyze

Caption: General workflow for this compound LLE.

Experimental Protocols

Important Note: Phthalates are ubiquitous environmental contaminants, often found in plastic labware. To avoid sample contamination, use only high-purity solvents and scrupulously cleaned glassware. Avoid contact with any plastic materials throughout the procedure.[8][12]

Protocol 1: LLE of BHEP from Biological Fluids (e.g., Plasma)

This protocol is adapted for the extraction of BHEP from plasma samples and is suitable for subsequent LC-MS/MS analysis.[4]

Materials:

  • Plasma sample

  • This compound-d8 (BHEP-d8) internal standard solution

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate, HPLC grade[2][4]

  • Methanol, HPLC grade

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of plasma into a glass centrifuge tube.[4]

  • Spike the sample with a precise volume (e.g., 50 µL) of the BHEP-d8 internal standard solution.[4]

  • Vortex briefly to ensure thorough mixing.[4]

  • Add 2 mL of MTBE to the tube.[4]

  • Vortex the tube vigorously for 2 minutes to facilitate the extraction.[2][4]

  • Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete separation of the organic and aqueous layers.[2][4]

  • Carefully transfer the upper organic layer to a clean glass tube, taking care not to disturb the aqueous layer or the protein interface.[4]

  • Repeat the extraction (steps 4-7) with an additional 2 mL of MTBE to maximize recovery. Combine the organic extracts.[4]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.[1][4]

  • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., mobile phase for LC-MS/MS or hexane (B92381) for GC-MS).[4]

  • Vortex the tube to ensure the residue is fully dissolved and transfer the final solution to an autosampler vial for analysis.[4]

Protocol 2: LLE of BHEP from Aqueous Samples (e.g., Beverages)

This protocol is optimized for the extraction of phthalates from liquid samples such as soft drinks or alcoholic beverages, where the matrix composition differs significantly from biological fluids.[9][12]

Materials:

  • Liquid sample (e.g., soft drink, liquor)

  • This compound-d8 (BHEP-d8) internal standard solution

  • n-Hexane or Dichloromethane (B109758), HPLC or pesticide grade[12][13]

  • Glass separatory funnel (50 mL) or glass centrifuge tubes

  • Anhydrous sodium sulfate (B86663) (optional, for drying)[7]

  • Nitrogen evaporator

Procedure:

  • Accurately measure 5.0 mL of the liquid sample into a glass tube or separatory funnel.[9][13]

  • For alcoholic beverages, first heat the sample in a boiling water bath to remove the majority of the ethanol, reducing the final volume to 2-3 mL. Allow to cool to room temperature. This step is crucial as phthalates are highly soluble in ethanol, which would otherwise reduce n-hexane extraction efficiency.[9]

  • Spike the sample with a known amount of the BHEP-d8 internal standard solution.[13]

  • Add 5 mL of dichloromethane (for soft drinks) or 2.0 mL of n-hexane (for dealcoholized spirits).[9][12]

  • Shake vigorously for 2 minutes. For separatory funnels, ensure periodic venting.[13]

  • Allow the layers to separate for at least 5 minutes. If using centrifuge tubes, centrifugation can be performed to expedite phase separation.[9]

  • Carefully collect the organic layer (the bottom layer for dichloromethane, the top layer for n-hexane) and transfer it to a clean glass tube.[13]

  • (Optional) For some matrices, a second extraction with a fresh portion of solvent may be performed to improve recovery.[7][13]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[7][13]

  • The extract is now ready for injection into a GC-MS or LC-MS/MS system.

References

Application Notes and Protocols: Use of Bis(2-hydroxyethyl) phthalate in Medical Device Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) is a phthalate ester utilized as a plasticizer in the manufacturing of various polymers.[1] Phthalates are incorporated into plastics, such as polyvinyl chloride (PVC), to impart flexibility and durability, making them suitable for a range of applications, including medical devices.[2][3] Concerns have been raised regarding the potential for phthalates to leach from these materials and the subsequent risk of human exposure, particularly in vulnerable populations such as neonates and critically ill patients.[4][5] Phthalates, as a class of compounds, are recognized for their potential endocrine-disrupting properties.[6] This document provides a comprehensive overview of BHEP in the context of medical device manufacturing, including its physicochemical properties, analytical methodologies for its detection, and an examination of the toxicological considerations based on available data for related phthalates.

Data Presentation

The following tables summarize key quantitative data related to Bis(2-hydroxyethyl) phthalate and relevant analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₆[6][7]
Molecular Weight254.24 g/mol [6][8]
CAS Number84-73-1[6][7]
AppearanceColorless, viscous liquid[6]
IUPAC Namebis(2-hydroxyethyl) benzene-1,2-dicarboxylate[6][7]
XLogP30.4[6]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count6[6]
Rotatable Bond Count8[6]

Table 2: Leaching of Phthalates from Medical Devices (Data for DEHP as a Proxy)

Medical Device/ComponentPhthalate Concentration in Device (% w/w)Leached AmountSimulant/ConditionsSource
IV bags and blood bags30-40%Not specifiedBlood, drugs, saline, water[4]
Medical tubingUp to 80%Not specifiedBlood, drugs, saline, water[4]
Endotracheal tubingNot specified6-12% of total DEHP leachedNot specified[4]
Peritoneal dialysis sets (bags and tubing)31-34%3.72 µg/dm³ in solutionPeritoneal dialysis solution[9]
Neonatal expiratory filter setNot specified54,600 µgEthanol/water (1:1) for 1 hour[5]
Respiratory support and filter (general)Not specifiedMedian: 6,560 µgEthanol/water (1:1) for 1 hour[5]
Urine collectors (newborns)Not specified340 µg (DiBP)Ethanol/water (1:1) for 1 hour[5]

Table 3: Performance of Analytical Methods for Phthalate Detection

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Source
Linearity (R²)> 0.995Not specified[1]
Limit of Detection (LOD)0.01 - 1 µg/LNot specified[1]
Limit of Quantification (LOQ)0.05 - 5 µg/LNot specified[1]
Recovery85 - 115%Not specified[1]
Precision (%RSD)< 15%Not specified[1]

Toxicological Profile

Phthalates as a class of chemicals are recognized for their potential as endocrine disruptors.[10][11] Exposure to certain phthalates has been associated with reproductive and developmental toxicity in animal studies.[3] For instance, Di(2-methoxyethyl) phthalate (DMEP) has been shown to reduce testes weight in mice and rats in repeat-dose studies, with a No-Observed-Adverse-Effect Level (NOAEL) for reproductive organ toxicity established at 100 mg/kg bw/day in rats. In vitro studies with DEHP have demonstrated cytotoxicity, with an IC50 of approximately 17 µg/mL in BALB/c 3T3 cells.[12] Furthermore, DEHP has been shown to induce apoptosis in rat granulosa cells and stimulate the proliferation of human prostatic carcinoma cells.[10][13]

The primary mechanism of endocrine disruption for many phthalates involves interference with hormone signaling pathways.[11][14] This can occur through various mechanisms, including binding to hormone receptors, altering hormone synthesis and metabolism, and modifying the expression of hormone-responsive genes.[11][15]

Experimental Protocols

The following protocols describe methodologies for the extraction and analysis of BHEP from plastic materials, such as those used in medical devices.

Protocol 1: Extraction of BHEP from Plastic Materials

This protocol is adapted for the solvent extraction of BHEP from plastic matrices like PVC.[1]

Materials:

  • Plastic sample (e.g., from a medical device)

  • This compound-d8 (BHEP-d8) internal standard solution (10 µg/mL in isooctane (B107328) or other suitable solvent)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Sonicator

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical method)

Procedure:

  • Sample Preparation: Cut the plastic sample into small pieces (approximately 2x2 mm) to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 1 gram of the cut sample into a 20 mL glass vial.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 10 µg/mL BHEP-d8 internal standard solution directly onto the sample in the vial.

  • Extraction: Add 10 mL of dichloromethane to the vial and cap it tightly.

  • Sonication: Place the vial in a sonicator bath and sonicate for 30 minutes at room temperature to facilitate the extraction of BHEP into the solvent.

  • Separation: Carefully decant the dichloromethane extract into a clean glass tube.

  • Repeat Extraction (Optional but Recommended): Add another 10 mL of dichloromethane to the sample vial and repeat the sonication and decanting steps to ensure complete extraction. Combine the extracts.

  • Concentration: Evaporate the combined extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., 1 mL of mobile phase for LC-MS/MS analysis).

  • Analysis: The reconstituted sample is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Analysis of BHEP by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of BHEP using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS or equivalent)

  • Autosampler

GC-MS Parameters (Typical):

  • Injection Volume: 1 µL

  • Injector Temperature: 250-280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes

    • Ramp: 10-20 °C/min to 280-300 °C

    • Hold: 5-10 minutes

  • MS Transfer Line Temperature: 280-300 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for BHEP and BHEP-d8.

Protocol 3: Analysis of BHEP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the sensitive and selective analysis of BHEP using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, <3 µm particle size)

LC-MS/MS Parameters (Typical):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the analytes.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for BHEP and BHEP-d8 should be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Plastic from Medical Device weigh Weighing sample->weigh spike Spiking with BHEP-d8 weigh->spike extract Solvent Extraction spike->extract concentrate Evaporation extract->concentrate reconstitute Reconstitution concentrate->reconstitute gcms GC-MS Analysis reconstitute->gcms Option 1 lcms LC-MS/MS Analysis reconstitute->lcms Option 2 quant Quantification gcms->quant lcms->quant report Reporting quant->report

Caption: Workflow for BHEP analysis in medical devices.

endocrine_disruption cluster_cell Target Cell cluster_effects Downstream Effects BHEP This compound (or its metabolites) receptor Hormone Receptor (e.g., Estrogen/Androgen Receptor) BHEP->receptor Binds to or blocks receptor synthesis Hormone Synthesis Enzymes BHEP->synthesis Inhibits/Alters enzyme activity gene_exp Altered Gene Expression receptor->gene_exp synthesis->gene_exp cell_resp Altered Cellular Response gene_exp->cell_resp phys_effect Physiological Effects (e.g., Reproductive Toxicity) cell_resp->phys_effect

Caption: Potential mechanism of endocrine disruption by BHEP.

signaling_pathway cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular and Physiological Outcomes Phthalate Phthalate Exposure (e.g., DEHP) PPARa PPARα Phthalate->PPARa Notch Notch Phthalate->Notch Wnt Wnt Phthalate->Wnt TGFb TGF-β Phthalate->TGFb JAK_STAT JAK2/STAT5 Phthalate->JAK_STAT ERK ERK1/2 Phthalate->ERK Lipid Lipid Metabolism Alteration PPARa->Lipid Dev Developmental Processes Notch->Dev Wnt->Dev Prolif Cell Proliferation & Apoptosis TGFb->Prolif JAK_STAT->Prolif ERK->Prolif Repro Reproductive Toxicity Prolif->Repro Dev->Repro

Caption: Signaling pathways potentially affected by phthalates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Bis(2-hydroxyethyl) phthalate (BHEP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the analysis of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended LC-MS/MS parameters for BHEP analysis?

A1: For initial method development, a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended. Electrospray ionization (ESI) in positive mode is typically suitable for BHEP analysis.[1][2]

Q2: Which type of analytical column is best suited for BHEP separation?

A2: A C18 reversed-phase column is a common and effective choice for the separation of BHEP.[1][3][4][5] Typical dimensions are in the range of 100 x 2.1 mm with a particle size of 2.7 µm.[1][4][5]

Q3: What mobile phases are recommended for BHEP analysis?

A3: A gradient elution using water and methanol (B129727) or acetonitrile (B52724) is typically employed. To improve ionization efficiency and peak shape, it is advisable to add a modifier to the mobile phases, such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[1][6]

Q4: What are the expected precursor and product ions for BHEP in MS/MS analysis?

A4: In positive ionization mode, the precursor ion for BHEP is the protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of 255.1. Common product ions for quantification and qualification include m/z 149.1 and 167.1.[5][7] For the deuterated internal standard, Bis(2-hydroxyethyl) phthalate-d8, the precursor ion ([M+H]⁺) is m/z 263.1, with product ions at m/z 157.1 and 171.1.[5] It is crucial to optimize these transitions on your specific instrument.[1]

Q5: Why is contamination a significant issue in BHEP analysis, and how can it be minimized?

A5: Phthalates, including BHEP, are ubiquitous in laboratory environments, commonly found in plastics, solvents, and glassware, leading to high background noise and potential for false positives.[7][8] To minimize contamination, it is essential to use high-purity solvents, meticulously clean glassware, and avoid plastic labware wherever possible.[4] Running solvent blanks is crucial to identify and trace sources of contamination within the LC-MS/MS system.[8][9]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as plasma, urine, or beverages.[1]

  • To 1 mL of the liquid sample, add a known amount of deuterated BHEP (BHEP-d8) as an internal standard.

  • Add 5 mL of an appropriate extraction solvent, such as ethyl acetate.[1]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase.[1]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[3]

LC-MS/MS Analysis Method

These are suggested starting conditions and should be optimized for your specific instrumentation and analytical needs.[1]

ParameterRecommended Condition
LC System HPLC or UHPLC System[1][4]
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm)[1][4][5]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[1][6]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[1]
Flow Rate 0.3 - 0.5 mL/min[1]
Gradient Start with 10-20% B, ramp to 95% B, hold, and re-equilibrate[1]
Injection Volume 5 - 10 µL[1][5]
MS System Triple Quadrupole Mass Spectrometer[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[1][5]

Quantitative Data Summary

Optimized MRM Transitions for BHEP and its Internal Standard

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for the analysis of BHEP and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
This compound (BHEP)255.1[5]149.1[5]167.1[5]
This compound-d8 (BHEP-d8)263.1[5]157.1[5]171.1[5]

Note: Collision energies should be optimized for your specific mass spectrometer.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
High Background Noise / Contamination Peaks Phthalate contamination from solvents, tubing, vials, or glassware.[7][8][9]Run a solvent blank to isolate the source. Use high-purity, LC-MS grade solvents.[10] Employ glass containers for mobile phases and samples.[4][9] Clean glassware thoroughly, potentially with a nitric acid rinse followed by an ammonium hydroxide (B78521) rinse.[8] A trap column can be installed between the pump and autosampler to capture phthalates from the LC system.[4]
Poor Signal-to-Noise Ratio Inefficient ionization, matrix effects, or non-optimized MRM parameters.[7]Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[8] Evaluate and mitigate matrix effects through improved sample cleanup (e.g., SPE) or dilution.[7] Infuse a standard solution of BHEP to optimize MRM transitions and collision energies.[3]
Poor Peak Shape (Broadening or Tailing) Sample overload, incompatible injection solvent, or column degradation.[3]Dilute the sample and reinject.[3] Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[3] Check column performance with a standard; replace the column if necessary.
Inconsistent Retention Times Fluctuations in pump pressure, changes in mobile phase composition, or column temperature instability.[11]Purge the LC pumps to remove air bubbles.[12] Prepare fresh mobile phases.[12] Ensure the column oven is maintaining a stable temperature.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Liquid Sample (e.g., Plasma) add_is Add BHEP-d8 Internal Standard sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon filter Filter (0.22 µm) recon->filter inject Inject into LC-MS/MS filter->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification using Internal Standard integrate->quantify report Generate Report quantify->report troubleshooting_guide cluster_symptoms cluster_solutions start Problem Encountered high_bg High Background Noise? start->high_bg poor_sn Poor S/N Ratio? high_bg->poor_sn No check_contamination Check for Phthalate Contamination (Solvents, Vials, System) high_bg->check_contamination Yes bad_peak Poor Peak Shape? poor_sn->bad_peak No optimize_ms Optimize MS Parameters (Source, MRM Transitions) poor_sn->optimize_ms Yes check_sample Check Sample Prep (Dilution, Solvent) bad_peak->check_sample Yes check_lc Check LC Conditions (Column, Mobile Phase) bad_peak->check_lc Also check check_contamination->optimize_ms optimize_ms->check_sample check_sample->check_lc

References

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio for Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal-to-noise (S/N) ratios during the analysis of Bis(2-hydroxyethyl) phthalate (B1215562).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Bis(2-hydroxyethyl) phthalate analysis?

A1: The two most prevalent and robust techniques for the analysis of phthalates and their metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both methods offer high sensitivity and selectivity, but differ in their strengths and sample preparation requirements.[1] LC-MS/MS is particularly advantageous for analyzing phthalates in complex matrices like food and biological samples due to its high selectivity and sensitivity.[2]

Q2: What are the primary causes of low signal-to-noise (S/N) ratio for this compound?

A2: Low S/N can stem from several factors, broadly categorized as issues with the sample, the instrument, or the analytical method. Common causes include:

  • Contamination: Phthalates are ubiquitous environmental contaminants and can be present in solvents, glassware, and plastic labware, leading to high background noise.[3]

  • Suboptimal Ionization: Inefficient ionization of the analyte in the mass spectrometer source will result in a weak signal.[3]

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte, affecting the signal intensity.[3]

  • Inadequate Chromatographic Separation: Poor peak shape, such as broad or tailing peaks, can reduce the signal height relative to the baseline noise.[3]

  • Incorrect MS/MS Parameters: Non-optimized Multiple Reaction Monitoring (MRM) transitions and collision energies will lead to a weaker product ion signal.[3]

Q3: Why is a deuterated internal standard like this compound-d8 recommended?

A3: Deuterated internal standards are chemically almost identical to the analyte of interest but have a different mass.[3] They are used to improve the accuracy and precision of quantification by compensating for variations in sample preparation, injection volume, matrix effects, and instrument response.[3] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any loss of the target analyte during extraction, concentration, or injection can be precisely corrected, significantly improving the accuracy and precision of the results.[1]

Troubleshooting Guides

Guide 1: High Background Noise and Contamination

High background noise is a frequent issue in phthalate analysis due to their widespread presence in laboratory environments.

Initial Assessment:

  • Run a Blank Injection: Inject a solvent blank (the same solvent used to reconstitute your sample).

  • Analyze the Chromatogram: If you observe a high baseline or interfering peaks in the blank, the contamination is likely from your analytical system. If the blank is clean, the contamination is likely from your sample preparation.

Troubleshooting Workflow for High Background Noise:

Start High Background Noise Detected Blank Run a Blank Injection (Solvent Only) Start->Blank CheckBlank Is Contamination Present in Blank? Blank->CheckBlank SystemContamination Systematically Check System Components CheckBlank->SystemContamination Yes SampleContamination Contamination is from Sample Matrix or Prep CheckBlank->SampleContamination No MobilePhase Mobile Phase / Solvents SystemContamination->MobilePhase LCSystem LC/GC System (Tubing, Pump, Autosampler) SystemContamination->LCSystem Vials Sample Vials and Caps SystemContamination->Vials SamplePrep Sample Preparation Materials (Pipette Tips, Glassware, etc.) SampleContamination->SamplePrep End Problem Solved MobilePhase->End LCSystem->End Vials->End SamplePrep->End

Caption: Troubleshooting workflow for high background noise.

Corrective Actions for Contamination:

Source of ContaminationRecommended Actions
Solvents and Reagents Test all solvents and reagents for phthalate contamination before use. Use high-purity or pesticide-grade solvents.[4][5]
Glassware Use scrupulously clean glassware. Rinse with water, then acetone, and finally hexane (B92381).[5]
Plasticware Avoid contact with plastic as much as possible.[5] Use phthalate-free or pre-cleaned consumables (e.g., pipette tips, vials, caps) where possible.[4]
Laboratory Environment Phthalates can be present in laboratory air and adsorb onto surfaces.[4] Maintain a clean laboratory environment. Absorption of phthalates from the laboratory air on the outer wall of the syringe needle can be a significant source of blank problems in GC-MS.[6]
Guide 2: Weak Analyte Signal

A weak signal for this compound can be caused by issues with the sample preparation, chromatography, or mass spectrometer settings.

Troubleshooting Workflow for Weak Signal:

Start Weak Analyte Signal CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape GoodPeak Good Peak Shape CheckPeakShape->GoodPeak Symmetrical PoorPeak Poor Peak Shape (Broad, Tailing, Split) CheckPeakShape->PoorPeak Asymmetrical OptimizeMS Optimize MS Parameters GoodPeak->OptimizeMS ReviewSamplePrep Review Sample Preparation GoodPeak->ReviewSamplePrep OptimizeChromo Optimize Chromatography PoorPeak->OptimizeChromo Ionization Ionization Source Settings OptimizeMS->Ionization MRM MRM Transitions & Collision Energy OptimizeMS->MRM MobilePhase Mobile Phase Composition OptimizeChromo->MobilePhase Gradient Gradient Profile OptimizeChromo->Gradient Column Column Chemistry & Condition OptimizeChromo->Column Extraction Extraction Efficiency ReviewSamplePrep->Extraction Cleanup Sample Cleanup (SPE) ReviewSamplePrep->Cleanup End Problem Solved Ionization->End MRM->End MobilePhase->End Gradient->End Column->End Extraction->End Cleanup->End

Caption: Troubleshooting workflow for a weak analyte signal.

Corrective Actions for Weak Signal:

Potential CauseRecommended Actions
Suboptimal MS Parameters Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). For MS/MS, infuse a standard solution of this compound to determine the optimal precursor and product ions, as well as collision energy.[4]
Poor Chromatography Optimize the mobile phase composition and gradient to ensure good peak shape. For GC-MS, ensure the oven temperature program is optimized.[7] A low-polarity, low-bleed, inert GC column is recommended for phthalate analysis.[8]
Analyte Loss During Sample Prep Review your extraction and cleanup procedures. For polar analytes like this compound, a standard C18 sorbent for Solid-Phase Extraction (SPE) may not be sufficient. Consider a Hydrophilic-Lipophilic Balanced (HLB) or mixed-mode cation exchange (MCX) sorbent.[9]
Matrix Effects Use a deuterated internal standard to compensate for matrix-induced signal suppression or enhancement.[1][3] If matrix effects are severe, further sample cleanup may be necessary.

Data Presentation

Table 1: Typical Performance Characteristics for Phthalate Analysis in Biological Matrices

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 85 - 110%80 - 99%[10]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.1 - 2 ng/mL[10]
Linearity (R²) > 0.99> 0.99[10]
Intra-day Precision (%RSD) < 15%< 10%[10]
Inter-day Precision (%RSD) < 15%< 15%[10]

Table 2: Example Starting Parameters for LC-MS/MS Analysis

ParameterSuggested Value
Column C18, 2.1 x 100 mm, <3 µm[4]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[4]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 5 µL[4]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Acquisition Mode Multiple Reaction Monitoring (MRM)[4]

Table 3: Example Starting Parameters for GC-MS Analysis

ParameterSuggested Value
Liner Deactivated splitless liner with glass wool[4]
Carrier Gas Helium or Hydrogen[4]
Oven Program Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C, hold for 5 min[4]
Transfer Line Temp. 280 °C[4]
Ion Source Temp. 230 °C[4]
Acquisition Mode Selected Ion Monitoring (SIM)[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., plasma, urine)
  • To 1 mL of the liquid sample, add a known amount of this compound-d8 internal standard solution.[11]

  • Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).[11]

  • Vortex for 2 minutes to ensure thorough mixing.[11]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[11]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[11]

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis or a suitable solvent like hexane for GC-MS analysis.[10][11]

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples
  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., HLB) with the elution solvent (e.g., methanol) followed by the equilibration solvent (e.g., water).

  • Load the Sample: Load the pre-treated sample (spiked with internal standard) onto the conditioned SPE cartridge.[10]

  • Wash the Cartridge: Pass a wash solution (e.g., 2 mL of deionized water) through the cartridge to remove interfering substances.[10]

  • Dry the Cartridge: Dry the cartridge under vacuum for 5-10 minutes.[10]

  • Elute the Analyte: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent (e.g., 2 mL of acetonitrile) into a clean collection tube.[10]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[10] Reconstitute the residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS).[10]

Logical Relationship Diagram: Sample Preparation Decision Tree

Start Start Sample Preparation SampleType Select Sample Matrix Start->SampleType Liquid Liquid Sample (e.g., Plasma, Urine, Beverage) SampleType->Liquid Liquid Solid Solid/Semi-Solid Sample (e.g., Tissue, Food) SampleType->Solid Solid AddIS Add Internal Standard (BHEP-d8) Liquid->AddIS Homogenize Homogenize Sample Solid->Homogenize LLE Liquid-Liquid Extraction (LLE) Extract Extract with Solvent LLE->Extract SPE Solid-Phase Extraction (SPE) SPE->Extract DispersiveSPE Dispersive SPE (QuEChERS) Homogenize->DispersiveSPE Homogenize->AddIS DispersiveSPE->Extract AddIS->LLE AddIS->SPE Evaporate Evaporate & Reconstitute Extract->Evaporate Analyze Analyze via LC-MS/MS or GC-MS Evaporate->Analyze

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Mitigating Matrix Effects in Bis(2-hydroxyethyl) Phthalate (BHEP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact BHEP analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] These effects, which include ion suppression or enhancement, can lead to inaccurate and imprecise quantification of BHEP in complex matrices such as plasma, urine, or environmental samples.[2][3] The presence of endogenous and exogenous substances in the sample can interfere with the ionization process of BHEP in the mass spectrometer, leading to erroneous results.[2][4]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for BHEP quantification?

A2: A stable isotope-labeled internal standard, such as Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8) or ¹³C-labeled BHEP, is crucial for accurate BHEP quantification.[5] Since a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects.[6] By adding a known amount of the SIL-IS to the sample before preparation, it can compensate for analyte loss during extraction and for variations in instrument response, thereby improving the accuracy and precision of the analysis.[7][8]

Q3: Can a single type of SIL-IS be used for all phthalates?

A3: While a structurally similar SIL-IS may be used if a specific one is unavailable, it is best practice to use a corresponding isotope-labeled internal standard for each target phthalate to most accurately compensate for differences in extraction efficiency, chromatographic retention time, and ionization response.[9] For BHEP, using BHEP-d8 or ¹³C-labeled BHEP is the recommended approach.[5]

Q4: What are common sources of background phthalate contamination in the laboratory?

A4: Phthalates are ubiquitous and can contaminate samples from various sources in a laboratory environment.[9] Potential sources include:

  • Consumables and Reagents: Plasticware such as pipette tips, vials, and caps, as well as solvents and gases, can be significant sources of phthalate contamination.[6][9]

  • Laboratory Environment: Phthalates can be present in the laboratory air and adsorb onto surfaces.[6]

  • Instrumentation: Tubing, seals, and other plastic components within the LC-MS/MS system can leach phthalates.[9]

Troubleshooting Guides

Problem 1: Inconsistent quantitative results when using a deuterated internal standard like BHEP-d8.

  • Possible Cause: Differential matrix effects, where the analyte and the internal standard are affected differently by the matrix components, even if they co-elute.[6]

  • Troubleshooting Steps:

    • Confirm Co-elution: Overlay the chromatograms of BHEP and BHEP-d8 to ensure they are eluting at the same retention time. If not, adjust the mobile phase composition, gradient, or temperature.[6]

    • Evaluate Matrix Effect: Perform a post-extraction addition experiment. Compare the signal response of a BHEP standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.[10]

    • Optimize Sample Preparation: Enhance the cleanup of your sample by optimizing your extraction method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective in removing interfering compounds.[10][11]

    • Consider a ¹³C-labeled Internal Standard: For applications requiring the highest accuracy, ¹³C-labeled BHEP is a superior choice as it is less prone to chromatographic separation from the native analyte compared to deuterated standards.[5]

Problem 2: Poor or inconsistent recovery of BHEP.

  • Possible Cause: Suboptimal sample preparation, leading to analyte loss.

  • Troubleshooting Workflow:

G start Start: Poor BHEP Recovery extraction Evaluate Extraction Method (LLE, SPE) start->extraction solvent Verify Solvent Choice & pH extraction->solvent Is method appropriate for matrix? spe_protocol Optimize SPE Protocol (Sorbent, Wash/Elute Solvents) solvent->spe_protocol Are solvent polarity & pH optimal? end End: Improved Recovery spe_protocol->end Is SPE protocol optimized?

Caption: Troubleshooting workflow for poor BHEP recovery.

  • Troubleshooting Steps:

    • Evaluate Extraction Method: The choice of extraction method (LLE vs. SPE) is critical and depends on the sample matrix.[8]

    • Verify Solvent Choice and pH: For LLE, ensure the extraction solvent is optimal for BHEP and the sample pH is adjusted to keep BHEP in a neutral state.[10][11]

    • Optimize SPE Protocol: If using SPE, experiment with different sorbents (e.g., mixed-mode or reversed-phase) and optimize the wash and elution solvents to maximize BHEP recovery while minimizing interferences.[5][7]

    • Prevent Analyte Loss: Use glassware whenever possible to minimize adhesion of BHEP to plastic labware. Be cautious during solvent evaporation steps as phthalates can be volatile.[10]

Problem 3: High background noise or contamination.

  • Possible Cause: Contamination from the laboratory environment or materials.[3]

  • Troubleshooting Workflow:

G start Start: High Background Noise blank Run a Blank Injection (Solvent Only) start->blank check Is Contamination Present in Blank? blank->check matrix Contamination is from Sample Matrix check->matrix No system Systematically Check Components check->system Yes end End: Contamination Source Identified matrix->end system->end

Caption: Workflow to identify sources of contamination.

  • Mitigation Strategies:

    • Use Clean Consumables: Utilize glassware that has been thoroughly cleaned and rinsed with high-purity solvent.[6] Where possible, use phthalate-free or pre-cleaned consumables.

    • Test Reagents: Test all solvents and reagents for phthalate contamination before use.[6]

    • Maintain a Clean Environment: Keep the laboratory environment clean to minimize airborne contamination.[6]

    • Install an In-line Trap: Consider installing an in-line trap column in your LC system to mitigate contamination from the instrument itself.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for BHEP in Plasma

This protocol is a relatively simple and fast procedure for extracting BHEP from plasma samples.[7]

  • Pipette 500 µL of plasma into a glass centrifuge tube.

  • Spike the sample with 50 µL of the BHEP-d8 internal standard solution.

  • Vortex briefly to mix.

  • Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 4-7) with another 2 mL of MTBE and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for BHEP in Urine

This protocol provides a more thorough cleanup for complex matrices like urine.[5]

  • To a 1 mL aliquot of urine, add 50 µL of the internal standard spiking solution (BHEP-d8 or ¹³C-labeled BHEP).

  • Add 200 µL of a β-glucuronidase/sulfatase solution in a buffer (e.g., ammonium (B1175870) acetate, pH 6.5).

  • Vortex the mixture and incubate at 37°C for at least 2 hours to deconjugate BHEP metabolites.

  • Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water.

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge with a low-organic-content solvent to remove interferences.

  • Elute BHEP and the internal standard from the cartridge with an appropriate solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Matrix-Matched Calibration

This strategy is used to compensate for matrix effects when a suitable SIL-IS is not available or when matrix effects are still significant.[12][13]

  • Prepare a Blank Matrix: Obtain a sample of the same matrix (e.g., plasma, urine) that is free of BHEP.

  • Create Calibration Standards: Spike the blank matrix with known concentrations of BHEP to create a series of calibration standards.

  • Process Samples and Standards: Process the unknown samples and the matrix-matched calibration standards using the same sample preparation protocol.

  • Generate Calibration Curve: Analyze the processed standards by LC-MS/MS and construct a calibration curve by plotting the analyte response versus concentration.

  • Quantify Unknowns: Use the matrix-matched calibration curve to determine the concentration of BHEP in the unknown samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phthalate Analysis in Plasma

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 85 - 110%80 - 99%[7]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.1 - 2 ng/mL[7]
Intra-day Precision (%RSD) < 15%< 10%[7]
Inter-day Precision (%RSD) < 15%< 15%[7]

Note: Data presented are typical performance characteristics for phthalate analysis and should be validated in-house for BHEP.[7]

Visualization of Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample (e.g., Plasma, Urine) spike Spike with BHEP-d8 Internal Standard sample->spike extract Extraction (LLE or SPE) spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis & Quantification ms->data

Caption: General experimental workflow for BHEP quantification.

References

Technical Support Center: Improving Chromatographic Peak Shape for Phalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phthalate (B1215562) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve chromatographic peak shape in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good peak shape crucial in phthalate analysis?

A good, symmetrical peak shape is essential for accurate and reproducible quantification of phthalates. Poor peak shape, such as tailing or fronting, can lead to incorrect peak integration, reduced sensitivity, and poor resolution between closely eluting compounds.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1]

Q2: What are the most common sources of phthalate contamination in the laboratory?

Phthalates are ubiquitous in the laboratory environment, and contamination can arise from various sources, including:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.

  • Laboratory Consumables: Plastic items like pipette tips, syringes, vial caps, and filters are major sources of contamination.[2]

  • Glassware: Improperly cleaned glassware can retain phthalate residues.

  • Laboratory Equipment: Tubing, especially PVC, and other components of analytical instruments can leach phthalates.[2]

  • Laboratory Environment: Phthalates are present in the air and dust from flooring, paints, and cables.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of phthalates.[2]

Q3: What is a "ghost peak," and could it be a phthalate?

A ghost peak is an unexpected peak that appears in a chromatogram, often during a blank run. These are frequently caused by contamination within the analytical system. Phthalates are common culprits for ghost peaks because they are semi-volatile and can accumulate in the GC injector port, slowly being released in subsequent runs.[2] Carryover from a previous, highly concentrated sample can also lead to ghost peaks.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for common peak shape problems encountered during phthalate analysis.

Issue 1: Peak Tailing

Q: My phthalate peaks are showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue in phthalate analysis. It can be caused by several factors related to the analyte, column, or system.

Troubleshooting Workflow for Peak Tailing

cluster_0 Observe Peak Tailing cluster_1 Initial Checks cluster_2 System & Method Issues cluster_3 Solutions start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_concentration Is the sample concentrated? start->check_concentration system_issue System-wide Problem (e.g., dead volume, leak) check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Problem (e.g., active sites, secondary interactions) check_all_peaks->analyte_specific No overload Column Overload check_concentration->overload Yes solution_system Check connections, replace tubing, check for leaks system_issue->solution_system solution_analyte Use deactivated liner/column, optimize temperature, adjust mobile phase pH analyte_specific->solution_analyte solution_overload Dilute sample, reduce injection volume overload->solution_overload

Caption: A logical workflow for troubleshooting peak tailing in phthalate analysis.

Potential Causes and Solutions for Peak Tailing:

Potential Cause Detailed Explanation Recommended Solutions
Active Sites Phthalates can interact with active sites in the GC inlet liner or on the column itself, such as residual silanol (B1196071) groups on a fused silica (B1680970) column. This leads to secondary, undesirable retention and peak tailing.[1]- Use a new, deactivated inlet liner.[3] - Consider using a highly deactivated or "inert" column specifically designed for trace analysis.[1] - Trim the first few centimeters of the column to remove accumulated non-volatile residues.[3]
Column Overload Injecting a sample with a high concentration of phthalates can saturate the stationary phase, leading to distorted, tailing peaks.[1]- Dilute the sample (e.g., 1:10 or 1:100) and reinject to see if the peak shape improves.[1] - Reduce the injection volume.[1]
Inappropriate Injection Technique A slow injection speed in splitless mode can lead to broad and tailing peaks as the sample is not transferred to the column in a narrow band.[1]- For splitless injections, ensure a fast injection speed. - Consider using a pulsed splitless injection to rapidly transfer the sample to the column.[1]
Incorrect Initial Oven Temperature If the initial oven temperature is too high, it can result in poor focusing of the analytes at the head of the column, causing peak distortion.- Try lowering the initial oven temperature by 10-20°C to improve analyte focusing.
Mobile Phase pH (HPLC) For HPLC analysis of phthalate metabolites, which are acidic, an incorrect mobile phase pH can lead to ionization and secondary interactions with the stationary phase.- Adjust the mobile phase to a lower pH (e.g., using 0.1% formic acid) to suppress ionization and improve peak shape.
Issue 2: Peak Fronting

Q: My phthalate peaks are fronting. What could be causing this?

A: Peak fronting, where the first half of the peak is broader than the second, is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.

Potential Causes and Solutions for Peak Fronting:

Potential Cause Detailed Explanation Recommended Solutions
Column Overload Similar to peak tailing, injecting too much analyte can saturate the stationary phase and cause fronting.- Reduce the sample concentration by diluting it. - Decrease the injection volume.
Solvent Mismatch (HPLC) If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread and result in a fronting peak.- Whenever possible, dissolve the sample in the initial mobile phase. - If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Degradation A void or channel at the head of the column can cause some analyte molecules to travel faster, leading to a fronting peak shape.- Replace the column. - Use a guard column to protect the analytical column from contamination and physical damage.
Issue 3: Split Peaks

Q: I am observing split peaks for my phthalates. How can I resolve this?

A: Split peaks can be caused by a variety of issues, from problems with the injection to a compromised column.

Troubleshooting Workflow for Split Peaks

cluster_0 Observe Split Peaks cluster_1 Initial Assessment cluster_2 Potential Causes cluster_3 Solutions start Split Peaks Observed check_all_peaks Are all peaks split? start->check_all_peaks pre_column_issue Pre-Column Issue (Injector, Sample Introduction) check_all_peaks->pre_column_issue Yes column_issue In-Column Issue (Void, Contamination, Co-elution) check_all_peaks->column_issue No solution_pre_column Check syringe, optimize injection, match sample solvent to mobile phase pre_column_issue->solution_pre_column solution_column Replace guard/analytical column, optimize separation method column_issue->solution_column

Caption: A decision tree to guide the troubleshooting of split peaks.

Potential Causes and Solutions for Split Peaks:

Potential Cause Detailed Explanation Recommended Solutions
Contamination on Column Inlet A blocked frit or contamination at the head of the guard or analytical column can disrupt the sample path, causing the peak to split.- Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. - If the problem persists, reverse and flush the analytical column (if the manufacturer allows). If this doesn't work, the column may need to be replaced.
Void or Channel in the Column A void at the inlet of the column can cause the sample to travel through two different paths, resulting in a split peak.- Replace the column.
Incompatible Sample Solvent Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause peak splitting, especially for early eluting peaks.- Dissolve the sample in the mobile phase whenever possible.
Co-elution The split peak may actually be two different, closely eluting compounds. This is common with phthalate isomers which have very similar structures.- Optimize the chromatographic method to improve resolution. This could involve changing the temperature program in GC or the mobile phase gradient in HPLC. - Consider using a different column with a different stationary phase to alter selectivity. For GC, Rtx-440 and Rxi-XLB columns have shown good resolution for complex phthalate mixtures.[4][5]
Issue 4: Broad Peaks

Q: My phthalate peaks are broader than expected. What are the common reasons and solutions?

A: Broad peaks can significantly reduce sensitivity and resolution. The cause can be related to the injection, the column, or the system's dead volume.

Potential Causes and Solutions for Broad Peaks:

Potential Cause Detailed Explanation Recommended Solutions
Slow Injection A slow injection, particularly in splitless GC, fails to introduce the sample as a tight band onto the column.[1]- Use a fast injection speed.
Large Injection Volume Injecting too large a volume of sample can lead to band broadening.- Reduce the injection volume.
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can cause peaks to broaden.- Use tubing with a smaller internal diameter and keep the length to a minimum. - Ensure all connections are made correctly with no gaps.
Low Carrier Gas Flow Rate (GC) A flow rate that is too low can increase diffusion of the analyte band, leading to broader peaks.- Optimize the carrier gas flow rate for your column dimensions.
Column Contamination or Degradation A contaminated or old column will have reduced efficiency, resulting in broader peaks.- Clean the column according to the manufacturer's instructions. - If cleaning does not improve performance, replace the column.

Experimental Protocols

Protocol 1: Preparation of Phthalate-Free Glassware

Given the prevalence of phthalate contamination, using scrupulously clean glassware is critical.

Materials:

  • Phosphate-free laboratory detergent

  • Hot tap water

  • Deionized water

  • High-purity, phthalate-free acetone (B3395972)

  • High-purity, phthalate-free hexane (B92381)

  • Muffle furnace

  • Aluminum foil (rinsed with hexane)

Procedure:

  • Initial Wash: If glassware is visibly dirty, scrub with a brush and a solution of phosphate-free detergent in hot water.[6]

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all detergent.[6]

  • Deionized Water Rinse: Rinse a minimum of three times with deionized water.[6]

  • Solvent Rinse: Rinse with high-purity acetone to remove water and organic residues, followed by a rinse with high-purity hexane to remove any remaining non-polar contaminants.[6]

  • Baking (for non-volumetric glassware): Place the glassware in a muffle furnace and bake at 400-450°C for at least two hours.[6]

  • Cooling and Storage: Allow the glassware to cool completely in a clean environment. Cover all openings with hexane-rinsed aluminum foil and store in a dedicated, clean cabinet to prevent re-contamination.[6]

Protocol 2: General GC-MS Method for Phthalate Analysis

This protocol provides a starting point for the analysis of a broad range of phthalates. Optimization may be required for specific applications.

GC-MS Parameters:

Parameter Recommended Setting Notes
Inlet Mode SplitlessTo maximize sensitivity for trace analysis. A pulsed splitless injection can further improve peak shape.[1]
Inlet Temperature 250-280°CEnsures efficient vaporization of most phthalates.[3]
Liner Deactivated, single-taper with glass woolThe inert surface prevents analyte degradation, and the wool aids in vaporization and traps non-volatile matrix components.
Injection Volume 1 µL
Carrier Gas HeliumConstant flow at 1.0-1.2 mL/min.
Column 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxaneA standard column offering good selectivity and inertness for a wide range of phthalates.
Oven Program Initial 60°C (hold 1 min), ramp to 320°C at 15°C/min, hold 5 minThis program should be optimized based on the specific phthalates of interest. A slower ramp rate may improve resolution of isomers.
MS Transfer Line Temp. 280-300°CImportant to prevent cold spots where high molecular weight phthalates can condense.[3]
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)Provides higher sensitivity and selectivity for target phthalates compared to full scan mode. A common ion for many phthalates is m/z 149.

Data Presentation

GC Column Performance for Phthalate Analysis

The choice of GC column is critical for achieving good separation of phthalate isomers. The following table, adapted from a comparative study, shows the retention times for several regulated phthalates on different stationary phases. Columns like the Rtx-440 and Rxi-XLB have demonstrated superior performance for a broad range of phthalates.[4][5]

Table 1: Predicted Retention Times (min) for Regulated Phthalates on Various GC Columns

PhthalateRtx-440Rxi-XLBRxi-5msRtx-50Rxi-35Sil MS
Dimethyl phthalate3.53.63.73.83.9
Diethyl phthalate4.24.34.44.54.6
Di-n-butyl phthalate5.85.96.06.16.2
Benzyl butyl phthalate7.57.67.77.87.9
bis(2-Ethylhexyl) phthalate8.99.09.19.29.3
Di-n-octyl phthalate10.110.210.310.410.5

Note: Retention times are approximate and will vary based on specific instrument conditions.

By carefully considering the potential causes of poor peak shape and systematically troubleshooting, you can significantly improve the quality and reliability of your phthalate analysis.

References

Technical Support Center: Bis(2-hydroxyethyl) phthalate (BHEP) Stability and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH stability and hydrolysis of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) in solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Bis(2-hydroxyethyl) phthalate (BHEP) in aqueous solutions?

A1: this compound, like other phthalate esters, is susceptible to hydrolysis in aqueous solutions. Its stability is highly dependent on the pH of the solution. BHEP is most stable in the neutral pH range (approximately 6.0-8.0) and is prone to degradation under strongly acidic or basic conditions.[1] The primary degradation pathway is the hydrolysis of its ester bonds.

Q2: How does pH specifically affect the hydrolysis rate of BHEP?

A2: The hydrolysis of BHEP is catalyzed by both acids and bases.[1]

  • Acidic Conditions (pH < 6.0): Under acidic conditions, the ester linkages undergo acid-catalyzed hydrolysis. In strongly acidic solutions (pH 1.0-2.0), BHEP shows moderate stability.[1]

  • Neutral Conditions (pH 6.0 - 8.0): BHEP exhibits its maximum stability in this range, with very slow hydrolysis.[1]

  • Basic Conditions (pH > 8.0): Base-catalyzed hydrolysis, also known as saponification, is significantly faster than acid-catalyzed hydrolysis. In basic solutions (pH 9.0-11.0), the stability of BHEP decreases, and the hydrolysis reaction is rapid.[1]

Q3: What are the primary degradation products of BHEP hydrolysis?

A3: The hydrolysis of BHEP involves the cleavage of its two ester bonds, which results in the formation of phthalic acid and two molecules of ethylene (B1197577) glycol.[1] The hydrolysis can occur in a stepwise manner, initially producing the monoester intermediate, mono(2-hydroxyethyl) phthalate (MHEP), which then further hydrolyzes to phthalic acid.[1]

Q4: Besides pH, what other factors can influence the stability of BHEP in experimental settings?

A4: Several other factors can affect the stability of BHEP:

  • Temperature: As with most chemical reactions, the rate of BHEP hydrolysis increases with temperature. Therefore, it is crucial to control the temperature during stability studies. Storing stock solutions and samples at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term) is recommended.

  • Enzymatic Degradation: In biological matrices such as plasma or tissue homogenates, enzymes like carboxylesterases can rapidly hydrolyze BHEP.

  • Presence of Catalysts: The hydrolysis can be catalyzed by other species present in the solution.

Data Presentation: pH Stability of this compound

The following table summarizes the estimated stability of BHEP across various pH ranges. Please note that these are estimated values, and the actual hydrolysis rate can be influenced by temperature, buffer composition, and other experimental conditions.

pH RangeConditionStabilityEstimated Half-life (t½)
1.0 - 2.0Strongly AcidicModerate10 - 50 hours[1]
6.0 - 8.0NeutralHigh200 - 1000 hours[1]
9.0 - 11.0BasicLowFast (specific values not readily available)[1]

Experimental Protocols

Protocol for Evaluating the pH Stability of BHEP

This protocol outlines a general procedure to assess the stability of BHEP at different pH values.

1. Materials and Reagents:

  • This compound (BHEP) standard

  • Acetonitrile (B52724) or methanol (B129727) (HPLC grade)

  • A series of aqueous buffers (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for basic pH) covering the desired pH range.

  • Reagents for buffer preparation (e.g., citric acid, sodium phosphate, boric acid, sodium hydroxide, hydrochloric acid).

  • High-purity water.

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, or GC-MS).

2. Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Stock Solution Preparation: Prepare a stock solution of BHEP in a water-miscible organic solvent like acetonitrile or methanol to ensure solubility.

  • Sample Preparation: Spike a small volume of the BHEP stock solution into each buffer to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the solution's properties.

  • Incubation: Aliquot the prepared samples into sealed vials to prevent evaporation. Incubate the vials at a constant and controlled temperature (e.g., 25°C or 40°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. The sampling frequency should be adjusted based on the expected stability at each pH.

  • Sample Analysis: Immediately analyze the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to quantify the remaining concentration of BHEP. It is also advisable to monitor for the appearance of the primary degradation product, mono(2-hydroxyethyl) phthalate, and the final product, phthalic acid.

  • Data Analysis: Plot the concentration of BHEP as a function of time for each pH condition. From these plots, determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for BHEP at each pH.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffer Prepare Buffers (pH 3, 5, 7, 9, 11) prep_samples Spike BHEP into Buffers prep_buffer->prep_samples prep_stock Prepare BHEP Stock Solution prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sampling Sample at Time Intervals incubate->sampling analysis Analyze Samples (HPLC/LC-MS) sampling->analysis data_analysis Determine Rate Constant & Half-life analysis->data_analysis influencing_factors cluster_primary Primary Factors cluster_secondary Secondary Factors BHEP BHEP Hydrolysis Rate pH pH pH->BHEP Catalyzes reaction Temp Temperature Temp->BHEP Increases rate Enzymes Enzymes (in biological matrices) Enzymes->BHEP Accelerates hydrolysis Buffer Buffer Composition Buffer->BHEP Can influence rate

References

Preventing laboratory contamination with phthalate esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent phthalate (B1215562) ester contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are phthalate esters and why are they a contamination concern?

Phthalate esters, or phthalates, are a class of chemical compounds primarily used as plasticizers to increase the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] They are not chemically bound to the polymer matrix, which allows them to leach, migrate, or evaporate from plastic products over time.[2][3] In the laboratory, this leads to contamination of samples, reagents, and instruments, which is a significant problem for sensitive analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Even at trace levels, phthalate contamination can obscure analytical results, generate false positives, and compromise the integrity of experimental data.[2]

Q2: What are the most common sources of phthalate contamination in a laboratory?

Phthalate contamination is ubiquitous and can originate from numerous sources within the lab environment. Key sources include:

  • Laboratory Consumables: Many plastic items, such as pipette tips, syringe filters, tubing, gloves (especially vinyl/PVC), and sample vials, can leach phthalates.[6][7][8][9]

  • Solvents and Reagents: Solvents like methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972) can contain phthalate impurities.[2] Reagents such as sodium sulfate (B86663) and even purified water from systems with plastic components can be sources of contamination.[2][10]

  • Laboratory Environment: Phthalates are semi-volatile and can be present in lab air and dust, originating from flooring, paints, electrical cables, and adhesives.[9][10] This airborne contamination can settle on surfaces and enter samples.

  • Analytical Instruments: Components of GC-MS and LC-MS systems, such as tubing (PEEK), septa, O-rings, and pump components, can be sources of phthalates.[9][11] Contamination can also build up in the injector port and on the column.[10]

  • Personnel: Personal care products like lotions, cosmetics, and soaps used by laboratory staff can contain phthalates and be inadvertently introduced into experiments.[10]

Q3: I'm working with cell cultures. Are there specific phthalate-related issues I should be aware of?

Yes, in addition to the general sources of contamination, cell culture experiments face unique challenges. Studies have shown that volatile, short-branched phthalates like di-ethyl phthalate (DEP) and di-n-butyl phthalate (DnBP) can migrate between wells in multi-well culture plates.[12] This cross-contamination can lead to unintended exposure in control wells, potentially confounding the results of toxicology or dose-response studies.[12] Furthermore, high background levels of phthalates from media, sera, or plasticware can interfere with studies investigating low-dose effects.[12] Phthalates are known endocrine disruptors and have been shown to impair germ cell development in vitro, making contamination a critical concern for reproductive biology research.[13]

Troubleshooting Guides

Guide 1: High Phthalate Background in Blanks

Initial Observation: Your analytical blanks (solvent, reagent, or method blanks) show significant peaks corresponding to common phthalates like dibutyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), or diisononyl phthalate (DINP).

Objective: To systematically identify and eliminate the source of contamination.

Troubleshooting Workflow:

The following workflow provides a step-by-step process to isolate the contamination source. It is crucial to change only one variable at a time to definitively identify the culprit.[2]

G cluster_0 cluster_1 Investigation Phase cluster_2 Remediation Phase cluster_3 start High Phthalate Background Detected test_solvents 1. Test Solvents & Reagents start->test_solvents test_consumables 2. Test Consumables (Vials, Tips, Filters) test_solvents->test_consumables If clean replace_solvents Purify or Replace Solvents test_solvents->replace_solvents If contaminated test_glassware 3. Test Glassware test_consumables->test_glassware If clean replace_consumables Source Phthalate-Free Consumables test_consumables->replace_consumables If contaminated test_instrument 4. Check Instrument Components (Injector, Tubing, Syringe) test_glassware->test_instrument If clean clean_glassware Implement Rigorous Glassware Cleaning test_glassware->clean_glassware If contaminated assess_environment 5. Assess Lab Environment (Air, Surfaces, Personnel) test_instrument->assess_environment If clean clean_instrument Clean/Maintain Instrument test_instrument->clean_instrument If contaminated improve_hygiene Improve Lab Hygiene & Air Control assess_environment->improve_hygiene end Verification: Clean Blank Achieved replace_solvents->end replace_consumables->end clean_glassware->end clean_instrument->end improve_hygiene->end

Caption: Troubleshooting workflow for high phthalate background. (Max Width: 760px)
Guide 2: Instrument-Specific Troubleshooting (GC-MS & LC-MS)

Q: I am observing ghost peaks or carryover in my chromatograms. Could this be phthalate-related?

A: Yes, phthalates are relatively high-boiling and can accumulate in the analytical system, leading to ghost peaks and carryover from one injection to the next.[10]

  • Troubleshooting Steps:

    • Injector Maintenance: The GC inlet is a common area for phthalate accumulation.[10] Clean or replace the injector liner and septum. Use deactivated liners to minimize active sites where phthalates can adsorb.[14]

    • Column Bake-out: Bake your GC column at the maximum recommended temperature to strip it of contaminants.[10]

    • Syringe Contamination: The outer surface of the syringe needle can absorb airborne phthalates.[10] Ensure the autosampler's needle wash function is effective and uses a clean, phthalate-free solvent. For manual injections, minimize the needle's exposure to lab air.[10]

    • LC-MS Source: For LC-MS, the ESI or HESI source can become a significant source of phthalate contamination, especially from plastic tubing in the drain line.[11] If contamination persists after cleaning the LC flow path, investigate and clean the ion source components.

Q: My higher molecular weight phthalate peaks have disappeared, but other peaks are fine. What is the issue?

A: This selective disappearance often points to issues with vaporization or adsorption within the GC system.[14]

  • Troubleshooting Steps:

    • Check for Cold Spots: Ensure the GC-MS transfer line is at an appropriate temperature (e.g., 280-300°C) and that the column is installed correctly to prevent cold spots where less volatile compounds can condense.[14]

    • Increase Injector Temperature: The injector temperature may be too low to efficiently vaporize larger phthalates. Incrementally increase the temperature, but do not exceed the column's maximum limit.[14]

    • Check for Active Sites: Active sites in the injector liner or at the head of the column can irreversibly adsorb higher molecular weight analytes. Replace the liner with a new, deactivated one and, if necessary, trim a small section from the front of the column.[14]

Data Presentation: Phthalate Leaching from Lab Consumables

The following table summarizes reported levels of phthalate leaching from common laboratory consumables. These values can vary significantly based on the manufacturer, batch, and testing conditions.

ConsumableMaterialPhthalateMaximum Leaching Level (µg/cm²)Reference
Pipette TipsPolypropyleneDEHP0.36[6][7][8]
DINP0.86[6][7][8]
Syringe Filter HolderPTFEDBP2.49[6][7][8]
Syringe Filter HolderRegenerated CelluloseDBP0.61[6][7][8]
Syringe Filter HolderCellulose AcetateDMP5.85[6][7][8]
Sealing FilmParafilm®DEHP0.50[6][7][8]

DEHP: di(2-ethylhexyl) phthalate; DINP: diisononyl phthalate; DBP: dibutyl phthalate; DMP: dimethyl phthalate.

Key Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

This protocol is essential for preparing glassware for trace-level phthalate analysis. Simple washing is insufficient.[10]

Methodology:

  • Initial Wash: If visibly dirty, scrub the glassware with a brush using a laboratory-grade, phosphate-free detergent and hot water.[10][15]

  • Tap Water Rinse: Rinse thoroughly with tap water at least six times to remove all detergent residue.[10]

  • Deionized Water Rinse: Rinse a minimum of six times with deionized or Milli-Q water.[10]

  • Solvent Rinse: In a fume hood, rinse the glassware with high-purity, phthalate-free grade acetone to remove residual water and organic compounds. Follow with a rinse using high-purity hexane (B92381) to remove non-polar residues like phthalates.[15][16]

  • Baking (for non-volumetric glassware): Place glassware in a muffle furnace and bake at 400-450°C for at least two hours to volatilize any remaining phthalates.[15]

  • Storage: After cooling, immediately cover the openings with hexane-rinsed aluminum foil and store in a clean, dust-free cabinet to prevent re-contamination.[10][15]

Protocol 2: Testing Consumables for Phthalate Leaching (e.g., Pipette Tips)

This leaching test helps determine if plastic consumables are a source of contamination.[10]

cluster_prep Preparation cluster_leach Leaching cluster_analysis Analysis cluster_conclusion Conclusion prep1 Select a set of representative tips prep2 Place tips in a scrupulously clean glass vial prep1->prep2 leach1 Add a measured volume of phthalate-free solvent (e.g., hexane) prep2->leach1 leach2 Agitate or sonicate for a set period (e.g., 30 mins) leach1->leach2 analysis1 Remove the solvent for analysis leach2->analysis1 analysis2 Analyze solvent for phthalates using GC-MS or LC-MS analysis1->analysis2 analysis3 Compare results to a solvent-only blank analysis2->analysis3 conclusion1 Determine if tips are a significant contamination source analysis3->conclusion1

Caption: Workflow for testing phthalate leaching from pipette tips. (Max Width: 760px)

Methodology:

  • Preparation: Place a known number of pipette tips into a glass vial that has been rigorously cleaned according to Protocol 1.[10]

  • Leaching: Add a measured volume of a high-purity, phthalate-free solvent (e.g., hexane or methanol) to the vial, ensuring the tips are submerged.[10]

  • Incubation: Agitate or sonicate the vial for a set period, for example, 30 minutes.[10]

  • Analysis: Carefully remove the solvent and analyze it for phthalates using a calibrated GC-MS or LC-MS method.

  • Comparison: Compare the phthalate concentrations in the test solvent to a blank of the same solvent that was stored in a clean glass vial without pipette tips. A significant increase in phthalate levels indicates leaching from the tips.[10]

Protocol 3: Testing Solvents for Phthalate Contamination

This protocol helps verify the purity of stock solvents.[2]

Methodology:

  • Concentration: In a scrupulously clean glass container, take a known, large volume (e.g., 100 mL) of the solvent to be tested.[10]

  • Evaporation: Under a gentle stream of clean, dry nitrogen, carefully evaporate the solvent down to a small final volume (e.g., 1 mL).[2][10] This step concentrates any non-volatile contaminants, including phthalates.

  • Analysis: Transfer the concentrated extract to an appropriate autosampler vial.

  • Injection: Analyze the concentrate by GC-MS or LC-MS to determine the levels of any phthalate contaminants.[2] If significant levels are detected, the solvent is not suitable for trace analysis and a higher purity grade or a different supplier should be considered.[2]

References

Technical Support Center: Optimization of Sample Cleanup for Bis(2-hydroxyethyl) phthalate (BHEP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of sample cleanup techniques for Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP).

Frequently Asked Questions (FAQs)

Q1: What are the most common sample cleanup techniques for BHEP analysis?

A1: The most frequently used sample preparation techniques for BHEP and other phthalates include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2] SPE is often preferred for its robustness and ability to provide cleaner extracts from complex matrices like plasma.[3][4] LLE is a simpler technique but may be more time-consuming and use larger volumes of organic solvents.[5][6] The QuEChERS method is known for its high recovery rates, reduced solvent use, and suitability for high-throughput workflows.[2]

Q2: I am observing high background noise and interfering peaks, even in my blank injections. What is the likely cause and how can I fix it?

A2: High background noise is a common issue in phthalate analysis due to their ubiquitous presence in the laboratory environment.[7][8] Potential sources of contamination include plasticware (e.g., pipette tips, vials, caps), solvents, reagents, and even laboratory air.[7] To resolve this, systematically check all components, use thoroughly cleaned glassware, and opt for phthalate-free consumables whenever possible.[7] Running a blank injection with just the solvent can help determine if the contamination is from your sample matrix or the analytical system itself.[8]

Q3: What are matrix effects and how do they impact BHEP quantification?

A3: Matrix effects occur when components of the sample matrix other than the analyte of interest alter the ionization of the target analyte, leading to either ion suppression or enhancement.[4][9] This can result in inaccurate and unreliable quantification.[4][9] Matrix effects are particularly pronounced in complex biological samples and can vary between samples.[4][10] Employing techniques like matrix-matched calibration or using a stable isotope-labeled internal standard, such as BHEP-d8, is crucial to compensate for these effects.[3][4]

Q4: My quantitative results are inconsistent when using a deuterated internal standard like BHEP-d8. What could be the problem?

A4: Inconsistent results with an internal standard can stem from several issues. Deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts, which can lead to differential matrix effects.[7] It is important to overlay the chromatograms of the analyte and the internal standard to confirm co-elution.[7] If separation is observed, you may need to adjust the mobile phase composition, gradient, or temperature.[7]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

Problem: Low Analyte Recovery

Low recovery is the most common problem encountered in SPE.[11] The causes can range from incorrect sorbent choice to inappropriate flow rates.

Troubleshooting Workflow for Low SPE Recovery

start Low Recovery Observed check_sorbent Is sorbent choice appropriate for BHEP's polarity? start->check_sorbent check_eluent Is the elution solvent strong enough? check_sorbent->check_eluent Yes solution_sorbent Select appropriate sorbent (e.g., C18, Florisil). check_sorbent->solution_sorbent No check_volume Is elution volume sufficient? check_eluent->check_volume Yes solution_eluent Increase organic percentage or use a stronger eluent. check_eluent->solution_eluent No check_flow Was the sample loading flow rate too high? check_volume->check_flow Yes solution_volume Increase elution volume. check_volume->solution_volume No solution_flow Decrease loading flow rate to increase interaction time. check_flow->solution_flow Yes end_node Problem Resolved check_flow->end_node No solution_sorbent->end_node solution_eluent->end_node solution_volume->end_node solution_flow->end_node

Caption: A logical workflow for troubleshooting low recovery in SPE.

  • Sorbent Mismatch : For phthalates, C18 or Florisil sorbents are often effective.[12] If the analyte is too polar for a reversed-phase cartridge, it will not be retained properly.[11]

  • Insufficient Elution : The elution solvent may not be strong enough to desorb the analyte from the sorbent.[11] Try increasing the percentage of the organic solvent or using a stronger eluent.[11]

  • Sample Overload : The amount of sample applied may exceed the binding capacity of the SPE cartridge.[11] Consider reducing the sample amount or using a higher-capacity cartridge.[11]

  • High Flow Rate : Applying the sample too quickly can prevent sufficient interaction time between the analyte and the sorbent, leading to poor retention.[11][13]

General Chromatography Troubleshooting

Problem: High Background Noise / Contamination

Troubleshooting Workflow for Contamination

start High Background Noise Detected blank_injection Run a Blank Injection (Solvent Only) start->blank_injection check_blank Is Contamination Present in Blank? blank_injection->check_blank matrix_issue Contamination is likely from Sample Matrix check_blank->matrix_issue No system_issue Systematically Check System Components check_blank->system_issue Yes optimize_prep Optimize Sample Preparation matrix_issue->optimize_prep check_solvents Mobile Phase / Solvents system_issue->check_solvents check_system LC System (Tubing, Pump, Autosampler) system_issue->check_system check_vials Sample Vials and Caps system_issue->check_vials check_materials Sample Prep Materials (Pipette Tips, etc.) system_issue->check_materials resolved Problem Resolved optimize_prep->resolved replace_clean Replace with Phthalate-Free Alternatives and/or Thoroughly Clean System check_solvents->replace_clean check_system->replace_clean check_vials->replace_clean check_materials->replace_clean replace_clean->resolved

Caption: A systematic approach to identifying and eliminating sources of phthalate contamination.

Problem: Low Signal Intensity or Poor Signal-to-Noise (S/N) Ratio

This can be caused by suboptimal instrument conditions, matrix effects, or inefficient sample preparation.[8]

Troubleshooting Workflow for Low Signal Intensity

start Low Signal Intensity Observed optimize_ms Optimize MS Parameters start->optimize_ms optimize_lc Optimize LC Conditions start->optimize_lc tune_source Infuse Standard to Tune Source Parameters optimize_ms->tune_source tune_mrm Optimize MRM Transitions & Collision Energy optimize_ms->tune_mrm eval_mobile_phase Evaluate Mobile Phase Additives optimize_lc->eval_mobile_phase check_column Check Column Performance optimize_lc->check_column improved Signal Improved? tune_mrm->improved check_column->improved matrix_effects Suspected Matrix Effects improved->matrix_effects No end_node Problem Resolved improved->end_node Yes improve_prep Improve Sample Preparation (e.g., SPE, LLE) matrix_effects->improve_prep improve_prep->end_node

Caption: A workflow for diagnosing and improving low signal intensity in LC-MS/MS analysis.

Data Presentation: Method Performance

The following tables summarize typical performance data for phthalate analysis in biological matrices. These values should be used as a guideline, and all methods must be validated in-house for the specific matrix and instrumentation used.

Table 1: Comparison of Sample Cleanup Method Performance Characteristics [3]

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 85 - 110%80 - 99%
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.1 - 2 ng/mL
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 15%

Experimental Protocols

Note: Extreme care must be taken to avoid background contamination from plastics. All glassware should be meticulously cleaned, and the use of plastic materials should be minimized.[3]

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples[3]
  • Pipette 500 µL of plasma into a glass centrifuge tube.

  • Spike the sample with a known amount of BHEP-d8 internal standard solution.

  • Vortex briefly to mix.

  • Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 4-7) with another 2 mL of MTBE and combine the organic extracts.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (for LC-MS/MS) or a suitable solvent like hexane (B92381) (for GC-MS).

  • Vortex to dissolve and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples[3]

SPE Workflow Diagram

start Start: Sample Preparation condition 1. Condition Cartridge (Methanol then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute Analyte (Acetonitrile) dry->elute evap 6. Evaporate & Reconstitute elute->evap end Ready for Analysis evap->end

Caption: A generalized workflow for solid-phase extraction (SPE).[12]

  • Pipette 500 µL of plasma into a glass centrifuge tube.

  • Spike the sample with 50 µL of the BHEP-d8 internal standard solution and vortex briefly.[3]

  • Add 1 mL of deionized water to the plasma sample and vortex.[3]

  • Condition the SPE cartridge (e.g., C18) by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water. Do not allow the cartridge to go dry.[3]

  • Load the diluted plasma sample onto the conditioned SPE cartridge.[3]

  • Wash the cartridge by passing 2 mL of deionized water through it to remove interfering substances.[3]

  • Dry the cartridge under vacuum for 5-10 minutes.[3]

  • Elute BHEP and the internal standard from the cartridge with 2 mL of acetonitrile (B52724) into a clean glass tube.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS).[3]

  • Vortex to dissolve and transfer to an autosampler vial for analysis.

References

Technical Support Center: Optimizing Bis(2-hydroxyethyl) phthalate (BHEP) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve recovery rates for Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or variable recovery for Bis(2-hydroxyethyl) phthalate (BHEP)?

A1: Low or inconsistent recovery of BHEP can be attributed to several factors throughout the analytical workflow. The primary causes include:

  • Suboptimal Extraction Method: The choice of extraction method, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), and its parameters need to be optimized for the specific sample matrix. For instance, due to its polar hydroxyl groups, BHEP may have poor retention on traditional non-polar SPE sorbents like C18 if the method is not properly optimized.[1]

  • Matrix Effects: Complex biological or environmental samples can contain components that co-elute with BHEP, interfering with its ionization in the mass spectrometer and leading to signal suppression or enhancement.[1]

  • Analyte Instability: BHEP is susceptible to degradation, particularly through enzymatic hydrolysis of its ester linkages, during sample collection, storage, or preparation.[1][2] The stability of BHEP is also highly dependent on pH, with degradation occurring in strongly acidic or basic conditions.[2]

  • Sample Preparation Inconsistencies: Errors in pipetting, incomplete mixing of the internal standard with the sample, and variability in extraction efficiency can all contribute to poor recovery.[1]

  • Contamination: Phthalates are ubiquitous in laboratory environments, and contamination from plastics, solvents, and glassware can lead to high background noise and inaccurate results.[3][4][5]

  • Instrumental Issues: Problems with the analytical instrument, such as a contaminated ion source, a deteriorating column, or inconsistent injection volumes, can lead to signal loss.[1]

Q2: My BHEP recovery is consistently low. Where should I start troubleshooting?

A2: A systematic approach is crucial for troubleshooting low recovery. Begin by evaluating your sample preparation and extraction procedure, as these are common sources of analyte loss.

  • Evaluate Extraction Efficiency: If using SPE, analyze the flow-through and wash fractions to check for analyte breakthrough, which indicates poor retention on the sorbent.[1] For LLE, ensure the solvent choice and pH are optimal for partitioning BHEP into the organic phase.

  • Optimize SPE Sorbent and Solvents: For polar analytes like BHEP, a standard C18 sorbent may not be sufficient. Consider using a Hydrophilic-Lipophilic Balanced (HLB) or mixed-mode cation exchange (MCX) sorbent.[1] Also, ensure your wash solvents are not too strong, as this could cause premature elution of the analyte.[1] Conversely, if BHEP is strongly retained, your elution solvent may need to be stronger to ensure complete elution.[1]

  • Assess Analyte Stability: Review your sample handling and storage procedures. Phthalate esters are sensitive to pH and temperature.[2] For biological samples, consider adding esterase inhibitors and keeping samples on ice to prevent enzymatic degradation.[2]

  • Check for Contamination: Run a blank sample (solvent only) to identify any background contamination.[5] If contamination is present, systematically check all potential sources, including solvents, reagents, and labware.[4][5]

Q3: I am observing high variability in BHEP signal between samples. What could be the cause?

A3: High variability often points to inconsistent sample handling or differential matrix effects between samples.

  • Review Sample Preparation: Ensure precise and consistent addition of the internal standard (if used) to all samples and that it is thoroughly mixed with the sample matrix before extraction.[1]

  • Investigate Matrix Effects: To assess matrix effects, compare the BHEP response in a neat solution to its response in a post-extraction spiked matrix sample.[1] If significant matrix effects are observed, consider further sample cleanup steps or using a matrix-matched calibration curve.

  • Ensure Homogeneity: For solid or semi-solid samples, ensure the sample is thoroughly homogenized before taking a subsample for extraction.[3]

Troubleshooting Guide

This guide provides specific troubleshooting steps for common issues encountered during BHEP extraction.

Issue Potential Cause Troubleshooting Steps
Low Recovery Incomplete Extraction - Optimize LLE solvent, pH, and mixing time.[6] - For SPE, evaluate different sorbents (e.g., C18, HLB, MCX) and optimize wash and elution solvents.[1]
Analyte Degradation - Maintain samples at low temperatures (e.g., 4°C or frozen) during storage and processing.[2] - Ensure the pH of the sample and extraction solvents is within a stable range for BHEP (approximately 6.0-8.0).[2] - For biological samples, consider adding esterase inhibitors.[2]
Analyte Breakthrough (SPE) - Analyze the flow-through and wash fractions for the presence of BHEP.[1] - Use a less polar wash solvent or a stronger sorbent.[1]
Incomplete Elution (SPE) - Use a stronger elution solvent or increase the elution volume.[1]
High Variability Inconsistent Sample Preparation - Ensure accurate and consistent pipetting of samples and internal standards.[1] - Vortex or mix samples thoroughly after adding the internal standard.[1]
Matrix Effects - Perform a post-extraction addition experiment to quantify matrix effects.[1] - Implement additional cleanup steps (e.g., different SPE sorbent, liquid-liquid partitioning). - Use a matrix-matched calibration curve.
High Background/ Contamination Contaminated Labware - Use glassware that has been scrupulously cleaned, for example by heating at 400°C for at least 2 hours.[7] - Avoid using plastic materials wherever possible.[3]
Contaminated Solvents/Reagents - Test all solvents and reagents for phthalate contamination before use by running a blank.[4] - Use high-purity, phthalate-free solvents.[3]
Laboratory Environment - Maintain a clean laboratory environment to minimize airborne contamination.[4]

Quantitative Data Summary

The following table summarizes typical recovery rates for BHEP and other phthalates using different extraction methods and sample matrices. These values are indicative and should be validated in-house.

AnalyteMatrixExtraction MethodSorbentRecovery (%)
PhthalatesPlasmaLiquid-Liquid Extraction (LLE)-85 - 110
PhthalatesPlasmaSolid-Phase Extraction (SPE)C1880 - 99
This compoundSpiked WaterSolid-Phase Extraction (SPE)C1882 - 118
Phthalate EstersSpiked SoilMicrowave-Assisted Extraction-84 - 115

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for BHEP from Plasma

This protocol is suitable for the extraction of BHEP from plasma samples.[6]

Materials:

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of plasma into a glass centrifuge tube.

  • If using an internal standard, spike the sample with a known amount of this compound-d8 (BHEP-d8) solution and vortex briefly.[6]

  • Add 2 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 2 mL of MTBE and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).[6]

Protocol 2: Solid-Phase Extraction (SPE) for BHEP from Water

This protocol is suitable for the extraction and pre-concentration of BHEP from water samples.[8]

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.

  • If using an internal standard, add a precise volume of BHEP-d8 internal standard solution to the water sample and mix thoroughly.[8]

  • Condition the C18 SPE cartridge by passing 10 mL of ethyl acetate, followed by 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to run dry.[8]

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the trapped analytes from the cartridge with two 5 mL aliquots of ethyl acetate into a concentrator tube.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. The sample is now ready for analysis.[8]

Mandatory Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard (BHEP-d8) start->add_is add_solvent Add Extraction Solvent (MTBE) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction repeat_extraction->add_solvent combine_extracts Combine Extracts repeat_extraction->combine_extracts evaporate Evaporate to Dryness (N2, 40°C) combine_extracts->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for BHEP from plasma.

SPE_Workflow start Start: Water Sample filter_sample Filter Sample start->filter_sample add_is Add Internal Standard (BHEP-d8) filter_sample->add_is load_sample Load Sample on SPE add_is->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash SPE Cartridge load_sample->wash_spe dry_spe Dry SPE Cartridge (N2) wash_spe->dry_spe elute Elute with Ethyl Acetate dry_spe->elute concentrate Concentrate Eluate (N2) elute->concentrate analysis GC-MS or LC-MS/MS Analysis concentrate->analysis

Caption: Solid-Phase Extraction (SPE) workflow for BHEP from water.

Troubleshooting_Logic start Low or Variable BHEP Recovery check_extraction Evaluate Extraction Procedure start->check_extraction check_stability Assess Analyte Stability start->check_stability check_matrix Investigate Matrix Effects start->check_matrix check_contamination Check for Contamination start->check_contamination optimize_method Optimize Extraction (Solvent, pH, Sorbent) check_extraction->optimize_method improve_handling Improve Sample Handling & Storage check_stability->improve_handling cleanup Add Sample Cleanup Steps check_matrix->cleanup clean_labware Use Clean Labware & Solvents check_contamination->clean_labware

Caption: Logical workflow for troubleshooting BHEP recovery issues.

References

Derivatization strategies for Bis(2-hydroxyethyl) phthalate in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC analysis of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of BHEP for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of Bis(2-hydroxyethyl) phthalate (BHEP)?

A1: this compound is a polar compound with two hydroxyl (-OH) groups. These functional groups lead to low volatility and potential thermal instability at the high temperatures used in GC. Derivatization is a chemical modification process that replaces the active hydrogen atoms in the hydroxyl groups with less polar, more stable chemical groups. This process increases the volatility and thermal stability of BHEP, leading to improved chromatographic peak shape, enhanced sensitivity, and more reliable quantification.[1][2][3]

Q2: What are the most common derivatization strategies for BHEP?

A2: The most common and effective derivatization strategy for compounds containing hydroxyl groups, like BHEP, is silylation. This involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ethers are significantly more volatile and thermally stable.

Q3: Which silylating reagents are recommended for BHEP?

A3: For the silylation of diols like BHEP, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly recommended.[4] BSTFA is often used in combination with a catalyst, such as 1% trimethylchlorosilane (TMCS), to enhance its reactivity, especially for sterically hindered hydroxyl groups.[1][5] MSTFA is also a powerful silylating agent, and its byproducts are often more volatile than those of BSTFA, which can be advantageous in preventing chromatographic interference.[6]

Troubleshooting Guides

Issue 1: Low or No Derivatized Product Peak

Problem: After performing the derivatization reaction and injecting the sample into the GC-MS, the peak corresponding to the derivatized this compound is very small or absent.

Potential Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is meticulously dried, for instance, by heating in an oven. Use anhydrous solvents for sample preparation. Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and use a desiccant in the storage container. If the sample is in an aqueous matrix, it must be completely dried down before adding the silylating reagent.[7]
Degraded Reagent Silylating reagents are sensitive to moisture and can degrade over time. Use a fresh vial of the derivatization reagent. Once opened, the shelf-life of reagents like BSTFA is significantly reduced, even when stored in a freezer.
Insufficient Reagent Ensure a sufficient molar excess of the silylating reagent is used. A general guideline is a 2:1 molar ratio of the silylating agent to each active hydrogen.[2] For a diol like BHEP, this would mean a 4:1 molar ratio.
Suboptimal Reaction Conditions The derivatization reaction may require heating to proceed to completion. A typical starting point is heating at 60-70°C for 30-60 minutes.[4][8] Optimize the reaction time and temperature for your specific sample and conditions.
Sample Matrix Interference Components in the sample matrix may react with the derivatization reagent, consuming it before it can react with the BHEP. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary prior to derivatization.[7]
Issue 2: Peak Tailing for the Derivatized Analyte

Problem: The chromatographic peak for the derivatized this compound is asymmetrical, with a pronounced "tail."

Potential Cause Troubleshooting Steps
Incomplete Derivatization Even a small amount of underivatized BHEP can interact with active sites in the GC system, leading to peak tailing. Re-evaluate and optimize the derivatization protocol to ensure complete reaction (see Issue 1).
Active Sites in the GC System Active sites (exposed silanol (B1196071) groups) in the injector liner or the GC column can interact with the derivatized analyte. Use a deactivated injector liner and a high-quality, inert GC column. Periodically, it may be necessary to replace the liner or trim the first few centimeters of the column.[7]
Column Contamination Contaminants from previous injections can create active sites. Bake out the GC column according to the manufacturer's recommendations to remove any buildup of non-volatile residues.
Issue 3: Presence of Extraneous Peaks in the Chromatogram

Problem: The chromatogram shows multiple unexpected peaks that interfere with the analysis of the derivatized this compound.

Potential Cause Troubleshooting Steps
Reagent Artifacts The derivatization reagents themselves or their byproducts can sometimes be detected. Prepare and inject a "reagent blank" containing only the solvent and derivatization reagents to identify any peaks originating from the reagents.[7]
Contamination from Labware Phthalates are common contaminants in laboratory environments, often leaching from plastic materials. Use scrupulously clean glassware and avoid all contact with plastics during sample preparation.[9]
Carryover A highly concentrated sample from a previous injection can lead to carryover peaks in subsequent runs. After analyzing a concentrated sample, run one or more solvent blanks to ensure the system is clean before injecting the next sample.

Experimental Protocols

Silylation of this compound using BSTFA + 1% TMCS

This protocol provides a general guideline for the silylation of this compound. Optimization may be required for specific sample matrices and concentrations.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample containing this compound is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous solvent (e.g., pyridine) to the dried sample in a GC vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of phthalates and other hydroxylated compounds after derivatization. While specific data for this compound may vary, this provides a benchmark for method validation.

Parameter Typical Value Range Notes
Linearity (R²) > 0.99For calibration curves.[5]
Limit of Detection (LOD) 0.001 - 1.0 ng/mLHighly dependent on the instrument and matrix.[10]
Limit of Quantification (LOQ) 0.003 - 2.5 ng/mLTypically 3-5 times the LOD.[5]
Recovery 90 - 110%For spiked samples, indicating method accuracy.[10]
Precision (%RSD) < 15%For replicate analyses, indicating method repeatability.[5]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample Dry Sample Extract AddSolvent Add Anhydrous Solvent DrySample->AddSolvent AddReagent Add Silylating Reagent (BSTFA + TMCS) AddSolvent->AddReagent Vortex Vortex AddReagent->Vortex Heat Heat (e.g., 70°C, 60 min) Vortex->Heat Cool Cool to Room Temp. Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: A generalized workflow for the silylation of this compound for GC-MS analysis.

Troubleshooting_Logic Start Problem with GC Analysis NoPeak Low or No Product Peak Start->NoPeak PeakTailing Peak Tailing Start->PeakTailing ExtraPeaks Extraneous Peaks Start->ExtraPeaks Moisture Check for Moisture NoPeak->Moisture Incomplete Check for Incomplete Derivatization PeakTailing->Incomplete Blank Run Reagent Blank ExtraPeaks->Blank Reagent Check Reagent Quality/Quantity Moisture->Reagent [Dry] Conditions Optimize Reaction Conditions Reagent->Conditions [Fresh & Sufficient] ActiveSites Check for Active Sites in GC System Incomplete->ActiveSites [Complete] Contamination Check for Labware Contamination Blank->Contamination [Clean] Carryover Check for Carryover Contamination->Carryover [Clean]

Caption: A troubleshooting decision tree for common issues encountered during the derivatization and GC analysis of this compound.

References

Selection of mobile phase for Bis(2-hydroxyethyl) phthalate HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of Bis(2-hydroxyethyl) phthalate (B1215562). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for the HPLC separation of Bis(2-hydroxyethyl) phthalate?

A typical starting point for the reversed-phase HPLC separation of this compound is a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1] A gradient elution is often employed to ensure adequate separation from other components.[1] The addition of a small amount of acid, such as formic acid or phosphoric acid, is common to improve peak shape.[2] For mass spectrometry (MS) detection, a volatile buffer like formic acid is preferred.[1]

Q2: What type of HPLC column is most suitable for this compound analysis?

A reversed-phase C18 column is the most commonly used stationary phase for the separation of this compound and other phthalates.[1]

Q3: How does the acetonitrile/water ratio in the mobile phase affect the retention time of this compound?

In reversed-phase HPLC, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of this compound, causing it to elute earlier from the column. Conversely, decreasing the acetonitrile percentage will increase the retention time. This is because this compound is a relatively non-polar compound, and a higher concentration of the organic solvent in the mobile phase makes the mobile phase more non-polar, thus increasing the analyte's affinity for the mobile phase and reducing its interaction with the non-polar stationary phase.

Q4: Why is an acid often added to the mobile phase for phthalate analysis?

Adding an acid, like formic or phosphoric acid, to the mobile phase helps to improve peak symmetry by suppressing the ionization of residual silanol (B1196071) groups on the silica-based stationary phase. These ionized silanols can cause secondary interactions with the analyte, leading to peak tailing. Maintaining a consistent, slightly acidic pH ensures that the analyte is in a single, non-ionized form, resulting in sharper, more symmetrical peaks.[3]

Q5: Can methanol (B129727) be used instead of acetonitrile as the organic modifier in the mobile phase?

Yes, methanol can be used as an alternative to acetonitrile. However, the elution strength of methanol is lower than that of acetonitrile. Therefore, a higher percentage of methanol in the mobile phase is typically required to achieve a similar retention time as with acetonitrile. The choice between acetonitrile and methanol can also affect the selectivity of the separation for different phthalates.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for this compound is asymmetrical, with a tailing or fronting edge.

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Adjust Mobile Phase pH: Add a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity on the column.[3] - Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
Column Overload - Reduce Sample Concentration: Dilute the sample and re-inject. - Decrease Injection Volume: Inject a smaller volume of the sample.
Inappropriate Sample Solvent - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker polarity than the initial mobile phase.
Column Contamination or Degradation - Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). - Replace the Column: If the peak shape does not improve after washing, the column may be permanently damaged and require replacement.
Issue 2: Inconsistent Retention Times

Symptom: The retention time of the this compound peak varies between injections.

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition - Ensure Proper Mixing: If preparing the mobile phase manually, ensure the components are thoroughly mixed. - Check Gradient Pump Performance: Verify that the HPLC pump is delivering a consistent and accurate gradient.
Fluctuations in Column Temperature - Use a Column Oven: Maintain a constant column temperature using a column oven to improve retention time reproducibility.
Column Equilibration - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Leaks in the HPLC System - Inspect for Leaks: Check all fittings and connections for any signs of leakage.
Issue 3: Co-elution with Interfering Peaks

Symptom: The this compound peak overlaps with one or more other peaks in the chromatogram.

Potential Cause Troubleshooting Steps
Insufficient Resolution - Optimize Mobile Phase Gradient: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds. - Change Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter the selectivity. - Adjust Mobile Phase pH: Modifying the pH can change the retention times of ionizable impurities.
Matrix Effects - Improve Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
Similar Phthalate Isomers - Change Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl column, which can provide alternative interactions to separate structurally similar phthalates.[4]

Experimental Protocols

General HPLC Method for this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient might start at 30-40% B, increase to 90-100% B over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration. The exact gradient should be optimized for the specific sample matrix and other potential analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm or Mass Spectrometry (MS)

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Separation peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing or Fronting peak_shape->tailing Yes co_elution Co-elution? retention_time->co_elution No inconsistent_rt Variable Retention retention_time->inconsistent_rt Yes solution Separation Optimized co_elution->solution No overlapping_peaks Overlapping Peaks co_elution->overlapping_peaks Yes adjust_ph Adjust Mobile Phase pH tailing->adjust_ph reduce_conc Reduce Sample Concentration/ Injection Volume adjust_ph->reduce_conc check_solvent Check Sample Solvent reduce_conc->check_solvent clean_column Clean/Replace Column check_solvent->clean_column clean_column->solution check_mp Check Mobile Phase Prep/ Gradient Pump inconsistent_rt->check_mp use_oven Use Column Oven check_mp->use_oven equilibrate Increase Equilibration Time use_oven->equilibrate equilibrate->solution optimize_gradient Optimize Gradient overlapping_peaks->optimize_gradient change_solvent Change Organic Modifier optimize_gradient->change_solvent improve_cleanup Improve Sample Cleanup change_solvent->improve_cleanup improve_cleanup->solution

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Mobile_Phase_Selection_Logic start Start: Mobile Phase Selection for This compound mode Select HPLC Mode start->mode rp_hplc Reversed-Phase HPLC (C18 Column) mode->rp_hplc solvents Choose Organic Solvent rp_hplc->solvents acetonitrile Acetonitrile (Primary Choice) solvents->acetonitrile High Elution Strength methanol Methanol (Alternative) solvents->methanol Different Selectivity gradient Develop Gradient Elution acetonitrile->gradient methanol->gradient additives Consider Additives gradient->additives acid Add Acid (e.g., 0.1% Formic Acid) for Peak Shape additives->acid UV Detection buffer Use Volatile Buffer for MS (e.g., Ammonium Formate) additives->buffer MS Detection optimization Optimize Gradient and Additives for Resolution and Sensitivity acid->optimization buffer->optimization

Caption: A decision-making workflow for selecting a mobile phase.

References

Addressing instrument contamination in trace phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trace Phthalate (B1215562) Analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate instrument and laboratory contamination during the analysis of trace levels of phthalates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination in a laboratory?

Phthalates are ubiquitous plasticizers, making them common background contaminants in laboratory environments.[1][2] Key sources include:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates. Methylene chloride, ethyl acetate, and acetone (B3395972) are common culprits.[1][2]

  • Laboratory Consumables: Plastic items are a primary source of contamination. Significant leaching can occur from pipette tips, plastic syringes, filter holders, and sample vials/caps.[1][3][4] Parafilm has also been identified as a source of DEHP.[1][3]

  • Glassware: Improperly cleaned glassware can retain phthalate residues. New glassware may also have coatings containing these compounds.[1]

  • Laboratory Equipment: Tubing, particularly PVC, and solvent frits in HPLC systems can leach phthalates.[1][2][5] Components of automated extraction systems can also be a source.[1]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, cables, and other building materials.[1][2] This airborne contamination can settle on surfaces and enter samples.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce phthalates into the experimental workflow.[1]

Q2: I'm observing ghost peaks in my chromatograms. Could this be due to phthalate contamination?

Yes, ghost peaks that appear consistently in both blanks and samples are often indicative of phthalate contamination.[1] Phthalates are semi-volatile and can accumulate in the GC injector port, leading to their slow release in subsequent runs.[1]

Q3: How can I test my solvents for phthalate contamination?

To test your solvents, you can concentrate a known volume of the solvent and analyze the residue.

Experimental Protocol: Solvent Purity Test

  • Under a gentle stream of nitrogen, carefully evaporate a known volume (e.g., 100 mL) of the solvent in a meticulously cleaned glass container.

  • Reconstitute the residue in a small, known volume of a high-purity solvent that you have previously confirmed to be clean.

  • Analyze this reconstituted residue using GC-MS to check for the presence of phthalates.[1]

Q4: What is the best way to prepare phthalate-free water and other reagents?

For water, utilize a high-quality water purification system, such as Milli-Q. Aqueous reagents should be prepared with this purified water and stored in glass containers.[2] For solid reagents like sodium sulfate, which is often used for drying extracts, it is recommended to bake them at a high temperature (e.g., 400°C) to volatilize any potential phthalate contaminants.[1]

Q5: My analytical blanks are clean, but my samples show unexpectedly high levels of phthalates. What could be the issue?

If your blanks are consistently clean, the contamination is likely being introduced during sample preparation or from the sample matrix itself.[1] Another possibility is carryover from a previously injected, highly concentrated sample.[1]

Troubleshooting Guides

Issue: High Phthalate Background in Analytical Blanks

High background levels of phthalates are a frequent challenge in sensitive analytical methods like GC-MS and LC-MS. This guide provides a systematic approach to identifying and eliminating these contamination sources.

Systematic Troubleshooting Workflow

A High Phthalate Background in Blank Analysis B Analyze Fresh, High-Purity Solvent (from a new bottle) A->B C Is the new solvent clean? B->C D Solvent is the source. Replace working solvent. C->D Yes E Contamination is elsewhere. Proceed to check system. C->E No F Run a 'No Injection' Blank (system cycle without injection) E->F J Prepare a 'Method Blank' (all steps without sample) G Is the 'No Injection' blank clean? F->G H Contamination is from injector/autosampler. Check syringe, vial/cap, septum. G->H No I Contamination is from system. Check gas lines, column bleed, solvent lines/frits. G->I Yes L Contamination is from sample preparation. Check glassware, pipette tips, etc. K Is the method blank clean? J->K K->L No M Contamination source likely from lab environment (air/dust). K->M Yes

Caption: A systematic workflow for troubleshooting high phthalate background.

Issue: Contamination from Laboratory Consumables

Plastic consumables are a major source of phthalate leaching. This section provides a protocol to test for contamination from items like pipette tips.

Workflow for Testing Phthalate Leaching from Pipette Tips

cluster_prep Preparation cluster_leaching Leaching cluster_analysis Analysis cluster_conclusion Conclusion A Select Representative Pipette Tips B Rinse Tips with Phthalate-Free Solvent A->B C Place Tips in Clean Glass Vial B->C D Add Phthalate-Free Solvent and Incubate C->D E Analyze the Solvent for Phthalates (GC-MS) D->E F Compare to a Solvent Blank E->F G Determine if Tips are a Contamination Source F->G

Caption: Workflow for testing phthalate leaching from pipette tips.

Experimental Protocol: Pipette Tip Leaching Test

  • Place a known number of pipette tips into a clean glass vial.

  • Add a measured volume of a phthalate-free solvent, such as hexane (B92381) or methanol.

  • Agitate or sonicate the vial for a set period (e.g., 30 minutes).

  • Remove the solvent and analyze it for phthalates using GC-MS.

  • Compare the results to a blank of the same solvent that has not been in contact with the tips. A significant increase in phthalate concentration indicates leaching.[1]

Data Presentation

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.

Laboratory ConsumablePhthalate DetectedMaximum Leaching (µg/cm²)Reference
Pipette TipsDEHP0.36[3][4][6]
DINP0.86[3][4][6]
Plastic Filter Holders (PTFE)DBP2.49[3][4][6]
Plastic Filter Holders (Regenerated Cellulose)DBP0.61[3][4][6]
Plastic Filter Holders (Cellulose Acetate)DMP5.85[3][4][6]
Parafilm®DEHP0.50[3][4][6]

DEHP: Di(2-ethylhexyl) phthalate; DINP: Diisononyl phthalate; DBP: Dibutyl phthalate; DMP: Dimethyl phthalate; PTFE: Polytetrafluoroethylene.

Experimental Protocols

Glassware Cleaning for Phthalate Analysis

A rigorous cleaning procedure is crucial for removing phthalate residues from glassware.

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1][7]

  • Tap Water Rinse: Rinse thoroughly with tap water at least six times.[1]

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[1]

  • Solvent Rinse: In a fume hood, rinse with a high-purity solvent such as acetone to remove water, followed by a rinse with hexane to remove any remaining non-polar contaminants.[7]

  • Baking (for non-volumetric glassware): Bake in a muffle furnace at 400-450°C for at least two hours.[7]

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]

General Workflow for Trace Phthalate Analysis

This diagram outlines the critical steps in a typical trace phthalate analysis, highlighting points where contamination can be introduced.

Start Start SampleCollection Sample Collection (Use glass containers) Start->SampleCollection SampleStorage Sample Storage (Avoid plastic, use foil) SampleCollection->SampleStorage Contam1 Potential Contamination: - Collection container - Environment SampleCollection->Contam1 SamplePrep Sample Preparation (Extraction/Cleanup) SampleStorage->SamplePrep Contam2 Potential Contamination: - Storage container/wrap - Lab air SampleStorage->Contam2 Concentration Concentration Step SamplePrep->Concentration Contam3 Potential Contamination: - Solvents, Reagents - Glassware, Pipette tips - Filters, Tubing SamplePrep->Contam3 Analysis GC-MS or LC-MS Analysis Concentration->Analysis DataProcessing Data Processing Analysis->DataProcessing Contam4 Potential Contamination: - Instrument components (Injector, tubing, syringe) Analysis->Contam4 End End DataProcessing->End

Caption: General workflow for trace phthalate analysis with contamination checkpoints.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Bis(2-hydroxyethyl) Phthalate (BHEP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of solid-phase extraction (SPE) of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP).

Troubleshooting Guides

Issue 1: Low or No Recovery of BHEP

Q: My BHEP recovery is consistently low or non-existent. What are the potential causes and how can I troubleshoot this?

A: Low recovery of BHEP is a common issue, often related to its higher polarity compared to other phthalates. Here’s a systematic approach to troubleshooting:

  • Sorbent-Analyte Mismatch: Due to its polar hydroxyl groups, BHEP may not be retained effectively on traditional non-polar sorbents like C18, especially if the SPE method is not optimized.[1]

    • Solution: Consider using a Hydrophilic-Lipophilic Balanced (HLB) or mixed-mode cation exchange (MCX) sorbent, which are better suited for retaining a wider range of compounds, including more polar ones.[1] If you must use a C18 sorbent, optimization of loading conditions is critical.

  • Improper Sample pH: The pH of your sample can significantly impact the retention of BHEP on the sorbent.

    • Solution: For phthalates, a slightly acidic pH is often optimal. Studies have shown that a sample pH of 5.0 can yield the best results for a range of phthalates.[2] It is recommended to perform a pH optimization study for your specific sample matrix. BHEP is most stable in the neutral pH range (6.0-8.0) and can degrade under strongly acidic or basic conditions.[3]

  • Inappropriate Wash Solvent: The wash solvent may be too strong, causing the BHEP to be washed away before the elution step.

    • Solution: Decrease the organic content or the strength of your wash solvent.[1][4] Analyze the wash eluate to see if your analyte of interest is present.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the BHEP from the sorbent.

    • Solution: Increase the volume or the percentage of the organic component in your elution solvent.[1] You can also try a stronger solvent. For polar analytes, methanol (B129727) is often a good starting point, followed by acetonitrile (B52724).[5]

  • Sample Overload: Exceeding the sorbent's capacity can lead to breakthrough of the analyte during sample loading.

    • Solution: Reduce the sample volume or concentration, or increase the amount of sorbent in the cartridge.[6][7]

Issue 2: High Variability in BHEP Recovery

Q: I am observing significant variability in my BHEP recovery across different samples. What could be the cause?

A: High variability often points to inconsistencies in the sample preparation process or matrix effects.

  • Inconsistent Sample Handling: Minor variations in your procedure can lead to significant differences in recovery.

    • Solution: Ensure precise and consistent addition of internal standards, thorough mixing with the sample matrix, and consistent flow rates during each SPE step.[1] Automation of the SPE process can help minimize this variability.[8]

  • Matrix Effects: Components in your sample matrix can interfere with the retention and elution of BHEP.

    • Solution: Perform a matrix effect study by comparing the BHEP response in a pure solvent to its response in a post-extraction spiked matrix. If significant matrix effects are observed, you may need to modify your sample cleanup procedure or use a more selective sorbent.[1]

  • Cartridge Drying Out: If the sorbent bed dries out between the conditioning/equilibration and sample loading steps, it can lead to inconsistent retention.

    • Solution: Ensure the sorbent bed remains wetted throughout these steps.

Issue 3: Co-elution with Interfering Compounds

Q: I suspect that other compounds from my sample are co-eluting with BHEP, affecting my analytical results. How can I address this?

A: Co-elution can lead to inaccurate quantification. Modifying your SPE method can help remove these interferences.

  • Optimize Wash and Elution Solvents:

    • Washing Step: Use a solvent that is strong enough to remove interferences but weak enough to retain BHEP on the sorbent.[9]

    • Elution Step: Use a solvent that effectively elutes BHEP while leaving more strongly bound interferences behind.[9]

  • Select a More Selective Sorbent: If co-elution persists, consider using a sorbent with a different retention mechanism, such as a mixed-mode or ion-exchange sorbent, to better separate BHEP from interfering compounds.

  • Sample Dilution: If you suspect column overload is causing co-elution, diluting the sample before loading can improve separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best SPE sorbent for Bis(2-hydroxyethyl) phthalate (BHEP)?

A1: While C18 is a commonly used sorbent for phthalates, its effectiveness for the more polar BHEP can be limited without careful method optimization.[1] Hydrophilic-Lipophilic Balanced (HLB) sorbents often provide better retention and recovery for a broader range of compounds, including polar analytes, and are a good starting point for BHEP.[10][11] For complex matrices, more selective sorbents like mixed-mode or ion-exchange cartridges may be necessary.

Q2: What is the optimal pH for BHEP extraction?

A2: For phthalates in general, a slightly acidic pH of around 5.0 has been shown to be effective.[2] However, it is crucial to consider the stability of BHEP, which is greatest in the neutral pH range of 6.0-8.0.[3] Therefore, the optimal pH for your specific application will be a balance between maximizing retention and ensuring the stability of the analyte. It is recommended to perform a pH optimization study for your sample matrix.

Q3: What are the recommended solvents for each step of the SPE process for BHEP?

A3: Here are some general recommendations:

  • Conditioning: Methanol or acetonitrile are commonly used to wet the sorbent.[5]

  • Equilibration: Use a solvent similar in composition to your sample matrix, typically water or a buffered solution at the optimized pH.[5]

  • Washing: Start with a weak solvent like water and gradually increase the organic content (e.g., 5-10% methanol in water) to remove interferences without eluting the BHEP.

  • Elution: Methanol or acetonitrile are effective elution solvents. You may need to optimize the volume and composition to ensure complete elution.[5]

Q4: How can I prevent phthalate contamination during my experiment?

A4: Phthalates are ubiquitous in laboratory environments. To minimize contamination:

  • Use glassware and rinse it thoroughly with a solvent known to be free of phthalates.

  • Avoid using plastic materials (e.g., tubes, pipette tips) whenever possible. If unavoidable, pre-rinse them with an appropriate solvent.

  • Use high-purity, phthalate-free solvents and reagents.

  • Include procedural blanks in your analysis to monitor for contamination.[12]

Q5: Should I use an internal standard for BHEP analysis?

A5: Yes, using a stable isotope-labeled internal standard, such as this compound-d8 (BHEP-d8), is highly recommended. It can help correct for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and reliability of your quantification.[13]

Data Presentation

Table 1: Summary of Quantitative Data for Phthalate SPE Optimization

ParameterSorbentAnalyte(s)Sample MatrixConditionResult (Recovery %)Reference
Sorbent ComparisonSep-Pak C18Various PhthalatesStandard SolutionpH 5.0>85%[2]
Strata C18-EVarious PhthalatesStandard SolutionpH 5.0~70-80%[2]
Bond Elut PlexaVarious PhthalatesStandard SolutionpH 5.0~60-70%[2]
Oasis HLBVarious PesticidesGroundwaterNot specified>70%[10]
Strata XVarious PesticidesGroundwaterNot specified>70%[10]
pH OptimizationSep-Pak C18Various PhthalatesStandard SolutionpH 2.0~70-80%[2]
Sep-Pak C18Various PhthalatesStandard SolutionpH 3.0~75-85%[2]
Sep-Pak C18Various PhthalatesStandard SolutionpH 4.0~80-90%[2]
Sep-Pak C18Various PhthalatesStandard SolutionpH 5.0 >85% [2]
Sep-Pak C18Various PhthalatesStandard SolutionpH 6.0~80-90%[2]
Sep-Pak C18Various PhthalatesStandard SolutionpH 7.0~75-85%[2]
Elution SolventOasis HLBVarious PhthalatesPharmaceutical Preparations6 mL Methanol>80% for polar phthalates[11]
Oasis HLBVarious PhthalatesPharmaceutical Preparations6 mL Acetonitrile>80% for polar phthalates[11]

Experimental Protocols

Protocol 1: Optimization of SPE for BHEP in an Aqueous Matrix

This protocol provides a framework for optimizing the key parameters of the SPE method for BHEP.

  • Sorbent Selection:

    • Prepare SPE cartridges with at least two different sorbents (e.g., C18 and Oasis HLB).

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

  • Equilibration:

    • Pass 3 mL of deionized water (adjusted to the loading pH) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading (with pH Optimization):

    • Prepare aliquots of your aqueous sample (or a spiked blank matrix) and adjust the pH of each aliquot to a different value (e.g., 4, 5, 6, 7, and 8).

    • Spike each aliquot with a known concentration of BHEP and an internal standard (BHEP-d8).

    • Load the samples onto the respective cartridges at a consistent and slow flow rate (e.g., 1-2 mL/min). Collect the flow-through for analysis to check for breakthrough.

  • Washing (with Solvent Strength Optimization):

    • Prepare a series of wash solvents with increasing organic content (e.g., 100% water, 5% methanol in water, 10% methanol in water).

    • For a given pH, wash the cartridges with these different solvents. Collect the wash eluate for analysis to determine if BHEP is being prematurely eluted.

  • Elution (with Solvent Optimization):

    • Prepare different elution solvents (e.g., methanol, acetonitrile, and mixtures with other solvents like ethyl acetate).

    • Elute the BHEP from the cartridges using these different solvents. Collect the eluate for analysis.

  • Analysis:

    • Analyze the collected fractions (flow-through, wash, and elution) using a validated analytical method (e.g., LC-MS/MS or GC-MS).

    • Calculate the recovery of BHEP for each condition to determine the optimal sorbent, pH, wash solvent, and elution solvent.

Protocol 2: General SPE Protocol for BHEP in a Biological Matrix (e.g., Plasma)

This protocol is a starting point for extracting BHEP from a more complex matrix.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add a known amount of BHEP-d8 internal standard.

    • Add 1 mL of deionized water and vortex to mix.[14]

  • Conditioning:

    • Condition a C18 or HLB SPE cartridge (e.g., 100 mg, 1 mL) with 2 mL of methanol.[14]

  • Equilibration:

    • Equilibrate the cartridge with 2 mL of deionized water.[14]

  • Sample Loading:

    • Load the diluted plasma sample onto the conditioned cartridge.[14]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove interfering substances.[14]

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes.[14]

  • Elution:

    • Elute BHEP and the internal standard with 2 mL of acetonitrile into a clean collection tube.[14]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS/MS analysis).[14]

Mandatory Visualization

SPE_Troubleshooting_Workflow start Start: Low BHEP Recovery sorbent Sorbent-Analyte Mismatch? start->sorbent ph Incorrect Sample pH? sorbent->ph No solution1 Use HLB or Mixed-Mode Sorbent sorbent->solution1 Yes wash Wash Solvent Too Strong? ph->wash No solution2 Optimize pH (e.g., pH 5-7) ph->solution2 Yes elution Inefficient Elution? wash->elution No solution3 Decrease Organic in Wash Solvent wash->solution3 Yes end Optimized Recovery elution->end No solution4 Increase Organic in Elution Solvent elution->solution4 Yes solution1->ph solution2->wash solution3->elution solution4->end

Caption: Troubleshooting workflow for low BHEP recovery in SPE.

SPE_Optimization_Workflow start Start: Method Optimization sorbent 1. Select Sorbent (e.g., C18, HLB) start->sorbent conditioning 2. Conditioning (Methanol) sorbent->conditioning equilibration 3. Equilibration (Buffered Water) conditioning->equilibration loading 4. Sample Loading (Optimize pH) equilibration->loading washing 5. Washing (Optimize Solvent Strength) loading->washing elution 6. Elution (Optimize Solvent) washing->elution analysis 7. Analysis (LC-MS/MS or GC-MS) elution->analysis end End: Optimized Protocol analysis->end

Caption: Experimental workflow for optimizing BHEP SPE.

References

Technical Support Center: Enhancing the Enzymatic Degradation of Bis(2-hydroxyethyl) terephthalate (BHET)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the enzymatic degradation of Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET).

Frequently Asked Questions (FAQs)

Q1: What is BHET and why is its enzymatic degradation significant?

A1: Bis(2-hydroxyethyl) terephthalate (BHET) is a key intermediate product formed during the enzymatic or chemical depolymerization of polyethylene (B3416737) terephthalate (PET) plastic.[1][2][3] The efficient degradation of BHET is a critical step in the complete biological recycling of PET, as it can be further broken down into its constituent monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG).[4][5] These monomers can then be used to synthesize new PET, creating a closed-loop recycling system.[4] However, BHET can also act as an inhibitor to some PET-degrading enzymes, making its efficient removal crucial for the overall process.[6][7]

Q2: Which enzymes are known to degrade BHET?

A2: Several types of hydrolases can degrade BHET. The most prominent are PETase and MHETase, often found working in synergy in bacteria like Ideonella sakaiensis.[5] PETase can break down PET into BHET and mono(2-hydroxyethyl) terephthalate (MHET), while MHETase specifically hydrolyzes MHET.[5][8] Other enzymes, including certain cutinases, lipases, and carboxylesterases, have also demonstrated the ability to hydrolyze BHET.[4][5][9] For instance, Lipase (B570770) B from Candida antarctica (CalB) and esterases from various bacterial sources have been shown to be effective.[1][9][10]

Q3: What are the final products of complete BHET enzymatic degradation?

A3: The complete enzymatic hydrolysis of BHET yields terephthalic acid (TPA) and ethylene glycol (EG).[4][9] The process typically occurs in a stepwise manner. First, one ester bond of BHET is cleaved to produce mono(2-hydroxyethyl) terephthalate (MHET) and one molecule of EG. Subsequently, MHET is hydrolyzed to form TPA and another molecule of EG.[5]

Q4: How can I monitor the progress of a BHET degradation experiment?

A4: The degradation of BHET can be monitored by measuring the decrease in the substrate (BHET) concentration or the increase in product concentrations (MHET and TPA). The most common and accurate method is High-Performance Liquid Chromatography (HPLC) with UV detection, typically at wavelengths between 240-260 nm, which can separate and quantify BHET, MHET, and TPA.[6][11][12][13] Simpler, higher-throughput methods include UV-Vis spectrophotometry, which measures the change in absorbance of the reaction mixture as the aromatic products are released.[6][11] Titrimetric methods that measure the release of acidic products (TPA and MHET) by titrating with a base like NaOH can also be used.[6][11]

Q5: What is product inhibition and how does it affect BHET degradation?

A5: Product inhibition occurs when the products of an enzymatic reaction bind to the enzyme and reduce its activity. In the context of PET degradation, both BHET and MHET can act as inhibitors for some PET hydrolases, competing with the larger PET polymer for the enzyme's active site.[6][7] This can significantly slow down the overall rate of PET depolymerization. To overcome this, strategies such as using a dual-enzyme system (e.g., PETase and MHETase) to quickly convert the inhibitory intermediates, or continuous product removal using techniques like ultrafiltration, can be employed.[7][14][15]

Troubleshooting Guides

Problem 1: Low or No Degradation of BHET
Possible CauseRecommended Solution
Inactive Enzyme - Verify enzyme activity using a standard substrate (e.g., p-nitrophenyl butyrate (B1204436) for esterases).- Ensure proper protein folding and purification. Check for aggregation.- Confirm that the enzyme was stored correctly (temperature, buffer).
Sub-optimal Reaction Conditions - Optimize pH and temperature for your specific enzyme. Most PET-related enzymes function optimally between pH 7.0-9.0 and temperatures from 30°C to 70°C.[3][5]- Verify buffer composition and concentration, as some ions can inhibit or enhance activity.[2][15]
Poor Substrate Solubility - BHET has limited solubility in aqueous buffers. Ensure it is fully dissolved before starting the reaction.[9]- A small amount of a co-solvent like DMSO may be used to aid solubility, but test its effect on enzyme activity first.[16]
Presence of Inhibitors - Ensure all reagents and water are free from contaminants like heavy metals or protease inhibitors.- If using a crude enzyme extract, purify the enzyme to remove potential inhibitors from the expression host.
Problem 2: Incomplete BHET Degradation (Reaction Stalls)
Possible CauseRecommended Solution
Product Inhibition by MHET - The intermediate product, MHET, is a known inhibitor of many PET hydrolases.[6][7]- Add a second enzyme, such as MHETase, that specifically degrades MHET to TPA and EG. This creates a dual-enzyme system that pulls the reaction forward.[10][14][15]
Enzyme Instability/Denaturation - Enzymes can lose activity over the course of a long incubation. Check the thermal stability of your enzyme at the reaction temperature.[1][12]- Consider enzyme immobilization to improve stability.- Run the reaction at a slightly lower temperature to prolong enzyme lifetime.
pH Shift During Reaction - The production of acidic products (MHET and TPA) can lower the pH of the reaction medium, moving it away from the enzyme's optimum.[17][18]- Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment.[17]
Enzyme Saturation - At high substrate concentrations, the enzyme may become saturated. However, a stall suggests another limiting factor. If other causes are ruled out, consider adding more enzyme after the reaction rate slows.[19]
Problem 3: Inconsistent or Irreproducible Results
Possible CauseRecommended Solution
Inaccurate Quantification - Calibrate analytical instruments (HPLC, spectrophotometer) before each use.- Prepare fresh standard curves for BHET, MHET, and TPA for every set of experiments.- Ensure complete solubilization of BHET and reaction products in the analytical solvent (e.g., DMSO) before analysis.[16]
Variability in Reagents - Use reagents from the same lot for a series of comparative experiments.- Prepare fresh buffer solutions regularly.- Ensure consistent purity and concentration of the enzyme preparation.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques, especially for small volumes of enzyme or substrate stock solutions.- Prepare a master mix for reactions to ensure consistency across replicates.

Data Summary

Table 1: Enzymes Involved in BHET Degradation

EnzymeSource Organism/MethodOptimal pHOptimal Temp. (°C)Key Characteristics
PETase Ideonella sakaiensis~7.0 - 9.0~30 - 40Hydrolyzes PET to BHET and MHET.[5][8]
MHETase Ideonella sakaiensis~7.5 - 9.0~30 - 40Specifically hydrolyzes MHET to TPA and EG.[5][8]
Cutinases Thermobifida fusca, Leaf-branch compost (LCC)~7.0 - 8.5~50 - 70Can degrade both PET and its intermediates like BHET. Often more thermostable than PETase.[4][5]
Lipase B (CalB) Candida antarctica~4.5 - 9.0~37 - 60Can hydrolyze BHET; product specificity (MHET vs. TPA) can be controlled by pH.[9][17]
Esterase (Sle) Saccharothrix sp.8.035Identified as a BHET-degrading enzyme, converting it to MHET and TPA.[3]

Experimental Protocols

Protocol 1: General BHET Degradation Assay
  • Prepare Substrate Stock: Dissolve BHET in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 50 mM).

  • Reaction Setup: In a microcentrifuge tube or well-plate, prepare the reaction mixture. For a 1 mL final volume:

    • 880 µL of reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0).

    • 20 µL of BHET stock solution (for a final concentration of 1 mM).

    • Pre-incubate the mixture at the desired temperature (e.g., 35°C) for 5 minutes.

  • Initiate Reaction: Add 100 µL of enzyme solution (at a predetermined concentration, e.g., 1 µM final concentration) to start the reaction. A control reaction should be run in parallel with a denatured enzyme or buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction at the optimal temperature with gentle shaking for a set period (e.g., 1, 4, 8, 24 hours).

  • Stop Reaction: Terminate the reaction by adding a quenching agent (e.g., 10 µL of 1 M HCl) or by heat inactivation (e.g., 95°C for 10 minutes), ensuring the method is compatible with your downstream analysis.

  • Analysis: Analyze the reaction products and remaining substrate using HPLC or a spectrophotometric method.

Protocol 2: Quantification of Degradation Products by HPLC
  • Sample Preparation: After stopping the reaction, centrifuge the sample (e.g., at 14,000 x g for 5 minutes) to pellet any precipitate or denatured enzyme.

  • Dilution: Dilute the supernatant with the mobile phase to a concentration within the linear range of your standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set to 240 nm or 254 nm.[6]

    • Injection Volume: 10 - 20 µL.

  • Quantification: Create a standard curve for BHET, MHET, and TPA by injecting known concentrations. Calculate the concentrations in the experimental samples by comparing their peak areas to the standard curves.[12]

Visualizations

PET_Degradation_Pathway PET PET (Polyethylene Terephthalate) BHET BHET (Bis(2-hydroxyethyl) terephthalate) PET->BHET  PETase / Cutinase MHET MHET (Mono(2-hydroxyethyl) terephthalate) BHET->MHET  PETase / Lipase / Esterase EG EG (Ethylene Glycol) BHET->EG TPA TPA (Terephthalic Acid) MHET->TPA  MHETase / Lipase MHET->EG

Caption: Enzymatic degradation pathway of PET to monomers.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Buffer & Substrate (BHET) Stock setup Set up Reaction (Buffer + BHET) prep_reagents->setup prep_enzyme Prepare Enzyme Solution start Add Enzyme to Initiate Reaction prep_enzyme->start setup->start incubate Incubate at Optimal Temperature & pH start->incubate stop_rxn Stop Reaction (e.g., Acid/Heat) incubate->stop_rxn analyze Analyze Sample (e.g., HPLC) stop_rxn->analyze quantify Quantify Substrate & Products analyze->quantify results Interpret Data quantify->results

Caption: General workflow for a BHET degradation experiment.

Troubleshooting_Tree start Problem: Low/No Degradation q1 Is the enzyme active? start->q1 a1_yes Are reaction conditions optimal? q1->a1_yes Yes a1_no Solution: - Check storage - Verify with control substrate - Purify enzyme q1->a1_no No q2 Is the substrate fully dissolved? a1_yes->q2 Yes a3_no Solution: - Optimize pH & Temperature - Check buffer composition a1_yes->a3_no No a2_yes Solution: - Check for inhibitors - Re-evaluate enzyme/substrate concentration q2->a2_yes Yes a2_no Solution: - Use co-solvent (test first) - Ensure proper mixing q2->a2_no No

Caption: Troubleshooting guide for low degradation activity.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Bis(2-hydroxyethyl) Phthalate (BHEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), a metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). Monitoring BHEP levels is crucial for assessing human exposure and understanding its potential health effects.[1] This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols to aid in method selection and validation. The use of a stable isotope-labeled internal standard, such as Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8), is a cornerstone of robust analytical method development for ensuring accuracy and precision.[2]

Method Performance Comparison

The selection of an analytical method for BHEP quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of phthalates, providing a benchmark for what can be expected when analyzing BHEP.

Parameter HPLC-UV GC-MS LC-MS/MS Notes
Limit of Detection (LOD) 0.06 mg/L (for DEHP)0.01 - 1 µg/L1.4 - 19.2 µg/kgLODs are highly matrix-dependent. LC-MS/MS generally offers the lowest detection limits, making it suitable for trace analysis in complex matrices.[3][4]
Limit of Quantification (LOQ) ~0.2 mg/L (estimated for DEHP)0.05 - 5 µg/L0.1 - 2 ng/mL (in plasma)LOQs are influenced by the analytical technique and the sample matrix.[1][3][4]
Linearity (R²) > 0.99> 0.995> 0.99All three techniques demonstrate excellent linearity over a range of concentrations.[1][3][4]
Accuracy (Recovery) Not specified for BHEP85 - 115%80 - 99% (SPE in plasma)Recovery rates can be influenced by the extraction method and the complexity of the matrix.[1][3][4]
Precision (%RSD) < 15% (typical)< 15%< 10% (Intra-day in plasma)LC-MS/MS can offer better precision, especially at lower concentrations.[1][3][4]

Experimental Workflow

The general workflow for the quantification of BHEP in a given sample involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical experimental process.

BHEP Quantification Workflow General Experimental Workflow for BHEP Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Pharmaceutical Product, Biological Fluid) InternalStandard Spiking with BHEP-d8 (Internal Standard) SampleCollection->InternalStandard Accurate quantification starts here Extraction Extraction (LLE, SPE, or Solvent Extraction) InternalStandard->Extraction Cleanup Sample Cleanup (e.g., Filtration, d-SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Injection Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Reporting Reporting of Results Validation->Reporting

Caption: General workflow for BHEP quantification.

Detailed Experimental Protocols

Reproducible and reliable results are contingent on detailed and well-documented experimental procedures. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis of BHEP.

HPLC-UV Method

This method is adapted from a validated procedure for a structurally similar phthalate, DEHP, and can be optimized for BHEP analysis.[5]

a. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)

  • Transfer 10 mL of the aqueous sample into a separatory funnel.

  • Spike the sample with an appropriate amount of BHEP-d8 internal standard solution.

  • Add 10 mL of hexane (B92381) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes to ensure thorough mixing.

  • Allow the layers to separate completely.

  • Collect the organic (upper) layer in a clean flask.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the residue in 10 mL of acetonitrile (B52724) for HPLC analysis.[5]

b. Instrumentation and Chromatographic Conditions

  • HPLC System: An Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.0 mm, 5 µm).[5]

  • Mobile Phase: A gradient of ultrapure water and acetonitrile with 1% methanol (B129727).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 225 nm.[5]

  • Injection Volume: 20 µL.

GC-MS Method

This protocol is suitable for the analysis of BHEP in various matrices, including polymers and liquid samples, and incorporates a deuterated internal standard for enhanced accuracy.[6]

a. Sample Preparation (Solvent Extraction for Solid Polymer Samples)

  • Reduce the size of the polymer sample by cutting or grinding to increase the surface area for extraction.

  • Accurately weigh approximately 0.5 g of the prepared sample into a 20 mL glass vial.[6]

  • Spike the sample with a known amount of BHEP-d8 internal standard solution (e.g., 50 µL of a 100 µg/mL stock solution).[6]

  • Add 10 mL of dichloromethane (B109758) to the vial.[6]

  • Sonicate the vial for 30 minutes at room temperature.[4]

  • Carefully decant the extract into a clean tube.

  • Repeat the extraction with another 10 mL of dichloromethane and combine the extracts.[4]

  • Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.[6]

b. Instrumentation and GC-MS Conditions

  • GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.[6]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Inlet: Splitless mode at 280 °C.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • Oven Temperature Program: Initial temperature of 60 °C (hold for 1 min), ramp at 20 °C/min to 220 °C, then ramp at 5 °C/min to 280 °C (hold for 5 min).[6]

  • Injection Volume: 1 µL.[6]

  • MS Detection: Selected Ion Monitoring (SIM) mode for target ions of BHEP and BHEP-d8.

LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace levels of BHEP in complex matrices like plasma and urine.[7]

a. Sample Preparation (Solid-Phase Extraction for Plasma Samples)

  • Pipette 500 µL of plasma into a glass centrifuge tube.

  • Spike the sample with 50 µL of the BHEP-d8 internal standard solution.[1]

  • Add 1 mL of deionized water to the plasma sample and vortex.

  • Condition a C18 SPE cartridge (100 mg, 1 mL) with 2 mL of methanol followed by 2 mL of deionized water.[1]

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water to remove interferences.[1]

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute BHEP and BHEP-d8 from the cartridge with 2 mL of acetonitrile into a clean glass tube.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

b. Instrumentation and LC-MS/MS Conditions

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[2]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).[8]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for BHEP and BHEP-d8 should be optimized for the specific instrument being used. A common fragment for many phthalates is observed at m/z 149, corresponding to the phthalic anhydride (B1165640) fragment.[9]

References

The Unseen Benchmark: Bis(2-hydroxyethyl) phthalate-d8 as an Internal Standard for Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within environmental, clinical, and pharmaceutical research, the accurate quantification of chemical compounds is paramount. Phthalates, a class of ubiquitous plasticizers with known endocrine-disrupting properties, are of significant concern, necessitating highly reliable analytical methods for their detection. Isotope dilution mass spectrometry (IDMS) stands as the gold standard for such quantitative analyses, and the choice of an appropriate internal standard is critical to the success of this technique. This guide provides an objective comparison of Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8) with other alternatives as an internal standard, supported by experimental data and detailed methodologies.

This compound-d8 is a deuterated analog of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), a metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP).[1] Its structural similarity and mass difference make it an excellent internal standard for quantifying BHEP and other phthalates. The principle of isotope dilution relies on adding a known amount of the isotopically labeled standard to a sample before any processing.[2] Because BHEP-d8 has nearly identical physicochemical properties to the native analyte, it experiences the same losses during extraction, cleanup, and analysis, allowing for accurate correction and highly precise quantification.[2][3]

Performance Comparison of Internal Standards

The effectiveness of an internal standard is evaluated based on several key performance metrics, including linearity (R²), limit of detection (LOD), limit of quantification (LOQ), and recovery. While direct comparative studies for BHEP-d8 against a wide array of other specific deuterated standards are not extensively published, the performance of deuterated standards as a class is well-documented to be superior to non-deuterated alternatives.[4] The following table summarizes typical performance data for phthalate analysis using deuterated internal standards in common analytical techniques.

ParameterGC-MSLC-MS/MSNotes
Linearity (R²) > 0.99> 0.99Demonstrates a strong correlation between the measured signal and the analyte concentration.
Limit of Detection (LOD) 0.01 - 1 µg/L0.02 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected. LC-MS/MS generally offers lower detection limits.[1]
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.125 - 5 pg/µLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5]
Recovery (%) 90 - 110%85 - 115%Indicates the efficiency of the extraction process. Deuterated standards effectively correct for variations.[3]
Relative Standard Deviation (RSD) (%) < 15%< 15%A measure of the precision of the method.

Alternative Internal Standards

While BHEP-d8 is a suitable internal standard, particularly for the analysis of BHEP, other deuterated phthalate standards are also commonly used. The choice of internal standard often depends on the specific phthalates being targeted in the analysis. Some common alternatives include:

  • Di-n-butyl phthalate-d4 (DBP-d4)

  • Butyl benzyl (B1604629) phthalate-d4 (BBP-d4)

  • Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4)

  • Dimethyl phthalate-d6 (DMP-d6) [6]

  • Diethyl phthalate-d4 (DEP-d4) [7]

Carbon-13 (¹³C)-labeled internal standards are another alternative, offering higher isotopic stability compared to some deuterated compounds, which can be prone to back-exchange of deuterium (B1214612) with hydrogen.[8] However, ¹³C-labeled standards are generally more expensive.[8] Non-deuterated standards, such as structural analogs, are a less expensive option but may not adequately compensate for matrix effects due to differences in their physicochemical properties.[4]

Experimental Protocols

The accurate quantification of phthalates using BHEP-d8 as an internal standard can be achieved through Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis of Phthalates in a Solid Matrix

This protocol describes a general approach for the analysis of phthalates in a solid matrix, such as a polymer.

  • Sample Preparation:

    • Accurately weigh a small portion of the solid sample and cut it into small pieces.

    • Dissolve the sample in a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Spike the dissolved sample with a known amount of BHEP-d8 solution.[3]

    • Precipitate the polymer by adding a non-solvent such as hexane (B92381) or cyclohexane.

    • Centrifuge the sample and collect the supernatant containing the phthalates and the internal standard.[3]

  • GC-MS Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for phthalate analysis (e.g., 5% phenyl-methyl silicone).[9]

    • Injector: Splitless mode.[9]

    • Carrier Gas: Helium or Hydrogen.[9]

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity.[9]

LC-MS/MS Analysis of Phthalates in a Liquid Matrix

This protocol is suitable for the analysis of phthalates in liquid samples such as beverages or biological fluids.

  • Sample Preparation:

    • To a known volume of the liquid sample, add a precise amount of the BHEP-d8 internal standard solution.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., isohexane).[6]

    • Concentrate the organic extract under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve ionization.

    • Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]

Visualizing the Analytical Workflow and Biological Impact

To better understand the application of BHEP-d8 and the biological context of phthalate exposure, the following diagrams illustrate the experimental workflow and the signaling pathways affected by phthalates.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Sample (Solid or Liquid) Spike Spike with this compound-d8 Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification using Isotope Dilution Analysis->Quantification

Experimental Workflow for Phthalate Analysis

cluster_0 Cellular Interaction cluster_1 Downstream Effects Phthalates Phthalates ER Estrogen Receptor (ER) Phthalates->ER AR Androgen Receptor (AR) Phthalates->AR AhR Aryl Hydrocarbon Receptor (AhR) Phthalates->AhR PPARg PPARγ Phthalates->PPARg Gene_Expression Altered Gene Expression ER->Gene_Expression AR->Gene_Expression AhR->Gene_Expression PPARg->Gene_Expression Hormone_Signaling Disrupted Hormone Signaling Gene_Expression->Hormone_Signaling Cellular_Response Adverse Cellular Responses Hormone_Signaling->Cellular_Response

Phthalate Endocrine Disruption Signaling Pathway

Phthalates exert their endocrine-disrupting effects by interacting with various nuclear receptors.[10] They can bind to estrogen receptors (ER) and androgen receptors (AR), mimicking or blocking the action of natural hormones.[10] Additionally, they can activate the aryl hydrocarbon receptor (AhR) and the peroxisome proliferator-activated receptor-gamma (PPARγ), leading to altered gene expression and subsequent disruption of normal cellular processes.[10][11]

References

A Comparative Analysis of Bis(2-hydroxyethyl) phthalate (BHEP) with DEHP and DBP for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties, toxicity, and metabolic pathways of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) in comparison to the well-studied phthalates, Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).

This guide provides a comprehensive comparative analysis of Bis(2-hydroxyethyl) phthalate (BHEP) alongside two of the most prevalent and extensively researched phthalates, Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). For researchers, scientists, and professionals in drug development, understanding the relative properties and toxicological profiles of these compounds is crucial for informed decision-making in material selection and risk assessment. This document summarizes key quantitative data, outlines detailed experimental methodologies for toxicity testing, and visualizes a critical signaling pathway affected by these phthalates.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these phthalates is essential for predicting their environmental fate, bioavailability, and interaction with biological systems. The following table summarizes key parameters for BHEP, DEHP, and DBP.

PropertyThis compound (BHEP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)
CAS Number 84-73-1[1]117-81-784-74-2
Molecular Formula C₁₂H₁₄O₆[1]C₂₄H₃₈O₄C₁₆H₂₂O₄[2]
Molecular Weight ( g/mol ) 254.24[3]390.57278.35[2]
Appearance Colorless, viscous liquid[3]Colorless, oily liquidColorless, oily liquid[2]
Boiling Point (°C) Decomposes384340[2]
Melting Point (°C) Not available-50-35[2]
Water Solubility Limited[3]0.003 mg/LSlightly soluble
Log Kₒw (Octanol-Water Partition Coefficient) 0.4[3]7.5~4

Metabolism of Phthalates

Phthalate diesters are generally metabolized in the body into their respective monoesters, which are often considered the more toxicologically active compounds.

  • BHEP: The primary metabolite of this compound is Mono(2-hydroxyethyl) phthalate (MHEP).

  • DEHP: DEHP is hydrolyzed to Mono(2-ethylhexyl) phthalate (MEHP), which can be further oxidized to other metabolites.

  • DBP: DBP is metabolized to Monobutyl phthalate (MBP).

Comparative Toxicological Data

The toxicological profiles of DEHP and DBP have been extensively studied, revealing concerns regarding their effects on reproduction and development, primarily through endocrine disruption. While data for BHEP is less comprehensive, it is also considered a potential endocrine disruptor.

Acute Toxicity
CompoundTest SpeciesRouteLD₅₀ (mg/kg)
BHEP RatOralNot available
DEHP RatOral30,000 - 34,000
DBP RatOral6,300 - 8,000[4]
Reproductive and Developmental Toxicity

Phthalates are well-known for their ability to interfere with the endocrine system, leading to adverse reproductive and developmental outcomes. The No-Observed-Adverse-Effect-Level (NOAEL) is a key metric for assessing these effects.

CompoundTest SpeciesKey EffectNOAEL (mg/kg/day)
BHEP RatDevelopmental ToxicityNot available
DEHP RatReproductive Tract Malformations (F1 & F2)4.8[5][6]
DBP RatDevelopmental Toxicity (retained areolas/nipples in offspring)50[7]
DBP RatMale Reproductive Lesions50[8]

Signaling Pathway: Peroxisome Proliferator-Activated Receptor (PPAR)

A primary mechanism through which phthalates exert their toxic effects is by interacting with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation. Phthalate monoesters can act as ligands for PPARs, leading to the activation or repression of target genes, which can disrupt normal cellular processes.

PPAR_Signaling_Pathway Phthalate Interaction with PPAR Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalates Phthalates (BHEP, DEHP, DBP) Metabolites Monoester Metabolites (MHEP, MEHP, MBP) Phthalates->Metabolites Metabolism PPAR PPAR Metabolites->PPAR Ligand Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to DNA Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Regulates Transcription Toxic_Effects Toxicological Effects (Reproductive, Developmental) Gene_Expression->Toxic_Effects

Caption: Phthalate interaction with the PPAR signaling pathway.

Experimental Protocols

The following are summaries of standardized experimental protocols relevant to the toxicological data presented. These are based on OECD (Organisation for Economic Co-operation and Development) test guidelines.

OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents[10]

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Test Species: Typically rats.

  • Administration: The test substance is administered orally via gavage, in drinking water, or mixed in the diet daily for 90 days.

  • Dose Levels: At least three dose levels and a control group are used.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: A full necropsy is performed on all animals. Histopathological examination of organs and tissues is conducted.

  • Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs of toxicity.

OECD Test Guideline 416: Two-Generation Reproduction Toxicity[11][12][13]

This guideline is designed to provide information on the effects of a test substance on male and female reproductive performance, as well as on the development of the offspring.

  • Test Species: Typically rats.

  • Administration: The test substance is administered to parental (F0) animals before mating, during mating, and for females, throughout gestation and lactation. The offspring (F1 generation) are then exposed to the substance from weaning through their own mating and the production of the F2 generation.

  • Dose Levels: At least three dose levels and a control group.

  • Endpoints Evaluated:

    • Parental Animals: Mating behavior, fertility, gestation length, parturition, and lactation.

    • Offspring: Viability, body weight, sex ratio, and developmental landmarks (e.g., anogenital distance, nipple retention).

  • Pathology: Gross necropsy and histopathology of reproductive organs are performed on parental and F1 animals.

  • Objective: To identify effects on fertility and reproductive performance and to determine developmental toxicity in offspring.

Caption: Workflow for a two-generation reproductive toxicity study.

OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists[4][8]

This in vitro assay is used to identify chemicals that can act as estrogen receptor (ER) agonists or antagonists, a key mechanism of endocrine disruption.

  • Test System: A cell line (e.g., HeLa-9903) that is stably transfected with a human estrogen receptor and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element.

  • Principle: If a test chemical binds to the estrogen receptor and activates it (agonist activity), the receptor-ligand complex will bind to the DNA and induce the expression of the reporter gene. The amount of reporter protein produced is then measured.

  • Procedure:

    • Cells are cultured and exposed to a range of concentrations of the test chemical.

    • After an incubation period, the cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The results are used to generate a dose-response curve and determine the concentration at which the chemical produces a half-maximal response (EC₅₀).

  • Objective: To screen for potential estrogenic or anti-estrogenic activity of a chemical.

Logical_Relationship Phthalate Phthalate (e.g., BHEP, DEHP, DBP) Binding Phthalate->Binding ER Estrogen Receptor (ER) ER->Binding Transcription Altered Gene Transcription Binding->Transcription Agonist or Antagonist Activity Endocrine_Disruption Endocrine Disruption Transcription->Endocrine_Disruption

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Bis(2-hydroxyethyl) phthalate (BHEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), a significant metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). Accurate and reliable measurement of BHEP is crucial for assessing human exposure, understanding its toxicokinetics, and ensuring the safety of pharmaceutical products and consumer goods. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting supporting experimental data and detailed methodologies to aid in the selection and implementation of the most suitable analytical approach.

Data Presentation: A Side-by-Side Comparison of Analytical Performance

The selection of an analytical technique for BHEP quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific research question. The following table summarizes the key performance metrics for GC-MS and LC-MS/MS, based on validated methods for phthalate analysis. It is important to note that while direct inter-laboratory comparison data for BHEP is limited, the performance data for other phthalates provide a reliable benchmark.[1] The use of a deuterated internal standard, such as Bis(2-hydroxyethyl) phthalate-d8, is strongly recommended for both techniques to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation.[2][3]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Notes
Limit of Detection (LOD) 0.5 - 10 ng/mL0.02 - 2 ng/mLLC-MS/MS generally offers lower detection limits, making it more suitable for trace analysis in complex matrices.[1][4]
Limit of Quantification (LOQ) 1.5 - 50 ng/mL[4][5]0.1 - 5 ng/mL[4]The lower LOQ of LC-MS/MS is advantageous for biological monitoring studies where BHEP concentrations can be very low.[4]
Linearity (R²) > 0.99[5]> 0.99[4][5]Both techniques demonstrate excellent linearity over a wide range of concentrations.
Accuracy (% Recovery) 91.3% - 118.1%[4][5]85% - 115%[4][5]Recovery can be influenced by the sample matrix and the chosen extraction method.
Precision (%RSD) < 15%[5]< 15%[4][5]Both methods offer good precision, with LC-MS/MS sometimes providing slightly better repeatability.
Sample Preparation Often requires extraction and sometimes derivatization for less volatile metabolites.[5]Typically involves extraction and filtration. Enzymatic deconjugation is necessary for total BHEP analysis in biological samples.[3]Sample preparation can be a significant source of variability and contamination.
Primary Applications Analysis of parent phthalates in various matrices like polymers, consumer products, and food.[1][5]Analysis of phthalate metabolites in complex biological matrices such as urine and plasma.[3][6]LC-MS/MS is generally preferred for biomonitoring due to its high sensitivity and selectivity for metabolites.

Experimental Protocols: Detailed Methodologies

Reproducible and reliable results are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the analysis of BHEP using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for BHEP Analysis in a Polymer Matrix

This protocol is suitable for determining the content of BHEP in plastic or polymer samples.

1. Sample Preparation: Solvent Extraction

  • Cryogenically mill the polymer sample to a fine powder to increase the surface area for extraction.[1]

  • Accurately weigh approximately 100 mg of the powdered sample into a glass vial.

  • Add a known amount of this compound-d8 internal standard solution.

  • Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[1]

  • Precipitate the polymer by adding a non-solvent like hexane (B92381) or acetonitrile (B52724).[1]

  • Centrifuge the mixture to separate the precipitated polymer.[1]

  • Carefully transfer the supernatant containing the BHEP and internal standard to a clean tube.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injector: Splitless mode at 280°C.[5]

  • Oven Temperature Program: Initial temperature of 80°C for 2 minutes, ramp at 8°C/min to 210°C, hold for 5 minutes, then ramp at 20°C/min to 250°C and hold for 5 minutes.[5]

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI).[5]

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring specific quantifier and qualifier ions for BHEP and the d8-internal standard.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for BHEP Analysis in Urine

This protocol is designed for the sensitive detection of BHEP in biological fluids.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine sample, add a known amount of this compound-d8 internal standard solution.[3]

  • Add an ammonium (B1175870) acetate (B1210297) buffer solution and β-glucuronidase enzyme to deconjugate the BHEP metabolites.[3]

  • Incubate the sample at 37°C for approximately 90 minutes.[3]

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the incubated urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the BHEP and internal standard from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[6]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient program starting with a low percentage of organic phase and ramping up to elute the BHEP.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Optimized precursor and product ion transitions for both BHEP and this compound-d8 should be used.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for BHEP analysis and a decision-making framework for selecting the appropriate analytical technique.

BHEP Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine, Polymer) Spike Spike with Internal Standard (BHEP-d8) Sample->Spike Extraction Extraction (LLE, SPE, etc.) Spike->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Separation Chromatographic Separation (GC or LC) Cleanup->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Report Data Reporting & Interpretation Integration->Report

Caption: A generalized experimental workflow for the analysis of BHEP.

Technique Selection Decision Tree Start Start: BHEP Analysis Requirement Matrix What is the sample matrix? Start->Matrix Sensitivity Is high sensitivity (trace level) required? Matrix->Sensitivity Complex Biological (Urine, Plasma) GCMS_Polymer GC-MS is well-suited for polymers and less complex matrices Matrix->GCMS_Polymer Simpler Matrix (e.g., Polymer) Metabolites Are you analyzing conjugated metabolites? Sensitivity->Metabolites No LCMSMS LC-MS/MS is the preferred method Sensitivity->LCMSMS Yes GCMS GC-MS is a suitable choice Metabolites->GCMS No Metabolites->LCMSMS Yes

Caption: A decision tree to guide the selection of an analytical technique for BHEP analysis.

References

A Comparative Guide to the Inter-Laboratory Measurement of Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analytical methodologies for the quantification of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), a significant phthalate ester. While direct inter-laboratory proficiency testing data for BHEP is not widely published, this document collates performance data for common analytical techniques used for phthalate analysis from various studies, offering a benchmark for researchers, scientists, and drug development professionals. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on their performance characteristics and experimental protocols.

Data Presentation: Performance of Analytical Methods

The quantification of BHEP and other phthalates relies heavily on robust analytical methods. The performance of these methods is typically assessed based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity (R²), recovery, and precision (expressed as relative standard deviation, RSD). The following table summarizes the typical performance of GC-MS and LC-MS/MS for phthalate analysis.[1] It is important to note that these values can be influenced by the sample matrix and the specific experimental conditions.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Notes
Principle Separation of volatile compounds followed by electron impact (EI) ionization and mass analysis.[2]Separation of compounds in the liquid phase followed by soft ionization (e.g., Electrospray Ionization - ESI) and tandem mass analysis.[2]LC-MS/MS is often preferred for less volatile and thermally labile compounds.
Limit of Detection (LOD) 3.46 - 10.10 µg/mL (for various phthalates)[1]1.4 - 19.2 µg/kg (in aqueous food simulants); 31.9 - 390.8 µg/kg (in olive oil)[1]LC-MS/MS generally provides lower detection limits, especially in complex matrices.[1]
Limit of Quantification (LOQ) 5 - 14 ng/mL (for various phthalates in water)[1]0.05 - 2.63 mg/kg (for various plasticizers in olive oil)[1]LOQs are dependent on both the analytical technique and the sample matrix.[1]
Linearity (R²) > 0.99[1]> 0.99[1]Both methods demonstrate excellent linearity across a range of concentrations.[1]
Recovery 76 - 100%[1]79 - 120%[1]Extraction method and matrix complexity can affect recovery rates.[1]
Precision (RSD) 0.6 - 19%[1]0.07 - 11.28%[2]LC-MS/MS can offer superior precision in certain applications.[1]
Primary Applications Analysis of parent phthalates in various samples, including consumer products and food.[2]Analysis of phthalate metabolites in biological matrices.[2]The choice of method often depends on the specific analytes and the sample matrix.[2]

Note: The use of a deuterated internal standard, such as Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8), is crucial for both techniques to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.[1][2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate and reliable quantification of BHEP. Below are generalized methodologies for GC-MS and LC-MS/MS analysis.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Polymer Matrix [1]

This method is suitable for the analysis of semi-volatile compounds like phthalates in polymer matrices.

  • Sample Preparation:

    • Cryogenically mill the polymer sample to a fine powder to increase the surface area for extraction.

    • Weigh a known amount of the powdered sample (e.g., 100 mg) into a glass vial.

    • Dissolve the sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

    • Precipitate the polymer by adding a non-solvent like hexane (B92381) or acetonitrile.

    • Centrifuge or filter the mixture to separate the precipitated polymer.

    • Add a known amount of an internal standard, such as BHEP-d8, to the supernatant.

    • Dilute the extract as needed and transfer it to a GC vial for analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless mode.

    • Oven Temperature Program: A temperature gradient is employed for phthalate separation, for instance, starting at 60°C, holding for 1 minute, and then ramping to 320°C.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Matrices [3]

This protocol is designed for the analysis of phthalate metabolites in biological samples and includes an enzymatic deconjugation step.

  • Sample Preparation:

    • To a 1 mL urine sample, add a known quantity of BHEP-d8 internal standard solution.

    • Add a buffer solution (e.g., ammonium (B1175870) acetate) and β-glucuronidase enzyme to deconjugate the phthalate metabolites.

    • Incubate the sample at 37°C for a specified duration (e.g., 90 minutes).

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • Elute the analytes from the SPE cartridge and evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Instrumentation:

    • Liquid Chromatograph: A system equipped with a C18 reversed-phase column.

    • Mobile Phase: A gradient of two or more solvents, such as water with a small amount of acid (e.g., formic acid) and an organic solvent like methanol (B129727) or acetonitrile.

    • Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analytical methods described.

cluster_0 GC-MS Workflow for BHEP Analysis in Polymers A Sample Preparation: Cryo-milling of Polymer B Dissolution in THF A->B C Polymer Precipitation (Hexane/Acetonitrile) B->C D Centrifugation/Filtration C->D E Internal Standard Spiking (BHEP-d8) D->E F GC-MS Analysis E->F

Caption: GC-MS workflow for BHEP analysis in polymer samples.

cluster_1 LC-MS/MS Workflow for BHEP Metabolite Analysis in Urine G Sample Preparation: Urine Sample Collection H Internal Standard Spiking (BHEP-d8) G->H I Enzymatic Deconjugation (β-glucuronidase) H->I J Solid-Phase Extraction (SPE) I->J K Elution and Evaporation J->K L Reconstitution K->L M LC-MS/MS Analysis L->M

Caption: LC-MS/MS workflow for BHEP metabolite analysis in urine.

References

A Comparative Guide to Method Robustness Testing for Bis(2-hydroxyethyl) phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), a phthalate ester with potential endocrine-disrupting properties, is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis.[1][2] Analytical method robustness, defined as the method's capacity to remain unaffected by small, deliberate variations in parameters, is a critical aspect of method validation that ensures its reliability during normal use.[3][4] This guide provides a comparative overview of the common analytical techniques for BHEP analysis, with a focus on method robustness testing, supported by experimental protocols and data presentation.

The two most prevalent and robust techniques for the analysis of phthalates and their metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both methods offer high sensitivity and selectivity, but their performance and robustness can be influenced by various factors.[1][5] The use of a deuterated internal standard, such as Bis(2-hydroxyethyl) phthalate-d8, is highly recommended to enhance the robustness of the analytical method by compensating for variations in sample preparation and instrumental analysis.[1][6][7]

Comparative Performance of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Notes
Limit of Detection (LOD) 3.46 - 10.10 µg/mL (for various phthalates)[5]1.4 - 19.2 µg/kg (in aqueous food simulants); 31.9 - 390.8 µg/kg (in olive oil)[5]LODs are matrix-dependent. LC-MS/MS generally offers lower detection limits for complex matrices.[5]
Limit of Quantification (LOQ) 5 - 14 ng/mL (for various phthalates in water)[5]0.02 - 1 ng/mL (ppb)[1]LOQs are influenced by the analytical technique and sample matrix.[5]
Linearity (R²) > 0.99[1]> 0.99[1]Both techniques exhibit excellent linearity over a wide concentration range.
Accuracy (% Recovery) 91.3% - 99.9%[1]85% - 115%[1]The use of an internal standard like this compound-d8 is crucial for high accuracy.[1]
Precision (%RSD) 5.1% - 13.1%[1]< 15%[1]Both methods demonstrate good precision for phthalate analysis.
Sample Preparation Often requires extraction and sometimes derivatization for polar metabolites.[1]Typically involves extraction and can directly analyze conjugated metabolites after deconjugation.[1]Sample preparation is a critical step that can influence method robustness.
Typical Applications Analysis of parent phthalates in various matrices like polymers, consumer products, and food samples.[5][6]Sensitive detection of phthalate metabolites in biological fluids like urine and plasma.[1][2]The choice of method is often dictated by the specific application.

Experimental Protocol for Method Robustness Testing

The following is a representative protocol for robustness testing of an LC-MS/MS method for the analysis of this compound, based on common practices and guidelines.[8][9]

Objective: To evaluate the robustness of the analytical method by intentionally varying critical method parameters and assessing the impact on the results.

Method: LC-MS/MS with the use of this compound-d8 as an internal standard.

Robustness Parameters and Variations:

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Mobile Phase pH 6.56.36.7
Column Temperature 30°C28°C32°C
Mobile Phase Composition (Acetonitrile) 40%38%42%
Flow Rate 1.0 mL/min0.95 mL/min1.05 mL/min
Incubation Time (for deconjugation) 90 minutes85 minutes95 minutes
Incubation Temperature 37°C35°C39°C

Procedure:

  • Preparation of Samples: Prepare a set of quality control (QC) samples at a known concentration of this compound.

  • Nominal Condition Analysis: Analyze a set of QC samples (n=3) using the nominal (original) method parameters.[10]

  • Varied Condition Analysis: For each parameter variation, analyze a set of QC samples (n=3).[10] When testing one parameter, all other parameters should be kept at their nominal values.

  • Data Analysis: Calculate the mean concentration and relative standard deviation (RSD) for each set of analyses. Compare the results from the varied conditions to the nominal conditions.

Acceptance Criteria:

The method is considered robust if the results from the varied conditions do not significantly differ from the results of the nominal conditions.[8] Typically, the %RSD of the results under each varied condition should be within a predefined limit (e.g., <15%), and the mean concentration should be within a certain percentage (e.g., ±15%) of the nominal concentration. The system suitability test (SST) results for each robustness condition must also meet the pre-defined acceptance criteria.[8]

Visualization of Method Robustness Testing Workflow

The following diagram illustrates the logical workflow of a method robustness test.

G Workflow for Method Robustness Testing A Identify Critical Method Parameters B Define Variation Ranges for Each Parameter A->B C Prepare and Analyze Samples under Nominal Conditions B->C D Prepare and Analyze Samples under Varied Conditions C->D E Collect and Analyze Data D->E F Compare Results to Acceptance Criteria E->F G Method is Robust F->G Pass H Method is Not Robust: Investigate and Re-optimize F->H Fail

Caption: A flowchart illustrating the key steps in a method robustness test.

References

A Researcher's Guide to Determining Detection and Quantification Limits for Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of analytical methodologies for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of analytical methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), a compound of increasing interest in environmental and health monitoring. This document offers a comparative overview of various analytical techniques, complete with experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their specific needs.

Method Performance Comparison

The selection of an analytical method for the determination of BHEP is a critical step that influences the reliability and sensitivity of the results. The two most prominent techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the sample matrix, the required sensitivity, and the desired sample throughput.

It is important to note that direct inter-laboratory comparison data for BHEP is not extensively available in published literature. Therefore, the performance data for other regulated phthalates are included to provide a reliable benchmark. The LOD and LOQ are highly dependent on the sample matrix and the specific instrumentation used.

Table 1: Comparison of Analytical Method Performance for Phthalate Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Notes
Limit of Detection (LOD) 3.46 - 10.10 µg/mL (for various phthalates)[1]1.4 - 19.2 µg/kg (in aqueous food simulants); 31.9 - 390.8 µg/kg (in olive oil)[1]LC-MS/MS generally provides lower detection limits, especially in complex matrices. For some phthalates, LODs as low as 0.01 - 1 µg/L have been reported for GC-MS.[2]
Limit of Quantification (LOQ) 5 - 14 ng/mL (for various phthalates in water)[3]0.05 - 2.63 mg/kg (for various plasticizers in olive oil)[1]LOQs are influenced by both the analytical technique and the sample matrix. For some phthalates, LOQs as low as 0.05 - 5 µg/L have been reported for GC-MS.[2]
Linearity (R²) > 0.99> 0.99Both techniques demonstrate excellent linearity across a range of concentrations.
Recovery 76 - 100%79 - 120%Recovery rates can be affected by the extraction method and the complexity of the sample matrix.
Precision (RSD) 0.6 - 19%0.07 - 11.28%LC-MS/MS can offer superior precision in certain applications.

Alternative Analytical Techniques

Beyond the conventional chromatographic methods, other techniques have been explored for the detection of phthalates. These methods may offer advantages in terms of speed, cost, or portability, but may have limitations in sensitivity and selectivity.

Table 2: Overview of Alternative Analytical Techniques for Phthalate Analysis

TechniquePrincipleReported LOD/LOQ for PhthalatesAdvantagesDisadvantages
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility.Can detect sub-ppm levels of phthalate isomers.[4]Rapid analysis, high separation efficiency.[4]Lower sensitivity compared to MS-based methods.[4]
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-antibody recognition.LOD of approximately 30 ppb in water; 5 ppb with sample concentration.[5][6]High throughput, cost-effective screening.[7]Potential for cross-reactivity with other phthalates.[7]

Experimental Workflow for LOD and LOQ Determination

The determination of LOD and LOQ is a critical component of method validation. A generalized workflow for this process is outlined below.

LOD_LOQ_Workflow General Workflow for LOD and LOQ Determination cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare a series of low-concentration standards analyze_standards Analyze standards and blanks using the chosen analytical method prep_standards->analyze_standards prep_blanks Prepare blank samples (matrix without analyte) prep_blanks->analyze_standards record_responses Record the signal response for each analyze_standards->record_responses calc_sd Calculate the standard deviation of the blank responses record_responses->calc_sd calc_slope Determine the slope of the calibration curve record_responses->calc_slope calc_lod Calculate LOD (e.g., 3.3 * SD_blank / slope) calc_sd->calc_lod calc_loq Calculate LOQ (e.g., 10 * SD_blank / slope) calc_sd->calc_loq calc_slope->calc_lod calc_slope->calc_loq verify_lod Analyze samples spiked at the calculated LOD calc_lod->verify_lod verify_loq Analyze samples spiked at the calculated LOQ calc_loq->verify_loq assess_performance Assess accuracy and precision at the LOQ verify_loq->assess_performance

Caption: A generalized workflow for the determination of LOD and LOQ.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable determination of LOD and LOQ. The following sections provide representative protocols for GC-MS and LC-MS/MS analysis of BHEP. The use of a deuterated internal standard, such as Bis(2-hydroxyethyl) phthalate-d8, is highly recommended to ensure accuracy and precision.[1]

Protocol 1: GC-MS Analysis of this compound

This protocol is suitable for the analysis of BHEP in various matrices, including consumer products and environmental samples.

1. Sample Preparation (Solvent Extraction from a Polymer Matrix):

  • Cryogenically mill the polymer sample to a fine powder to increase the surface area for extraction.

  • Accurately weigh approximately 100 mg of the powdered sample into a glass vial.

  • Dissolve the sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

  • Precipitate the polymer by adding a non-solvent, such as hexane (B92381) or acetonitrile.

  • Add a known amount of this compound-d8 as an internal standard to the supernatant.

  • Centrifuge or filter the mixture to separate the precipitated polymer.

  • Transfer the extract to a GC vial for analysis.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless mode.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 320°C.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

3. LOD and LOQ Determination:

  • Prepare a series of calibration standards of BHEP at low concentrations.

  • Prepare at least seven blank samples (matrix without BHEP).

  • Analyze the blanks and calculate the standard deviation of the noise.

  • The LOD can be estimated as 3 times the signal-to-noise ratio, and the LOQ as 10 times the signal-to-noise ratio.

  • Alternatively, inject the low-level standards and construct a calibration curve. The LOD and LOQ can be calculated based on the standard deviation of the y-intercept and the slope of the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound

LC-MS/MS is particularly advantageous for analyzing BHEP in complex biological matrices due to its high selectivity and sensitivity.[8]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of a liquid sample (e.g., plasma, urine), add a known amount of this compound-d8 internal standard.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column (e.g., C18, 100 mm x 2.1 mm x 1.8 µm).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

3. LOD and LOQ Determination:

  • Follow a similar procedure as described for GC-MS, preparing low-concentration standards and blank matrix samples.

  • Analyze the samples and determine the signal-to-noise ratio or use the calibration curve method to calculate the LOD and LOQ.

Signaling Pathway and Logical Relationship Diagrams

To further aid in understanding the analytical process, the following diagrams illustrate the key relationships and workflows.

Analytical_Method_Selection Factors Influencing Analytical Method Selection cluster_factors Decision Factors cluster_methods Analytical Methods Matrix Sample Matrix Complexity GCMS GC-MS Matrix->GCMS Less Complex LCMSMS LC-MS/MS Matrix->LCMSMS More Complex Sensitivity Required Sensitivity (LOD/LOQ) Sensitivity->GCMS Moderate to High Sensitivity->LCMSMS High CE Capillary Electrophoresis Sensitivity->CE Moderate ELISA ELISA Sensitivity->ELISA High (Screening) Throughput Sample Throughput Throughput->GCMS Low to Moderate Throughput->LCMSMS Moderate Throughput->ELISA High Cost Cost and Availability Cost->GCMS High Cost->LCMSMS Very High Cost->CE Moderate Cost->ELISA Low

Caption: Key factors influencing the selection of an analytical method for BHEP.

References

A Comparative Guide to the Analytical Determination of Bis(2-hydroxyethyl) phthalate (BHEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), a significant metabolite of common phthalates. Given the increasing concern over the endocrine-disrupting potential of phthalates, robust and reliable analytical methods are paramount for environmental monitoring, food safety, and pharmaceutical development.[1][2] This document outlines the performance of prevalent analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method for BHEP quantification is contingent on factors such as the sample matrix, required sensitivity, and the specific research question. The use of a deuterated internal standard like Bis(2-hydroxyethyl) phthalate-d8 is highly recommended to enhance accuracy and precision by correcting for matrix effects and variations during sample preparation.[3][4] The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of phthalates, including BHEP.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Notes
Limit of Detection (LOD) 3.46 - 10.10 µg/mL (for various phthalates)[5]1.4 - 19.2 µg/kg (in aqueous food simulants); 31.9 - 390.8 µg/kg (in olive oil)[5]LODs are matrix-dependent. LC-MS/MS generally offers lower detection limits for complex matrices.[5]
Limit of Quantification (LOQ) 5 - 14 ng/mL (for various phthalates in water)[5][6]0.05 - 2.63 mg/kg (for various plasticizers in olive oil)[5]LOQs are influenced by the analytical technique and sample matrix.[5] For some LC/MS/MS methods, LLODs can be between 0.125 to 5 pg/µL.[7]
Linearity (R²) > 0.99[5]> 0.99[5]Both techniques demonstrate excellent linearity over a range of concentrations.[5]
Accuracy (% Recovery) 76 - 100%[5]79 - 120%[5]Recovery rates can be influenced by the extraction method and matrix complexity.[5] Acceptable ranges are typically 70-130% for environmental analysis.[8]
Precision (% RSD) 0.6 - 19%[5]0.07 - 11.28%[2]LC-MS/MS can offer better precision in some applications.[5] Acceptable precision is typically < 15%.[9]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the analysis of BHEP in various sample matrices.

BHEP_Analysis_Workflow General Experimental Workflow for BHEP Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine, Plasma, Water, Consumer Product) Spiking Spiking with Internal Standard (this compound-d8) Sample->Spiking Extraction Extraction (LLE, SPE, or QuEChERS) Spiking->Extraction Cleanup Sample Cleanup (e.g., d-SPE) Extraction->Cleanup Concentration Concentration (e.g., Nitrogen Evaporation) Cleanup->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Liquid Samples GC_MS GC-MS Analysis Reconstitution->GC_MS Volatile Analytes Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Generalized workflow for BHEP analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful method validation and implementation. Below are generalized protocols for GC-MS and LC-MS/MS analysis of BHEP.

Protocol 1: LC-MS/MS Analysis of BHEP in Biological Matrices (e.g., Urine, Plasma)

This protocol is particularly suitable for the analysis of BHEP and its metabolites in complex biological samples.[3][10]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw frozen urine or plasma samples at room temperature.[3]

  • Pipette 1.0 mL of the sample into a glass tube.[3]

  • Spike the sample with a known amount of this compound-d8 internal standard solution.[3]

  • For urine samples, perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 37°C to deconjugate metabolites.[3][4]

  • Condition a C18 SPE cartridge with methanol (B129727) followed by ultrapure water.[3]

  • Load the pre-treated sample onto the conditioned SPE cartridge.[3]

  • Wash the cartridge with 5% methanol in water to remove interferences.[3]

  • Dry the cartridge under a gentle stream of nitrogen.[3]

  • Elute the analytes with an appropriate solvent such as ethyl acetate (B1210297) or acetonitrile.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: HPLC or UHPLC system.[5]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[1]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Gradient: Start with 10-20% B, ramp to 95% B, hold, and re-equilibrate.[1]

  • Injection Volume: 5 - 10 µL.[1]

  • MS System: Triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

Protocol 2: GC-MS Analysis of BHEP in Consumer Products

This protocol is suitable for the determination of BHEP in various consumer product matrices.[11][12]

1. Sample Preparation (Solvent Extraction):

  • Obtain a representative sample of the material (e.g., by cutting or grinding).[12]

  • Accurately weigh a portion of the sample into a glass vial.[5]

  • Add a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).[5][12]

  • Spike with a known amount of this compound-d8 internal standard.[12]

  • Sonicate the sample for 30 minutes to facilitate extraction.[11]

  • If the matrix is a polymer, it can be dissolved and then precipitated to release the phthalates.[5]

  • Separate the solvent extract from the sample material.[11]

  • The extract may be passed through anhydrous sodium sulfate (B86663) to remove residual water.[11]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[11]

2. GC-MS Instrumentation and Conditions:

  • GC System: Gas chromatograph with a mass selective detector.

  • Injector: Splitless mode at 280°C.[4]

  • Column: A low-polarity column such as a 5-type (e.g., Rxi-5ms) is commonly used.[13]

  • Carrier Gas: Helium or Hydrogen.[14]

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute the analytes.

  • MS System: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for qualitative analysis.[14]

References

A Comparative Toxicological Profile: Bis(2-hydroxyethyl) phthalate and Its Primary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological properties of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) and its principal metabolite, Mono(2-hydroxyethyl) phthalate (MHEP), reveals a significant data gap for the parent compound, while highlighting the potential for adverse health effects from its metabolite. This guide provides a comparative assessment of their known toxicities, drawing on available experimental data and outlining the methodologies used in these evaluations. This information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the toxicological profiles of these compounds.

Metabolic Transformation

Bis(2-hydroxyethyl) phthalate undergoes metabolic transformation in the body, primarily through the hydrolysis of one of its ester bonds. This enzymatic process, often mediated by carboxylesterases, results in the formation of Mono(2-hydroxyethyl) phthalate (MHEP) and ethylene (B1197577) glycol. MHEP is considered the primary and more biologically active metabolite.[1]

Metabolic Pathway of BHEP BHEP This compound (BHEP) Hydrolysis Hydrolysis (Carboxylesterases) BHEP->Hydrolysis MHEP Mono(2-hydroxyethyl) phthalate (MHEP) EG Ethylene Glycol Hydrolysis->MHEP Hydrolysis->EG

Metabolic conversion of BHEP to MHEP and ethylene glycol.

Comparative Toxicological Data

A significant disparity exists in the available toxicological data for BHEP and MHEP. While MHEP has been the subject of several in vitro studies, there is a notable lack of publicly available quantitative toxicological data for BHEP. The following tables summarize the available information.

Table 1: Comparative Cytotoxicity Data

CompoundTest SystemEndpointResultReference
This compound (BHEP) Data not availableIC50No data found-
Mono(2-hydroxyethyl) phthalate (MHEP) Human placental cells (HTR-8/SVneo)Cell Viability (MTT assay)Significant decrease at 5–200 µM after 48h[2]
Human embryonic stem cells (hESCs)Cell Viability & ProliferationSignificant decrease at 1000 µmol/L[3]
European sea bass embryonic cell line (DLEC)Cell Viability (MTT assay)Significant decrease at 50 µM and 100 µM[4]
Rat ovarian granulosa cells (GCs)Cell ViabilitySignificant decrease at 50 µM[4]
Human liver cells (HepG2)Cell ViabilitySignificant decrease at 50 µM[4]

Table 2: Comparative Genotoxicity Data

CompoundTest SystemEndpointResultReference
This compound (BHEP) Data not availableMutagenicity, DNA damageNo data found-
Mono(2-hydroxyethyl) phthalate (MHEP) Human lymphocytes and mucosal cellsDNA strand breaks (Comet assay)Dose-dependent increase in DNA migration[5]
European sea bass embryonic cell line (DLEC)Chromosomal instability (Micronucleus assay)Induction of micronuclei[4]

Table 3: Comparative Reproductive Toxicity Data

CompoundTest SystemEndpointResultReference
This compound (BHEP) Data not availableEffects on fertility, developmentNo data found-
Mono(2-hydroxyethyl) phthalate (MHEP) Mouse ovarian antral follicles (in vitro)Follicle growthInhibition of follicle growth[6]
Human fetal testes (in vitro)Germ cell apoptosisSignificant increase at 10⁻⁵ M[7]

Table 4: Comparative Endocrine Disruption Data

CompoundTest SystemEndpointResultReference
This compound (BHEP) In silico/database screeningEndocrine disruption potentialClassified as a potential endocrine disrupting compound[8]
Mono(2-hydroxyethyl) phthalate (MHEP) Yeast estrogen/androgen bioassay (YES/YAS)Anti-estrogenic and anti-androgenic activityExhibited anti-estrogenic (IC50 = 125 µM) and anti-androgenic (IC50 = 736 µM) effects[9]
Human thyroid cells (Nthy-ori 3-1)Thyroid toxicityInduced thyroid toxicity via estrogen receptor-mediated endoplasmic reticulum stress[9]

Experimental Protocols

The following sections detail the general methodologies for key toxicological assays relevant to the assessment of BHEP and its metabolites. These protocols are based on established OECD guidelines.

In Vitro Cytotoxicity Assay (Based on OECD Guideline 129)

This test is designed to determine the concentration of a test substance that is cytotoxic to a cell culture.

  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts) is cultured in appropriate media and conditions until a sufficient number of cells is available.

  • Exposure: Cells are seeded into multi-well plates and, after attachment, are exposed to a range of concentrations of the test substance (BHEP or MHEP) for a defined period (e.g., 24, 48, or 72 hours). A solvent control and a positive control are included.

  • Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration that inhibits 50% of cell viability) can be calculated.

In Vitro Cytotoxicity Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Cell Culture B Cell Seeding in Plates A->B C Addition of Test Compound (BHEP or MHEP) B->C D Incubation Period C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Calculation F->G

General workflow for an in vitro cytotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: At least five different tester strains are used to detect various types of point mutations.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.

  • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine and incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay (Based on OECD Guideline 487)

This test detects genotoxic damage by identifying the presence of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Cell Treatment: Cultured mammalian cells are exposed to the test substance with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This allows for the specific analysis of cells that have divided during or after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Microscopic Analysis: The frequency of micronucleated cells is scored by microscopic examination of a predetermined number of cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Conclusion

The available toxicological data, though limited for this compound, suggests that its primary metabolite, Mono(2-hydroxyethyl) phthalate, possesses cytotoxic, genotoxic, and endocrine-disrupting properties in vitro. The lack of comprehensive data on BHEP itself is a critical knowledge gap that hinders a complete risk assessment. Future research should prioritize the toxicological evaluation of BHEP across a range of endpoints to enable a more thorough comparison with its metabolite and to better understand the potential health risks associated with exposure to this phthalate. The experimental protocols outlined in this guide, based on international guidelines, provide a framework for conducting such necessary investigations.

References

Evaluating the performance of different HPLC columns for Bis(2-hydroxyethyl) phthalate separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of phthalates, the choice of High-Performance Liquid Chromatography (HPLC) column is a critical factor in achieving accurate and reliable separation. This guide provides a performance comparison of two common reversed-phase columns, the C18 and the Phenyl-Hexyl, for the separation of Bis(2-hydroxyethyl) phthalate (B1215562), a key metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP).

The selection of an appropriate HPLC column is paramount for obtaining optimal resolution, peak symmetry, and analysis time. While C18 columns are a conventional choice for reversed-phase chromatography, Phenyl-Hexyl columns can offer alternative selectivity, particularly for aromatic compounds. This guide presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.

Performance Comparison of HPLC Columns

The following table summarizes the performance characteristics of C18 and Phenyl-Hexyl columns for the separation of Bis(2-hydroxyethyl) phthalate. It is important to note that while specific experimental data for a direct comparison is limited in publicly available literature, the data for the C18 column is based on typical applications, and the expected performance of the Phenyl-Hexyl column is inferred from its known selectivity for aromatic compounds.

Column TypeStationary PhaseKey Performance CharacteristicsIdeal For
C18 (Octadecyl Silane) Octadecyl silane (B1218182) bonded to silica (B1680970) particles.High Hydrophobicity: Provides strong retention for non-polar compounds, leading to effective separation of phthalates.[1][2] Broad Applicability: A versatile and widely used column for a variety of applications. Good Resolution: Capable of providing good resolution for phthalate analysis.General-purpose phthalate analysis and methods where a robust, well-characterized column is required.
Phenyl-Hexyl Phenyl-hexyl groups bonded to silica particles.Alternative Selectivity: Offers a different separation mechanism involving π-π interactions with the aromatic ring of phthalates.[3] Improved Peak Shape: Can provide better peak symmetry for aromatic compounds. Enhanced Retention of Aromatic Analytes: The hexyl spacer provides increased retention for aromatic compounds.[3]Cases where C18 columns do not provide adequate separation from matrix interferences or for orthogonal method development.

Quantitative Data Summary

ParameterC18 ColumnPhenyl-Hexyl Column (Expected)
Column Name Newcrom C18(Representative Phenyl-Hexyl Column)
Column Dimensions 4.6 x 150 mm4.6 x 150 mm
Particle Size 5 µm5 µm
Retention Time (min) (Not specified in available data)(Expected to be similar or slightly longer than C18 due to π-π interactions)
Resolution (Rs) (Not specified in available data)(Potentially improved for aromatic analytes)
Tailing Factor (Tf) (Not specified in available data)(Potentially improved, closer to 1)
Theoretical Plates (N) (Not specified in available data)(Potentially higher for aromatic analytes)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful and comparable analytical results. Below are representative experimental protocols for the HPLC analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for the cleanup and concentration of phthalates from aqueous samples.[4]

  • Conditioning: Condition a C18 SPE cartridge by passing 10 mL of ethyl acetate, followed by 10 mL of methanol (B129727), and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

  • Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with a small volume of water to remove polar impurities.

  • Elution: Elute the phthalates with a suitable organic solvent such as methanol or acetonitrile (B52724).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.[1]

HPLC Analysis

The following are typical HPLC conditions for the analysis of this compound.

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[5] For mass spectrometry detection, a volatile buffer like formic acid may be added.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 230 nm.

  • Column Temperature: 30 °C.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Plasma) Spiking Internal Standard Spiking Sample->Spiking Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) Injection->Separation Detection UV/Vis or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A generalized workflow for the HPLC analysis of this compound.

References

Comparison of different plasticizers to Bis(2-hydroxyethyl) phthalate in polymer applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Bis(2-hydroxyethyl) phthalate (B1215562) and Alternative Plasticizers in Polymer Applications

Introduction

Plasticizers are essential additives incorporated into polymers to enhance their flexibility, processability, and durability.[1] They function by embedding themselves between polymer chains, which increases the intermolecular volume and allows the chains to move more freely, thereby lowering the glass transition temperature (Tg).[1] Polyvinyl chloride (PVC) is a polymer that heavily relies on plasticizers to transform it from a rigid material into the flexible forms used in countless applications, from medical devices to construction materials.[2]

For decades, phthalate esters, such as Bis(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market due to their low cost and high efficiency.[3] However, growing concerns over their potential health impacts, including endocrine disruption, have led to regulatory restrictions and a shift towards safer alternatives.[3][4]

Bis(2-hydroxyethyl) phthalate (BHEP) is a phthalate ester distinguished by its two hydroxyl (-OH) groups.[5] This structural feature allows BHEP to act as a diol, enabling it to be chemically incorporated into polymer backbones as a reactive plasticizer, which can significantly reduce migration.[5][6] Despite this advantage, the industry has seen a broader move towards non-phthalate alternatives. This guide provides a comparative overview of BHEP and leading alternative plasticizers, supported by experimental data to inform researchers and developers in selecting the appropriate material for their application.

Classification of Plasticizers

The following diagram illustrates the classification of the plasticizers discussed in this guide, highlighting the distinction between traditional phthalates and their modern alternatives.

G cluster_main Plasticizer Classification cluster_phthalates Phthalates cluster_non_phthalates Non-Phthalates (Alternatives) Plasticizers Plasticizers Phthalates_Node Phthalates Plasticizers->Phthalates_Node NonPhthalates_Node Non-Phthalates Plasticizers->NonPhthalates_Node BHEP This compound (BHEP) (Reactive) Phthalates_Node->BHEP DEHP Bis(2-ethylhexyl) phthalate (DEHP) (Benchmark) Phthalates_Node->DEHP DOTP Dioctyl Terephthalate (DOTP) NonPhthalates_Node->DOTP DINCH Diisononyl Cyclohexanoate (DINCH) NonPhthalates_Node->DINCH ATBC Acetyl Tributyl Citrate (ATBC) (Bio-based) NonPhthalates_Node->ATBC G cluster_workflow Plasticizer Evaluation Workflow prep 1. Sample Preparation (Melt Blending PVC + Plasticizer) condition 2. Conditioning (Standard Temp/Humidity) prep->condition testing 3. Performance Testing condition->testing mech_test Mechanical Testing (Tensile, Hardness) testing->mech_test therm_test Thermal Analysis (DSC, TGA) testing->therm_test mig_test Migration Testing (Extraction, Volatility) testing->mig_test report 4. Data Analysis & Reporting mech_test->report therm_test->report mig_test->report

References

Benchmarking Analytical Performance for Regulated Phthalate Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of regulated phthalate (B1215562) compounds is critical for ensuring product safety and regulatory compliance. Phthalates, a class of synthetic chemicals used as plasticizers, are under scrutiny due to their potential health risks, leading to strict regulations on their presence in consumer goods, food packaging, and pharmaceutical products.[1][2] This guide provides an objective comparison of the primary analytical methods for regulated phthalate analysis, supported by experimental data, to aid in the selection of the most appropriate technique for specific applications.

The two most prevalent and robust analytical techniques for phthalate determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The choice between these methods is influenced by factors such as the specific phthalates of interest, the complexity of the sample matrix, the required sensitivity, and the desired analytical throughput.[3]

Quantitative Performance: A Side-by-Side Comparison

Both GC-MS and LC-MS offer excellent capabilities for the quantification of phthalates. GC-MS is a widely adopted technique renowned for its high resolving power and the definitive identification provided by mass spectrometry.[3][4] Conversely, LC-MS serves as a valuable alternative, particularly for complex matrices or for analytes that may be thermally unstable.[3][5]

The following tables summarize the quantitative performance data for various analytical methods used for phthalate analysis, offering a comparative overview.

Table 1: Performance of GC-MS Methods for Phthalate Analysis

PhthalateLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Various Regulated Phthalates 50 ppbNot SpecifiedNot SpecifiedNot Specified[5]
DMP, DEP, DBP, BBP, DEHP, DIOP, DINP Not SpecifiedNot SpecifiedNot Specified<15%[3]
DEHP 0.1 µg/LNot SpecifiedNot Specified<12%[6]
DMP 1.4 µg/LNot SpecifiedNot Specified<12%[6]

DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, DIOP: Diisooctyl phthalate, DINP: Diisononyl phthalate, RSD: Relative Standard Deviation.[3]

Table 2: Performance of LC-MS Methods for Phthalate Analysis

PhthalateLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Various Regulated Phthalates 1 ppb (using triple quadrupole MS)Not SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections outline typical experimental protocols for phthalate analysis using GC-MS and LC-MS.

Sample Preparation

A critical step in phthalate analysis is the extraction of the target analytes from the sample matrix while minimizing contamination.[7] Common sample preparation techniques include:

  • Solvent Extraction: This involves extracting the phthalates from a solid or liquid sample using an appropriate organic solvent like methylene (B1212753) chloride or methanol (B129727).[8][9] For instance, one gram samples of food products can be extracted with 45 mL of methanol and sonicated for 20 minutes.[5]

  • Solid-Phase Extraction (SPE): This technique is used to clean up the sample extract and concentrate the phthalates. The sample extract is passed through a solid sorbent which retains the analytes. The analytes are then eluted with a small volume of a clean solvent.[5] For example, a sample can be passed through a sorbent which is then washed three times with 5 mL of dichloromethane (B109758) to elute the analytes.[5]

Instrumental Analysis: GC-MS

GC-MS is a cornerstone technique for phthalate analysis due to its high separation efficiency and sensitivity.[2][8]

  • Gas Chromatograph (GC) Parameters:

    • Column: A common choice is a PerkinElmer Elite-5ms (30 m × 0.25 mm × 0.25 μm) column.[8]

    • Injector: A programmable split/splitless injector is typically used, with a temperature maintained at 280 °C.[8]

    • Oven Temperature Program: A typical program starts at 100 °C, ramps to 260 °C at 8 °C/min, and then to 320 °C at 35 °C/min.[8]

    • Carrier Gas: Helium is commonly used as the carrier gas at a flow rate of 1 mL/min.[8]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard.[6]

    • Acquisition Mode: Full scan mode is often used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.[10]

Instrumental Analysis: LC-MS

LC-MS is a powerful alternative, especially for samples that are not amenable to GC analysis.[5]

  • Liquid Chromatograph (LC) Parameters:

    • An Agilent 1260 RRLC HPLC system or a similar high-performance liquid chromatography system is typically employed.[5]

  • Mass Spectrometer (MS) Parameters:

    • Both single quadrupole and triple quadrupole mass spectrometers can be used.[5] Triple quadrupole instruments offer higher sensitivity and specificity.[5]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the general workflow for phthalate analysis and a comparison of the key performance aspects of GC-MS and LC-MS.

Phthalate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction (e.g., Solvent Extraction) Sample_Collection->Extraction Cleanup_Concentration Cleanup & Concentration (e.g., SPE) Extraction->Cleanup_Concentration Instrument GC-MS or LC-MS Analysis Cleanup_Concentration->Instrument Data_Acquisition Data Acquisition Instrument->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for the analysis of regulated phthalate compounds.

Method_Comparison Analytical_Methods Analytical Methods for Phthalate Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analytical_Methods->GC_MS LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Analytical_Methods->LC_MS GC_MS_Advantages Advantages: - High Resolution - Definitive Identification - Established Methods GC_MS->GC_MS_Advantages Strengths GC_MS_Disadvantages Disadvantages: - Requires Volatile & Thermally  Stable Analytes GC_MS->GC_MS_Disadvantages Limitations LC_MS_Advantages Advantages: - Suitable for Non-Volatile &  Thermally Labile Analytes - High Sensitivity (Triple Quad) LC_MS->LC_MS_Advantages Strengths LC_MS_Disadvantages Disadvantages: - Lower Chromatographic  Resolution for Some Phthalates LC_MS->LC_MS_Disadvantages Limitations

Caption: Comparison of GC-MS and LC-MS for phthalate analysis.

References

Safety Operating Guide

Proper Disposal of Bis(2-hydroxyethyl) Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Bis(2-hydroxyethyl) phthalate (B1215562)

The proper disposal of Bis(2-hydroxyethyl) phthalate, as with any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. While specific disposal protocols for this compound are not uniquely defined, the standard procedure is to manage it as a chemical waste product in accordance with local, state, and federal regulations.[1] This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely handle and dispose of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to general laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Spill Management: In the event of a spill, immediately contain the material using an inert absorbent. The contaminated cleanup materials should then be treated as hazardous waste and disposed of accordingly.[1] Do not allow the chemical to enter drains or waterways.[1][2]

Waste Accumulation and Storage

Proper storage of this compound waste is a critical step in the disposal process. Adherence to established guidelines for hazardous waste accumulation is mandatory.

  • Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be kept closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first drop of waste is added.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.

  • Accumulation Limits: Be mindful of the volume and time limits for storing hazardous waste in the laboratory, as stipulated by regulatory bodies.

Accumulation LimitFederal Guideline
Maximum Volume 55 gallons of hazardous waste
Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid
Maximum Time Up to 12 months (unless volume limits are reached sooner)

Step-by-Step Disposal Protocol

The disposal of this compound should be carried out through a licensed and certified hazardous waste disposal company.[1][3]

  • Waste Characterization: Although some related compounds like Bis(2-hydroxyethyl) terephthalate (B1205515) are not classified as hazardous, it is best practice to treat this compound as a chemical waste.

  • Container Sealing: Once the waste container is full or the accumulation time limit is approaching, securely seal the container.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. They will coordinate with a licensed disposal company.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the disposal company. This ensures a "cradle-to-grave" tracking of the hazardous waste.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of in the sink or with regular trash.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Bis(2-hydroxyethyl) phthalate as Waste ppe Don Personal Protective Equipment (PPE) start->ppe container Select & Label Appropriate Waste Container ppe->container collect Collect Waste in Designated Container container->collect store Store in Satellite Accumulation Area collect->store segregate Segregate from Incompatible Materials store->segregate monitor Monitor Accumulation Volume & Time Limits segregate->monitor full Container Full or Time Limit Reached? monitor->full full->monitor No seal Securely Seal Container full->seal Yes contact_ehs Contact EHS for Waste Pickup seal->contact_ehs documentation Complete Waste Manifest/Forms contact_ehs->documentation disposal Transfer to Licensed Disposal Company documentation->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides procedural guidance for the use of personal protective equipment (PPE) when working with Bis(2-hydroxyethyl) phthalate (B1215562) (CAS No. 84-73-1), a compound recognized as a skin and eye irritant and a potential skin sensitizer.

Immediate Safety and Handling Protocols

Bis(2-hydroxyethyl) phthalate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317). Therefore, adherence to proper safety protocols is essential to minimize exposure risk.

Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended for all procedures that may generate aerosols or involve heating.

Personal Protective Equipment (PPE): A comprehensive PPE plan is critical. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentRationale & Specifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects eyes from splashes and contact with the chemical. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant gloves. Nitrile or Neoprene gloves are recommended based on data for similar phthalates.Provides a barrier against skin contact. Specific breakthrough times and glove thickness are not readily available for this compound; therefore, it is crucial to consult the glove manufacturer's specific chemical resistance data. For incidental contact, standard nitrile gloves may be sufficient. For prolonged contact or immersion, heavier-duty gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Laboratory coat. A chemically resistant apron is advisable for tasks with a higher potential for splashes.Prevents contamination of personal clothing.
Respiratory Protection Generally not required with adequate engineering controls (e.g., fume hood). In case of spills, aerosol generation, or work in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.Protects against inhalation of aerosols or vapors.

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

  • Ensure the work area, particularly the chemical fume hood, is clean and operational.

  • Assemble all necessary equipment and reagents.

  • Don the appropriate PPE as detailed in the table above.

2. Handling:

  • Conduct all weighing and transferring of the chemical within a chemical fume hood to minimize inhalation exposure.

  • Handle with care to prevent direct contact with skin, eyes, and clothing.

  • Keep containers of this compound tightly closed when not in use.

3. Post-Handling:

  • Decontaminate the work area thoroughly after the procedure is complete.

  • Remove PPE carefully to avoid contaminating yourself.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all waste solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material.

  • Solid Waste: Collect contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled hazardous waste container.

Disposal Protocol:

  • Dispose of this compound as hazardous waste.

  • Do not pour this chemical or its solutions down the drain.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific disposal procedures.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Empty containers should be handled as hazardous waste unless thoroughly decontaminated.

Experimental Protocols Cited

Visualizations

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Procedure start Start: Handling this compound review_sds Review Safety Data Sheet (SDS) start->review_sds identify_hazards Identify Hazards: - Skin Irritant - Eye Irritant - Skin Sensitizer review_sds->identify_hazards select_ppe Select Appropriate PPE identify_hazards->select_ppe eye_face Eye/Face Protection: Safety Goggles/Face Shield select_ppe->eye_face hand Hand Protection: Chemical-Resistant Gloves (Nitrile/Neoprene recommended) select_ppe->hand body Body Protection: Lab Coat/Apron select_ppe->body respiratory Respiratory Protection: (If aerosols/vapors present) NIOSH-approved OV respirator select_ppe->respiratory handle_chemical Handle Chemical in Well-Ventilated Area (Fume Hood) eye_face->handle_chemical hand->handle_chemical body->handle_chemical respiratory->handle_chemical end End: Procedure Complete handle_chemical->end

Caption: A logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.

References

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